Myristic acid-13C3
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C14H28O2 |
|---|---|
Molekulargewicht |
231.35 g/mol |
IUPAC-Name |
(1,2,3-13C3)tetradecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i12+1,13+1,14+1 |
InChI-Schlüssel |
TUNFSRHWOTWDNC-WEQCDQLKSA-N |
Isomerische SMILES |
CCCCCCCCCCC[13CH2][13CH2][13C](=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Myristic Acid-13C3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Myristic acid-13C3 is a stable isotope-labeled form of myristic acid, a saturated fatty acid with a 14-carbon chain. In this isotopologue, the first three carbon atoms of the chain are replaced with the heavy isotope of carbon, ¹³C. This seemingly subtle modification makes this compound an invaluable tool in metabolic research, particularly in the fields of lipidomics, metabolic flux analysis, and drug development. Its primary applications are as a tracer to follow the metabolic fate of myristic acid and as an internal standard for the precise quantification of myristic acid and other fatty acids in complex biological samples.
Core Properties and Specifications
This compound is chemically identical to its unlabeled counterpart but possesses a higher molecular weight due to the incorporation of three ¹³C atoms. This mass difference is the basis for its detection and quantification in mass spectrometry-based analytical methods.
| Property | Value | Reference |
| Chemical Formula | ¹³C₃C₁₁H₂₈O₂ | N/A |
| Molecular Weight | 231.35 g/mol | [1] |
| CAS Number | 202114-49-6 | [1] |
| Isotopic Purity | Typically ≥99% | [1] |
| Chemical Purity | Typically ≥98% | [1] |
| Synonyms | Tetradecanoic acid-1,2,3-¹³C₃ | N/A |
Applications in Research
The unique properties of this compound make it a versatile tool for a range of research applications:
-
Metabolic Flux Analysis (MFA): As a tracer, this compound allows researchers to track the pathways of fatty acid metabolism.[2] By introducing the labeled myristic acid into a biological system (e.g., cell culture or in vivo models), scientists can follow its incorporation into more complex lipids, its breakdown through β-oxidation, and its elongation to longer-chain fatty acids. This provides a dynamic view of lipid metabolism that is not possible with traditional analytical methods.
-
Internal Standard for Quantification: In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for accuracy and precision.[1] this compound is an ideal internal standard for the quantification of endogenous myristic acid because its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and analysis. This minimizes experimental variability and allows for accurate determination of myristic acid concentrations in various biological matrices.
-
Studying Protein Myristoylation: Myristoylation is a crucial lipid modification where myristic acid is attached to the N-terminal glycine (B1666218) of a protein.[3][4] This modification is critical for protein localization, particularly to membranes, and plays a significant role in a variety of signal transduction pathways.[3][5] this compound can be used to study the dynamics of protein myristoylation and its role in cellular processes and disease.
Experimental Protocols
Metabolic Flux Analysis using this compound in Cell Culture
This protocol outlines a general procedure for tracing the metabolism of this compound in cultured mammalian cells.
Materials:
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (ice-cold)
-
Water (LC-MS grade)
-
Internal standards for other lipid classes (optional)
Procedure:
-
Preparation of Labeled Myristic Acid Stock Solution:
-
Dissolve this compound in ethanol (B145695) to create a concentrated stock solution.
-
Complex the labeled fatty acid with fatty acid-free BSA in serum-free cell culture medium to create a working stock solution. The molar ratio of fatty acid to BSA should be optimized for your cell type, but a 4:1 ratio is a common starting point.
-
-
Cell Culture and Labeling:
-
Plate cells and grow to the desired confluency.
-
Remove the growth medium and wash the cells twice with warm PBS.
-
Add cell culture medium containing the this compound-BSA complex. The final concentration of labeled myristic acid will need to be optimized but is typically in the range of 10-100 µM.
-
Incubate the cells for the desired time period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding ice-cold methanol to the cells.
-
Scrape the cells and collect the cell lysate.
-
Perform a Bligh-Dyer or similar lipid extraction using chloroform and water to separate the lipid-containing organic phase from the aqueous phase.[6]
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).
-
Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Monitor for the mass of the labeled myristic acid and its potential metabolic products (e.g., labeled palmitic acid, labeled phospholipids).
-
-
Data Analysis:
-
Integrate the peak areas of the labeled and unlabeled lipid species.
-
Calculate the fractional enrichment of the label in different lipid pools over time to determine metabolic flux rates.
-
Quantification of Myristic Acid in Plasma using this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the accurate quantification of myristic acid in a plasma sample by GC-MS.
Materials:
-
This compound
-
Unlabeled myristic acid for calibration curve
-
Plasma sample
-
Methanol
-
Acetyl chloride
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation:
-
Thaw the plasma sample on ice.
-
To a known volume of plasma (e.g., 100 µL), add a known amount of this compound internal standard solution.
-
-
Lipid Extraction and Saponification:
-
Extract the total lipids from the plasma using a method like the Folch extraction (chloroform:methanol).
-
Saponify the lipid extract by adding methanolic KOH to release the fatty acids from complex lipids.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Acidify the sample and extract the free fatty acids into hexane.
-
Evaporate the hexane and derivatize the fatty acids to their methyl esters by adding methanolic HCl or acetyl chloride in methanol and heating. This step improves the volatility of the fatty acids for GC analysis.
-
Neutralize the reaction with a sodium bicarbonate solution and extract the FAMEs into hexane.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAME extract onto a GC-MS system.
-
Use a suitable GC column for fatty acid analysis (e.g., a polar capillary column).
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor for the characteristic ions of myristic acid methyl ester and this compound methyl ester.
-
-
Quantification:
-
Prepare a calibration curve by analyzing known amounts of unlabeled myristic acid with a constant amount of the this compound internal standard.
-
Calculate the ratio of the peak area of the unlabeled myristic acid to the peak area of the internal standard for both the calibration standards and the unknown sample.
-
Determine the concentration of myristic acid in the plasma sample by comparing its peak area ratio to the calibration curve.
-
Visualizing Workflows and Pathways
Experimental Workflow for Stable Isotope Tracing
References
- 1. benchchem.com [benchchem.com]
- 2. ckisotopes.com [ckisotopes.com]
- 3. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myristoylation and membrane binding regulate c-Src stability and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Myristic Acid-13C3: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental methodologies related to Myristic acid-13C3. This stable isotope-labeled fatty acid is a powerful tool in metabolic research, offering a non-radioactive method to trace the uptake, trafficking, and metabolism of myristic acid in various biological systems.
Core Chemical and Physical Properties
This compound, a saturated fatty acid with 14 carbon atoms, is isotopically labeled with three Carbon-13 atoms. This labeling provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled myristic acid pool in mass spectrometry-based analyses. The physical and chemical properties of this compound are largely comparable to those of its unlabeled counterpart.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁¹³C₃H₂₈O₂ | [1] |
| Molecular Weight | 231.35 g/mol | [1][2] |
| CAS Number (Labeled) | 202114-49-6 | [1] |
| CAS Number (Unlabeled) | 544-63-8 | [1] |
| Appearance | White to yellowish-white solid or powder | --- |
| Melting Point | ~52-54 °C (literature for similar isotopologues) | --- |
| Boiling Point | ~250 °C at 100 mmHg (literature for similar isotopologues) | --- |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). | --- |
| Purity | Typically ≥98% | --- |
| Isotopic Purity | Typically ≥99 atom % ¹³C | --- |
Note: Some physical properties are extrapolated from data for unlabeled myristic acid and other ¹³C-labeled isotopologues, as specific data for the 13C3 variant is not always available. The isotopic labeling is not expected to significantly alter these physical properties.
Applications in Research and Drug Development
This compound is a versatile tool primarily employed in metabolic research and drug development. Its key applications include:
-
Metabolic Flux Analysis (MFA): As a stable isotope tracer, it allows for the quantitative analysis of fatty acid metabolic pathways, including fatty acid oxidation (beta-oxidation) and incorporation into complex lipids.[2]
-
Tracing Protein N-Myristoylation: N-myristoylation is a crucial lipid modification where myristic acid is attached to the N-terminal glycine (B1666218) of many proteins, influencing their localization and function. This compound can be used to track this post-translational modification and study its dynamics.
-
Lipidomics: It serves as an internal standard for the accurate quantification of myristic acid and other fatty acids in complex biological samples using mass spectrometry.[2]
-
Drug Discovery: To assess the effects of drug candidates on fatty acid metabolism and related signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for common experiments utilizing this compound.
In Vitro Metabolic Labeling of Cultured Cells
This protocol outlines the procedure for labeling cultured mammalian cells with this compound to trace its incorporation into cellular lipids.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Methanol (B129727), Chloroform (B151607), Water (LC-MS grade)
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound complexed to fatty acid-free BSA. A 5:1 molar ratio of fatty acid to BSA is commonly used.
-
Briefly, dissolve this compound in ethanol. In a separate tube, dissolve fatty acid-free BSA in sterile PBS.
-
Slowly add the this compound solution to the BSA solution while vortexing to facilitate complex formation.
-
Sterile-filter the resulting solution.
-
Supplement the base cell culture medium with the this compound-BSA complex to the desired final concentration (e.g., 10-50 µM).
-
-
Metabolic Labeling:
-
Aspirate the complete medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Harvest and Lipid Extraction:
-
At the end of the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol to the wells and use a cell scraper to detach the cells.
-
Transfer the cell suspension to a glass tube for lipid extraction.
-
Lipid Extraction from Labeled Cells (Bligh-Dyer Method)
This protocol describes a standard method for extracting lipids from the cell pellets obtained after metabolic labeling.
Materials:
-
Cell pellet in methanol
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the cell suspension in methanol, add chloroform and water in a ratio of 1:1:0.9 (Methanol:Chloroform:Water).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Three phases will be visible: an upper aqueous phase (containing polar metabolites), a lower organic phase (containing lipids), and a protein pellet at the interface.
-
Carefully collect the lower organic phase containing the labeled lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
The dried lipid extract can be reconstituted in an appropriate solvent for subsequent analysis by mass spectrometry.
Sample Preparation for Mass Spectrometry (GC-MS Analysis of Fatty Acid Methyl Esters - FAMEs)
For GC-MS analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs).
Materials:
-
Dried lipid extract
-
Methanol with 2.5% H₂SO₄
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
GC-MS instrument
Procedure:
-
Derivatization:
-
Add 1 mL of methanol with 2.5% H₂SO₄ to the dried lipid extract.
-
Heat the mixture at 80°C for 1 hour.
-
-
Extraction of FAMEs:
-
After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
-
Drying and Analysis:
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the FAMEs in a small volume of hexane for injection into the GC-MS.
-
-
GC-MS Analysis:
-
Analyze the sample using a GC-MS system equipped with a suitable column (e.g., a polar capillary column).
-
Monitor for the mass-to-charge ratio (m/z) corresponding to the unlabeled myristate methyl ester and the 13C3-labeled myristate methyl ester to determine the extent of incorporation.
-
Visualization of a Key Metabolic Pathway
N-Myristoylation Signaling Pathway
Protein N-myristoylation is a critical lipid modification that can be traced using this compound. The following diagram illustrates the key steps in this pathway.
Caption: N-Myristoylation pathway traced with this compound.
Experimental Workflow for Tracing N-Myristoylation
The following diagram outlines a typical experimental workflow for studying protein N-myristoylation using this compound.
Caption: Workflow for N-myristoylated protein analysis.
This guide provides a foundational understanding of this compound for researchers. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the manufacturer's safety data sheet (SDS) before handling the compound.
References
Myristic Acid-13C3: A Technical Guide for Researchers
CAS Number: 202114-49-6
Myristic acid-13C3 is a stable isotope-labeled form of myristic acid, a saturated fatty acid with a 14-carbon backbone. In this isotopologue, three carbon atoms are replaced with the heavy isotope ¹³C. This labeling makes it a powerful tool for researchers, particularly in the fields of metabolomics, lipidomics, and drug development, allowing for the tracing of myristic acid's metabolic fate and its incorporation into various biomolecules without the use of radioactivity. This technical guide provides an in-depth overview of this compound, its properties, key applications, and detailed experimental protocols.
Physicochemical Properties
This compound shares the same chemical properties as its unlabeled counterpart, but its increased mass allows for its distinction in mass spectrometry-based analyses.
| Property | Value | Reference |
| CAS Number | 202114-49-6 | MedChemExpress |
| Molecular Formula | C₁₁[¹³C]₃H₂₈O₂ | BOC Sciences |
| Molecular Weight | 231.35 g/mol | BOC Sciences |
| Isotopic Purity | ≥99% | MedChemExpress |
| Chemical Purity | ≥98% | Cambridge Isotope Laboratories, Inc. |
| Physical State | Solid | N/A |
| Synonyms | Tetradecanoic acid-1,2,3-¹³C₃ | Eurisotop |
Safety and Handling
This compound is classified as causing skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work in a well-ventilated area to avoid inhalation of dust.
Key Applications in Research
The primary application of this compound is as a tracer in metabolic studies, particularly in metabolic flux analysis (MFA) and in the investigation of protein N-myristoylation.
Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By supplying cells with a ¹³C-labeled substrate like this compound, researchers can track the incorporation of the heavy isotope into downstream metabolites. This provides a detailed snapshot of the metabolic network, revealing how cells utilize fatty acids and how these pathways are altered in disease states or in response to drug treatment.
Protein N-Myristoylation
N-myristoylation is a crucial co- and post-translational lipid modification where myristic acid is covalently attached to the N-terminal glycine (B1666218) residue of a target protein. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a vital role in protein localization, stability, and function. Dysregulation of N-myristoylation is implicated in various diseases, including cancer and infectious diseases, making NMT a potential drug target. This compound can be used to trace the incorporation of myristic acid into proteins, enabling the study of NMT activity and the identification of myristoylated proteins.
Experimental Protocols
The following are generalized protocols for the use of this compound in cell culture experiments. Researchers should optimize these protocols for their specific cell type and experimental goals.
Protocol 1: ¹³C-Labeling of Cellular Lipids with this compound
This protocol outlines the steps for labeling cellular lipids in cultured mammalian cells using this compound.
Materials:
-
This compound
-
Cultured mammalian cells
-
Standard culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Solvents for lipid extraction (e.g., methanol, chloroform, or MTBE)
-
Cell scraper
Procedure:
-
Cell Culture: Culture cells to the desired confluency in standard culture medium.
-
Medium Exchange: Aspirate the standard culture medium and wash the cells twice with pre-warmed PBS to remove unlabeled myristic acid.
-
Labeling: Add pre-warmed culture medium containing this compound to the cells. The optimal concentration and labeling time should be determined empirically, but a starting point could be in the low micromolar range for a period of several hours to 24 hours.
-
Cell Harvesting: To halt metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice.
-
Wash the cells twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS and use a cell scraper to detach the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Lipid Extraction: Proceed with your chosen lipid extraction protocol. A common method is the Bligh-Dyer or Folch extraction using a chloroform/methanol/water solvent system. Alternatively, a methyl-tert-butyl ether (MTBE) based extraction can be used.
-
Sample Analysis: The extracted lipids can then be analyzed by mass spectrometry (GC-MS or LC-MS) to determine the incorporation of ¹³C from this compound into different lipid species.
Protocol 2: Analysis of ¹³C-Labeled Fatty Acids by GC-MS
This protocol describes the derivatization and analysis of ¹³C-labeled fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization to fatty acid methyl esters (FAMEs) is necessary to increase their volatility for GC analysis.
Materials:
-
Extracted lipid sample containing ¹³C-labeled fatty acids
-
12% Boron trichloride-methanol solution (BCl₃-methanol)
-
Water
Procedure:
-
Esterification: To the dried fatty acid sample, add 2 mL of 12% BCl₃-methanol solution.
-
Heat the mixture at 60°C for 10 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Shake vigorously to extract the FAMEs into the upper hexane layer.
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
-
GC-MS Analysis: Inject the FAMEs onto a suitable GC column (e.g., a polar capillary column) coupled to a mass spectrometer. The mass spectrometer will detect the mass shift in the fatty acid fragments containing ¹³C, allowing for the quantification of isotopic enrichment.
Signaling Pathway and Experimental Workflow
N-Myristoylation Signaling Pathway
The process of N-myristoylation begins with the activation of myristic acid to myristoyl-CoA, which is then transferred to the N-terminal glycine of a target protein by N-myristoyltransferase (NMT).
General Experimental Workflow for a ¹³C-Labeling Study
The following diagram illustrates a typical workflow for a metabolic labeling experiment using this compound.
Unraveling the Molecular Weight of Myristic Acid-13C3: A Technical Overview
This guide provides a detailed analysis of the molecular weight of Myristic acid-13C3, a stable isotope-labeled form of myristic acid. This information is crucial for researchers in drug development and metabolic studies who utilize isotopic labeling for tracing and quantification.
Understanding Myristic Acid
Myristic acid, systematically known as tetradecanoic acid, is a saturated fatty acid with the chemical formula C14H28O2.[1][2][3] It is a common constituent of many animal and vegetable fats. The average molecular weight of naturally occurring myristic acid is approximately 228.37 g/mol .[4][5][6][7][8]
The Role of Carbon-13 Isotopes
Carbon-13 (13C) is a stable, non-radioactive isotope of carbon, containing six protons and seven neutrons.[9][10] This gives it an atomic mass of approximately 13 amu.[11] In contrast, the more abundant carbon-12 (12C) has six protons and six neutrons, with an atomic mass of exactly 12 amu. The precise atomic mass of carbon-13 is 13.003354835 Da.[9][12][13] The incorporation of 13C atoms into a molecule increases its molecular weight, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry.
Calculating the Molecular Weight of this compound
To determine the molecular weight of this compound, three carbon-12 atoms in the myristic acid molecule are replaced with three carbon-13 atoms. This substitution results in a precise mass increase.
The calculation of the monoisotopic mass, which is the mass of a molecule calculated using the exact masses of the most abundant isotopes of its constituent elements, provides the most accurate molecular weight for a specific isotopic composition.
Data for Molecular Weight Calculation
| Component | Standard Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Myristic Acid | C14H28O2 | 228.37 | 228.20893 |
| This compound | 13C3C11H28O2 | Not Applicable | 231.21896 |
| Isotope | Exact Atomic Mass (Da) |
| 12C | 12.000000000 |
| 13C | 13.003354835 |
| 1H | 1.007825032 |
| 16O | 15.994914620 |
The monoisotopic mass of standard myristic acid (C14H28O2) is calculated as: (14 * 12.000000000) + (28 * 1.007825032) + (2 * 15.994914620) = 228.20893 Da
For this compound, three 12C atoms are replaced by three 13C atoms. The change in mass is: 3 * (13.003354835 Da - 12.000000000 Da) = 3.010064505 Da
Therefore, the monoisotopic mass of this compound is: 228.20893 Da + 3.010064505 Da = 231.218994505 Da
For practical laboratory purposes, the molecular weight is often rounded. The average molecular weight of this compound would be approximately 231.40 g/mol .
Logical Workflow for Molecular Weight Determination
The process of calculating the molecular weight of an isotopically labeled compound follows a clear logical progression. This can be visualized as follows:
Caption: Calculation workflow for this compound molecular weight.
References
- 1. Myristic acid - Wikipedia [en.wikipedia.org]
- 2. Acids & Fatty Acids - Myristic Acid [unicareingredients.com]
- 3. Chempri [chempri.com]
- 4. Myristic Acid | SIELC Technologies [sielc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. usbio.net [usbio.net]
- 9. Carbon-13 - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. Illustrated Glossary of Organic Chemistry - Carbon-13 (13C) [chem.ucla.edu]
- 12. Isotopes Matter [isotopesmatter.com]
- 13. Isotope data for carbon-13 in the Periodic Table [periodictable.com]
A Technical Guide to the Isotopic Purity of Myristic Acid-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Myristic acid-13C3, a stable isotope-labeled fatty acid crucial for metabolic research and drug development. It details the methodologies for determining its isotopic purity, outlines its synthesis and purification, and explores its application in tracing metabolic pathways.
Quantitative Data Summary
The isotopic and chemical purity of this compound are critical parameters for its use as a tracer and internal standard.[1] Commercially available this compound is characterized by high enrichment of the 13C isotope at specific carbon positions and overall chemical purity. Below is a summary of typical specifications from leading suppliers.
| Supplier/Manufacturer | Isotopic Purity (Atom % 13C) | Chemical Purity | Labeled Positions | Analytical Techniques Used |
| Cambridge Isotope Laboratories, Inc. | 99% | ≥98% | 1, 2, 3 | NMR, GC-MS, LC-MS |
| MedChemExpress | Not explicitly stated for isotopic purity | 99.9% | 1, 2, 3 | NMR, GC-MS, LC-MS |
Note: Isotopic purity refers to the percentage of molecules that contain the 13C isotope at the designated positions, while chemical purity indicates the percentage of the sample that is myristic acid.
Synthesis and Purification of this compound
The synthesis of this compound involves the introduction of three carbon-13 atoms into the myristic acid backbone. A common synthetic approach involves the use of 13C-labeled precursors and standard organic chemistry reactions.
Experimental Protocol: Synthesis of [1,2,3-13C3]tetradecanoic acid
This protocol is adapted from established methods for synthesizing 13C-labeled fatty acids.[2]
Materials:
-
[1,2-13C2]Diethyl malonate
-
Sodium ethoxide
-
[13C]Potassium cyanide (K13CN)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH)
-
Standard laboratory glassware and purification apparatus (distillation, chromatography)
Procedure:
-
Alkylation of Diethyl Malonate: React 1-bromoundecane with [1,2-13C2]diethyl sodiomalonate. The diethyl sodiomalonate is prepared by treating [1,2-13C2]diethyl malonate with sodium ethoxide. This reaction forms diethyl (13C2)dodecylmalonate.
-
Hydrolysis and Decarboxylation: The resulting ester is saponified using a strong base like sodium hydroxide, followed by acidification with hydrochloric acid and heating to induce decarboxylation. This yields [1,2-13C2]tetradecanoic acid.
-
Chain Extension (Introduction of the third 13C):
-
The [1,2-13C2]tetradecanoic acid is converted to its corresponding 1-bromo-[1,2-13C2]tridecane via a suitable bromination reaction.
-
Treat the 1-bromo-[1,2-13C2]tridecane with K13CN to form the 13C-labeled nitrile.[2]
-
Hydrolyze the nitrile with a strong acid or base to yield [1,2,3-13C3]tetradecanoic acid.[2]
-
-
Purification: The final product is purified by recrystallization or distillation under reduced pressure to achieve high chemical purity.
Determination of Isotopic Purity
The isotopic purity of this compound is primarily determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol: Isotopic Purity Analysis by GC-MS
Sample Preparation and Derivatization:
-
Esterification: To enhance volatility for GC analysis, myristic acid is converted to its methyl ester (FAME). To a dried sample of this compound, add 2 mL of 12% Boron trichloride-methanol solution.
-
Heating: Heat the mixture at 60°C for 10 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Shake the mixture vigorously to extract the Fatty Acid Methyl Esters (FAMEs) into the hexane layer.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A suitable capillary column for FAME analysis (e.g., CP-Sil for FAME).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient to ensure separation of myristic acid methyl ester from other potential fatty acids.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI). Negative Chemical Ionization (NCI) after derivatization with pentafluorobenzyl bromide (PFBBr) is particularly useful as it produces an unfragmented molecular ion, which is advantageous for stable isotope enrichment studies.[3]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Full scan mode to observe the entire mass spectrum and Selected Ion Monitoring (SIM) to monitor specific ions of interest (e.g., the molecular ions of unlabeled and 13C3-labeled myristic acid methyl ester).
-
Data Analysis:
-
Identify the Molecular Ion Peak: Locate the molecular ion peak ([M]+) for the myristic acid methyl ester. The unlabeled molecule will have a specific m/z, and the 13C3-labeled molecule will have an m/z that is 3 units higher.
-
Determine Peak Areas: Integrate the peak areas for the isotopologues (M, M+1, M+2, M+3, etc.).
-
Correct for Natural Isotope Abundance: The naturally occurring 13C in the unlabeled myristic acid will contribute to the M+1 and M+2 peaks. This natural abundance must be calculated and subtracted from the observed peak areas of the labeled sample to accurately determine the enrichment of the 13C3 label.
-
Calculate Isotopic Purity: The isotopic purity is calculated as the ratio of the corrected peak area of the M+3 isotopologue to the sum of the peak areas of all isotopologues.
Visualization of Workflows and Pathways
Logical Workflow for Isotopic Purity Determination
The following diagram illustrates the logical steps involved in determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination of this compound.
Experimental Workflow for Sample Analysis
This diagram outlines the hands-on experimental process from receiving the sample to obtaining the analytical data.
Caption: Experimental Workflow for GC-MS Analysis of this compound.
Metabolic Fate and Signaling Pathway of this compound
Myristic acid plays a significant role in cellular metabolism, including protein modification and energy storage. This compound can be used to trace these pathways.
One key pathway is N-myristoylation, where myristic acid is attached to the N-terminal glycine (B1666218) of specific proteins.[4][5] This modification is crucial for protein localization and function.[6] Myristic acid is also a precursor for the synthesis of longer-chain fatty acids and can be incorporated into triglycerides for energy storage.[7]
The diagram below illustrates how this compound can be traced through these metabolic routes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [New regulatory and signal functions for myristic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
Whitepaper: The Metabolic Fate of Myristic Acid-13C3
Audience: Researchers, scientists, and drug development professionals.
Abstract
Stable isotope labeling is a powerful technique for elucidating the dynamics of metabolic pathways, offering a quantitative understanding beyond traditional metabolomics.[1][2] Myristic acid-13C3, a stable isotope-labeled version of the 14-carbon saturated fatty acid, serves as a critical tracer for investigating lipid metabolism and protein modification.[3][4] Myristic acid is not merely an energy substrate but also a key player in cellular signaling through the irreversible modification of proteins, known as N-myristoylation.[5][6] This guide provides an in-depth overview of the metabolic fate of this compound, detailing its primary metabolic pathways, comprehensive experimental protocols for in vivo and in vitro tracing, and analytical strategies. The content is designed to equip researchers with the foundational knowledge and practical methodologies required to leverage this compound in metabolic studies and drug development contexts.
Introduction to Myristic Acid and Isotope Tracing
Myristic acid, or tetradecanoic acid, is a saturated fatty acid found in various animal and vegetable fats.[3][7] In addition to its role in energy storage and membrane structure, myristic acid is the substrate for myristoylation, a lipid modification where a myristoyl group is attached to the N-terminal glycine (B1666218) of many eukaryotic and viral proteins.[5][8] This modification is crucial for membrane targeting, signal transduction, and protein-protein interactions.[8][9]
The use of stable isotope-labeled compounds, such as this compound, allows researchers to trace the journey of these molecules through complex biological systems.[3][4] By introducing a substrate enriched with 13C, the heavy isotope can be tracked as it is incorporated into downstream metabolites.[2] Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can distinguish between labeled and unlabeled molecules, providing a dynamic view of metabolic fluxes.[2][10] This approach is invaluable for understanding disease states and the mechanisms of action for therapeutic interventions.[2][10]
Core Metabolic Pathways of Myristic Acid
Once it enters the cell, myristic acid is rapidly activated and directed into several key metabolic pathways. Its metabolism is noted to be faster compared to longer-chain fatty acids like palmitic acid.[11][12]
Activation to Myristoyl-CoA
Before entering metabolic pathways, myristic acid must be activated. This is achieved by the addition of a coenzyme A (CoA) molecule, a reaction catalyzed by acyl-CoA synthetase, to form myristoyl-CoA. This activated form is the central hub for all subsequent metabolic fates.
Beta-Oxidation for Energy Production
For energy generation, myristoyl-CoA enters the mitochondria and undergoes β-oxidation.[13] In this process, the fatty acid chain is sequentially cleaved into two-carbon units of acetyl-CoA.[13] These acetyl-CoA units can then enter the tricarboxylic acid (TAC) cycle to produce NADH and FADH2, which fuel ATP synthesis via the electron transport chain.[13][14]
Elongation and Desaturation
Myristic acid can be elongated to form longer-chain fatty acids. For instance, it is a precursor to palmitic acid (16:0), a highly abundant saturated fatty acid.[11][15] This process involves the addition of two-carbon units and occurs in the endoplasmic reticulum.
Incorporation into Complex Lipids
Myristoyl-CoA serves as a building block for the synthesis of various complex lipids.[1] These include:
-
Triglycerides (TAGs): The primary form of energy storage in cells.
-
Phospholipids (e.g., Phosphatidylcholine): Essential structural components of cellular membranes.
-
Cholesteryl Esters: A storage form of cholesterol.
The 13C label from this compound can be traced into these larger lipid molecules, revealing the dynamics of their synthesis and turnover.[1]
Protein N-Myristoylation
A critical and highly specific fate of myristic acid is its use in protein N-myristoylation. This process, catalyzed by N-myristoyltransferase (NMT), involves the covalent attachment of a myristoyl group to an N-terminal glycine residue of a target protein.[5][6] This modification can occur either during protein synthesis (co-translationally) or after (post-translationally).[8] Myristoylation is vital for the function of numerous proteins involved in signaling pathways, immune responses, and viral replication, making NMT an attractive drug target.[6][9]
Experimental Protocols for this compound Tracing
Stable isotope tracing experiments require meticulous planning and execution, from tracer administration to sample analysis.
In Vivo Experimental Workflow (Animal Models)
This protocol provides a general framework for an in vivo tracing study in mice. All animal procedures must adhere to institutional guidelines.
A. Tracer Administration:
-
Preparation: For oral gavage, this compound can be mixed with a vehicle like corn oil. For intravenous infusion, it can be formulated in a solution with fatty-acid-free bovine serum albumin (BSA).[1][14] A typical dosage for oral administration is 150 mg/kg.[1]
-
Fasting: To increase the fractional enrichment of the tracer, mice may be fasted for 6-12 hours prior to infusion.[2][16]
-
Administration:
-
Intravenous Infusion: A catheter is placed in the lateral tail vein. A bolus injection may be followed by a continuous infusion to maintain a steady-state concentration of the tracer in the plasma.[2][16]
-
Oral Gavage: A feeding tube is used to administer the tracer solution directly into the stomach.[17]
-
B. Sample Collection:
-
Blood: Blood samples can be collected serially (e.g., every hour) via retro-orbital puncture into EDTA tubes to monitor plasma enrichment.[16]
-
Tissue Harvest: At the designated endpoint of the infusion, tissues of interest are surgically excised as rapidly as possible.[2]
-
Metabolic Quenching: To halt all metabolic activity instantly, tissues must be immediately freeze-clamped in liquid nitrogen.[2] Frozen tissues should be stored at -80°C until extraction.
C. Metabolite Extraction from Tissue:
-
Weigh the frozen tissue sample.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water, chilled to -80°C).[2]
-
Homogenize the tissue thoroughly on ice.
-
Perform a freeze-thaw cycle to ensure complete cell lysis.
-
Centrifuge at high speed to pellet proteins and debris.
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new pre-chilled tube.[2]
-
For lipidomics, a biphasic extraction using a chloroform/methanol/water system is typically employed to separate lipids into the organic layer.[18]
-
Dry the extracts under a vacuum and store them at -80°C until analysis.[2]
Analytical Methodologies
The choice between GC-MS and LC-MS significantly impacts the quantitative analysis of 13C-labeled fatty acids.[10]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Volatility | Requires volatile analytes. | Suitable for a wide range of polarities and volatilities. |
| Derivatization | Mandatory for fatty acids to increase volatility. | Often not required, allowing analysis of intact lipids.[10] |
| Ionization | Primarily Electron Ionization (EI), leading to extensive fragmentation. | Softer ionization techniques (e.g., ESI, APCI) that produce intact molecular ions.[10] |
| Separation | Excellent resolution for separating fatty acid isomers.[10] | Good separation, particularly with modern column chemistries. |
| Analysis of Complex Lipids | Can be challenging due to fragmentation of larger molecules.[10] | Well-suited for the analysis of intact complex lipids like triglycerides and phospholipids.[1][10] |
| Isotope Pattern Analysis | Fragmentation can complicate the interpretation of 13C incorporation. | Clearer interpretation of isotopic patterns from intact molecular ions. |
Table 1: Comparison of GC-MS and LC-MS for 13C-Labeled Fatty Acid Analysis.[10]
A. LC-MS Analysis:
-
Sample Preparation: Reconstitute dried extracts in an appropriate solvent (e.g., 90% isopropyl alcohol, 5% chloroform, 5% methanol).[18]
-
Chromatography: Inject the sample onto a suitable LC column (e.g., a C18 column) for separation.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1] Data can be acquired in full scan mode to capture all ions or using targeted methods like multiple reaction monitoring (MRM).[1]
-
Data Analysis: Extract selected ion chromatograms for the unlabeled (M+0) and labeled isotopologues (e.g., M+3 for this compound) of myristic acid and its downstream metabolites. The concentration of labeled lipids is often determined from the peak area ratio of the analyte to a heavy-labeled internal standard.[1][19]
Quantitative Data & Metabolic Fate
Tracing studies with this compound allow for the quantification of its incorporation into various lipid pools over time. The data presented below is illustrative of typical findings in such experiments.
| Time Point | Myristoyl-CoA | Triglycerides (TAGs) | Phosphatidylcholine (PC) | Palmitate (16:0) |
| 30 Minutes | 65% | 15% | 10% | 5% |
| 4 Hours | 20% | 45% | 20% | 10% |
| 12 Hours | 5% | 35% | 25% | 20% |
Table 2: Illustrative Relative Incorporation of 13C from this compound into Major Metabolites in Hepatocytes. Data is conceptualized based on findings that myristic acid is rapidly incorporated into cellular triglycerides and elongated to palmitic acid.[11]
| Tissue | Total 13C-Lipid Accumulation (Relative Units) |
| Liver | 100 |
| Adipose Tissue | 85 |
| Heart | 60 |
| Skeletal Muscle | 45 |
| Brain | 15 |
Table 3: Illustrative Tissue Distribution of 13C-Labeled Lipids Following this compound Administration. This reflects the central role of the liver in lipid metabolism and the high energy demands of tissues like the heart.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using DOT language help visualize the complex processes involved in this compound metabolism.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Myristoylation - Wikipedia [en.wikipedia.org]
- 6. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 7. Myristic acid - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jackwestin.com [jackwestin.com]
- 14. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myristic acid utilization and processing in BC3H1 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
The Pivotal Role of Myristic Acid in Cellular Processes: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Myristoylation, the covalent attachment of the 14-carbon saturated fatty acid, myristic acid, to the N-terminal glycine (B1666218) of proteins, is a critical co- and post-translational modification that governs the function of a vast array of cellular and viral proteins. This lipidation event, catalyzed by N-myristoyltransferase (NMT), is fundamental to protein localization, protein-protein interactions, and the propagation of cellular signals. Dysregulation of myristoylation is increasingly implicated in the pathophysiology of numerous diseases, including cancer, viral infections, and parasitic diseases, making NMT a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the biochemical underpinnings of myristoylation, its role in key signaling pathways, quantitative data on its functional impact, detailed experimental protocols for its investigation, and the current landscape of NMT inhibitors in drug development.
The Core of Myristoylation: A Biochemical Overview
Myristoylation is an irreversible lipid modification that predominantly occurs on a glycine residue at the N-terminus of a polypeptide chain. This process can happen either co-translationally, on nascent polypeptide chains following the removal of the initiator methionine, or post-translationally, often after proteolytic cleavage of a protein that exposes an internal glycine residue.[1][2] The enzyme responsible for this modification is N-myristoyltransferase (NMT), which utilizes myristoyl-CoA as the fatty acid donor.[1] In vertebrates, two isoforms of this enzyme, NMT1 and NMT2, have been identified.[1]
The attachment of the hydrophobic myristoyl group facilitates the anchoring of proteins to cellular membranes, a critical step for their function in many signaling cascades.[3] Beyond simple membrane tethering, myristoylation can also induce conformational changes in proteins, acting as a "molecular switch" that regulates their activity and interaction with other proteins.[4]
Quantitative Data on Myristoylation
The functional consequences of myristoylation can be quantified through various biochemical and biophysical assays. The following tables summarize key quantitative data related to N-myristoyltransferase kinetics, the membrane-binding affinity of myristoylated proteins, and the efficacy of NMT inhibitors.
Table 1: N-Myristoyltransferase (NMT) Enzyme Kinetics [5][6][7][8]
| Enzyme | Substrate (Acyl-CoA) | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Human NMT1 | Myristoyl-CoA | ~0.1 | ~1.5 | ~1.5 x 107 |
| Human NMT1 | Acetyl-CoA | ~10.1 | ~0.03 | ~3.0 x 103 |
Note: The significantly higher catalytic efficiency (kcat/Km) for myristoyl-CoA over acetyl-CoA, despite NMT1's ability to utilize both in vitro, highlights the enzyme's strong preference for myristic acid in a cellular context. The much lower Km for myristoyl-CoA indicates a much higher binding affinity.[5][6][7][8]
Table 2: Membrane Binding Affinity of Myristoylated Proteins [3][9]
| Protein | Lipid Vesicle Composition | Kd (nM) | Fold Increase in Affinity (Myristoylated vs. Non-myristoylated) |
| c-Src | 2:1 Phosphatidylcholine/Phosphatidylserine | 600 | ~2500 |
| p60src peptide | Red cell membrane vesicles | 2.7 | Not competed by non-myristoylated peptide |
Note: The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding. The presence of the myristoyl group dramatically increases the affinity of c-Src for membranes containing acidic phospholipids.[3][9]
Table 3: Potency of N-Myristoyltransferase Inhibitors [10][11][12]
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition |
| PCLX-001 (Zelenirstat) | NMT1 | 5 | Enzyme inhibition assay |
| PCLX-001 (Zelenirstat) | NMT2 | 8 | Enzyme inhibition assay |
| MYX2449 (ADC) | Her2+ BT474 cells | 0.2 (EC50) | Cell viability assay |
Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC50 is the concentration of a drug that gives a half-maximal response. PCLX-001 is a potent dual inhibitor of NMT1 and NMT2. MYX2449 is an antibody-drug conjugate utilizing an NMT inhibitor payload.[10][11][12]
Myristoylation in Cellular Signaling Pathways
Myristoylation is a key regulatory mechanism in a multitude of signaling pathways critical for cell growth, differentiation, and survival.
Src Family Kinases (SFKs)
c-Src, a proto-oncogenic non-receptor tyrosine kinase, is a well-characterized myristoylated protein. Myristoylation is essential for its localization to the plasma membrane, a prerequisite for its role in signal transduction pathways that regulate cell proliferation, adhesion, and migration.[13][14] The myristoyl group, in conjunction with a polybasic region in the N-terminus, facilitates the stable association of c-Src with the inner leaflet of the plasma membrane.[3]
G-Protein Signaling
Heterotrimeric G proteins, key molecular switches in signal transduction, are often myristoylated on their α-subunit.[15][16] This modification enhances the affinity of the Gα subunit for the Gβγ dimer and facilitates their interaction with G protein-coupled receptors (GPCRs) at the plasma membrane.[15] The myristoyl group can be sequestered in a hydrophobic pocket in the inactive GDP-bound state and becomes exposed upon GTP binding, contributing to the dynamic regulation of G protein localization and signaling.[4]
Viral Assembly: The Case of HIV-1 Gag
Myristoylation is a critical modification for the assembly and budding of many viruses, including the Human Immunodeficiency Virus 1 (HIV-1). The HIV-1 Gag polyprotein is myristoylated at its N-terminal glycine, a modification that is essential for its targeting to the plasma membrane, where viral assembly occurs.[17][18] The myristoyl group acts as a membrane anchor, facilitating the multimerization of Gag proteins and the formation of immature viral particles.[19][20]
Experimental Protocols for Studying Myristoylation
Investigating protein myristoylation requires a combination of techniques for labeling, detection, and identification. Below are detailed methodologies for key experiments.
Metabolic Labeling of Myristoylated Proteins with Analogs
This method allows for the in vivo incorporation of a modified myristic acid analog into proteins, enabling their subsequent detection and purification.
Materials:
-
Cell culture medium and supplements
-
Myristic acid analog with a clickable tag (e.g., alkynyl-myristic acid)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantitation assay (e.g., BCA assay)
-
Click chemistry reagents (e.g., biotin-azide or fluorescent-azide, copper(I) catalyst, ligand)
Protocol:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a fresh medium containing the myristic acid analog. The optimal concentration and incubation time should be determined empirically for each cell line.
-
After incubation, wash the cells with ice-cold PBS and harvest them.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the cell lysate.
-
Perform the click chemistry reaction by adding the azide-tagged reporter molecule, copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to the lysate.
-
Incubate the reaction mixture at room temperature with gentle agitation.
-
The labeled proteins can now be detected by in-gel fluorescence scanning (if a fluorescent azide (B81097) was used) or enriched using streptavidin beads (if a biotin-azide was used) for subsequent analysis by Western blotting or mass spectrometry.[21][22][23]
Mass Spectrometry for Identification of Myristoylated Proteins and Sites
Mass spectrometry (MS) is a powerful tool for the definitive identification of myristoylated proteins and the precise localization of the modification site.
Protocol Outline:
-
Protein/Peptide Preparation: Myristoylated proteins can be enriched from cell lysates (e.g., after metabolic labeling and affinity purification) and then subjected to in-gel or in-solution digestion with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The presence of a myristoylated peptide is confirmed by a mass shift of 210.198 Da (the mass of the myristoyl group) on the N-terminal glycine-containing peptide.[24] A characteristic neutral loss of the myristoyl group is often observed in the MS/MS spectrum, further confirming the modification.[24][25]
N-Myristoyltransferase as a Therapeutic Target
The essential role of NMT in the life cycle of various pathogens and in the proliferation of cancer cells has positioned it as an attractive target for drug development.
NMT Inhibitors in Oncology
Elevated NMT expression and activity have been observed in various cancers, and inhibition of NMT has been shown to induce apoptosis in cancer cells and reduce tumor growth in preclinical models.[26][27] Several small molecule inhibitors of NMT are in development, with some showing promising results in preclinical and early clinical trials.[11][28][29][30][31]
Table 4: Preclinical and Clinical Data for PCLX-001 (Zelenirstat) [2][10][11][28][29][30]
| Study Type | Model/Patient Population | Key Findings |
| Preclinical (in vivo) | B-cell lymphoma xenograft | Complete tumor regression. |
| Preclinical (in vivo) | Advanced solid tumor xenografts | Anticancer activity demonstrated. |
| Phase 1 Clinical Trial | Relapsed/refractory B-cell lymphomas and advanced solid tumors | Safe and well-tolerated up to 210 mg daily dose. Dose-limiting toxicities (gastrointestinal) observed at 280 mg. |
NMT Inhibitors for Infectious Diseases
NMT is also a validated therapeutic target for various infectious diseases caused by fungi, parasites (e.g., Leishmania, Trypanosoma), and viruses that rely on host NMT for the myristoylation of their proteins.[26]
Conclusion
Myristoylation is a fundamental cellular process with profound implications for protein function and signaling. Its involvement in the pathophysiology of cancer and infectious diseases has made N-myristoyltransferase a high-value target for therapeutic intervention. Continued research into the intricacies of myristoylation, aided by advanced experimental techniques, will undoubtedly uncover new biological insights and pave the way for the development of novel therapeutics targeting this critical modification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Src family kinase - Wikipedia [en.wikipedia.org]
- 14. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 15. Receptor-mediated changes at the myristoylated amino terminus of Gαil proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of N-Terminal Myristoylation on the Active Conformation of Gα [infoscience.epfl.ch]
- 17. researchgate.net [researchgate.net]
- 18. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HIV-1 Assembly, Budding, and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]
- 21. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. communities.springernature.com [communities.springernature.com]
- 28. First Clinical Experience with an N-myristoyltransferase (NMT) inhibitor in a patient published [pacylex.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. geneonline.com [geneonline.com]
An In-Depth Technical Guide to Myristic Acid-13C3 for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Myristic acid-13C3, a stable isotope-labeled fatty acid, in metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to employ this powerful tool for investigating fatty acid metabolism, protein N-myristoylation, and associated signaling pathways. This document details the underlying principles, experimental workflows, and data analysis strategies, supplemented with practical examples and visual guides.
Introduction: The Significance of Myristic Acid in Cellular Processes
Myristic acid, a 14-carbon saturated fatty acid, is a crucial component of cellular metabolism and signaling. Beyond its role in energy storage and membrane structure, myristic acid is covalently attached to the N-terminal glycine (B1666218) of a specific set of proteins in a modification known as N-myristoylation. This lipid modification is critical for protein localization, stability, and function, influencing a wide array of cellular processes including signal transduction, apoptosis, and oncogenesis.[1][2]
This compound is a stable isotope-labeled version of myristic acid, where three carbon atoms are replaced with the heavy isotope ¹³C. This labeling allows for the tracing and quantification of myristic acid and its metabolic products within cells and organisms without the use of radioactivity.[3] When introduced into a biological system, this compound is metabolized and incorporated into lipids and proteins, which can then be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This makes it an invaluable tool for metabolic flux analysis and quantitative proteomics.
Principles of Stable Isotope Labeling with this compound
Stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique in quantitative proteomics.[3][4] A similar principle applies to the use of this compound for studying fatty acid metabolism and protein myristoylation. Cells are cultured in a medium where standard myristic acid is replaced with a known concentration of this compound.
Over time, the ¹³C-labeled myristic acid is activated to myristoyl-CoA and subsequently incorporated into two major classes of molecules:
-
Lipids: Triglycerides, phospholipids, and other complex lipids will incorporate the ¹³C label, allowing for the study of lipid synthesis, turnover, and trafficking.
-
Proteins: N-myristoyltransferases (NMTs) catalyze the attachment of myristoyl-CoA to the N-terminal glycine of target proteins.[1] By using this compound, newly myristoylated proteins become "heavy" labeled.
Mass spectrometry can then distinguish between the naturally abundant ("light") and the ¹³C-labeled ("heavy") forms of lipids and myristoylated peptides. The ratio of the heavy to light peak intensities provides a precise measure of the relative abundance of these molecules under different experimental conditions.[5][6]
Key Applications in Metabolic Research
Investigating Fatty Acid Metabolism and Lipidomics
This compound serves as an excellent tracer to delineate the pathways of fatty acid metabolism. By tracking the incorporation of the ¹³C label into various lipid species, researchers can quantify the rates of fatty acid uptake, elongation, desaturation, and incorporation into complex lipids. This approach is instrumental in understanding the metabolic reprogramming that occurs in diseases such as cancer, diabetes, and cardiovascular disorders.
Quantitative Analysis of Protein N-Myristoylation (Myristoylome)
A primary application of this compound is the quantitative analysis of the "myristoylome" – the complete set of N-myristoylated proteins in a cell or organism. This allows for the identification of novel myristoylated proteins and the quantification of changes in their myristoylation status in response to various stimuli or in different disease states.
Table 1: Hypothetical Quantitative Myristoylome Analysis
| Protein | Function | Fold Change (Treatment vs. Control) | p-value |
| c-Src | Tyrosine kinase, cell signaling | 2.5 | <0.01 |
| Gαi2 | G-protein subunit, signal transduction | 1.8 | <0.05 |
| ARF1 | GTP-binding protein, vesicular trafficking | 1.2 | >0.05 |
| BID | Pro-apoptotic protein | 3.1 (upon apoptosis induction) | <0.01 |
| FMNL1 | Formin protein, cytoskeleton regulation | 0.8 | >0.05 |
This table represents example data that could be generated from a quantitative proteomics experiment using this compound. The fold change indicates the relative abundance of the myristoylated form of the protein in the treated sample compared to the control.
Experimental Protocols
A generalized workflow for a this compound labeling experiment is presented below. Specific parameters such as cell type, labeling time, and concentration of the labeled fatty acid should be optimized for each experimental system.
Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.
-
Preparation of Labeling Medium: Prepare culture medium supplemented with this compound. The final concentration typically ranges from 10 to 100 µM. It is often necessary to first dissolve the fatty acid in a small amount of ethanol (B145695) or DMSO and then complex it with fatty acid-free bovine serum albumin (BSA) for efficient delivery to the cells.
-
Labeling: Replace the standard medium with the this compound containing medium and incubate for a predetermined period (e.g., 6 to 48 hours). The incubation time will depend on the turnover rate of the lipids or proteins of interest.
-
Cell Harvest: After labeling, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess labeled fatty acid. Harvest the cells by scraping or trypsinization.
Sample Preparation for LC-MS/MS Analysis
For Lipidomics:
-
Lipid Extraction: Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure.
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the liquid chromatography (LC) system.
For Proteomics:
-
Cell Lysis: Lyse the cell pellet in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
Fractionation (Optional): For complex samples, fractionation of the peptide mixture by techniques like high-pH reversed-phase chromatography can improve the depth of proteomic analysis.
LC-MS/MS Analysis and Data Processing
-
LC-MS/MS: Analyze the prepared lipid or peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Use specialized software to identify and quantify the light (¹²C) and heavy (¹³C) forms of lipids or peptides. For proteomics, this involves searching the MS/MS data against a protein database and using software that can quantify SILAC-like data.
Visualization of Key Signaling Pathways
This compound is particularly useful for studying signaling pathways where N-myristoylation plays a critical regulatory role. The following diagrams, generated using the DOT language, illustrate some of these key pathways.
c-Src Kinase Activation
N-myristoylation is essential for the membrane localization and activation of the non-receptor tyrosine kinase c-Src.[7][8] The myristoyl group acts as a hydrophobic anchor that facilitates the association of c-Src with the plasma membrane, a prerequisite for its interaction with upstream activators and downstream substrates.[9][10]
Apoptosis Signaling
N-myristoylation also plays a crucial role in apoptosis.[1][11] During apoptosis, caspases cleave certain proteins, such as Bid, exposing a new N-terminal glycine residue.[12][13] This newly exposed glycine can then be myristoylated, leading to the translocation of the cleaved protein to the mitochondria, where it can promote the release of cytochrome c and activate the intrinsic apoptotic pathway.[12][14]
Conclusion
This compound is a versatile and powerful tool for the in-depth investigation of fatty acid metabolism and protein N-myristoylation. Its application in conjunction with modern mass spectrometry techniques enables the precise quantification of metabolic fluxes and changes in the myristoylome, providing valuable insights into the complex regulatory roles of myristic acid in health and disease. This guide serves as a foundational resource for researchers aiming to leverage this technology to advance their understanding of cellular signaling and to identify novel therapeutic targets.
References
- 1. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 4. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resumen de N-Myristoylation-Dependent c-Src Interactions - Dialnet [dialnet.unirioja.es]
- 10. molbiolcell.org [molbiolcell.org]
- 11. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
A Deep Dive into Stable Isotope Labeling with Myristic Acid-¹³C₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles, experimental workflows, and applications of stable isotope labeling using Myristic acid-¹³C₃. This powerful tool offers a window into the dynamic cellular processes of protein N-myristoylation and fatty acid metabolism, providing critical insights for basic research and drug development.
Core Principles: Tracing the Path of a Labeled Fatty Acid
Stable isotope labeling with Myristic acid-¹³C₃ involves the introduction of a myristic acid molecule where three carbon atoms have been replaced with the heavy isotope, ¹³C. This non-radioactive label allows for the sensitive and specific tracking of myristic acid's metabolic fate within cells. The primary applications of this technique are rooted in two key areas:
-
Metabolic Flux Analysis (MFA): By tracing the incorporation of the ¹³C label into various downstream metabolites, researchers can quantify the rates of metabolic pathways, a practice known as metabolic flux analysis. This is particularly valuable for studying fatty acid synthesis, elongation, and degradation.
-
Quantitative Proteomics: Myristic acid-¹³C₃ serves as a metabolic label to study protein N-myristoylation, a crucial co- and post-translational lipid modification. This modification, where myristic acid is attached to an N-terminal glycine (B1666218) residue of a protein, plays a vital role in protein localization, stability, and signal transduction.[1][2][3] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used quantitative proteomics strategy that can be adapted for fatty acid labeling.[4][5][6][7]
The workflow for a typical stable isotope labeling experiment with Myristic acid-¹³C₃ is a multi-step process that requires careful planning and execution.
Caption: A generalized workflow for a stable isotope labeling experiment using Myristic acid-¹³C₃.
Data Presentation: Quantifying the Myristoylome and Metabolic Flux
Quantitative data from Myristic acid-¹³C₃ labeling experiments provide invaluable insights into the dynamics of cellular processes. While specific datasets are experiment-dependent, the following tables illustrate the types of quantitative information that can be obtained.
Table 1: Illustrative SILAC Data for Quantifying N-Myristoylated Proteins
This table presents a hypothetical dataset from a SILAC-based proteomics experiment designed to identify proteins with altered N-myristoylation levels in response to a drug treatment. Cells are grown in media containing either "light" (unlabeled) myristic acid or "heavy" (Myristic acid-¹³C₃) myristic acid.
| Protein | Gene | Heavy/Light Ratio (Drug/Control) | p-value | Biological Function |
| Src | SRC | 0.45 | <0.01 | Signal transduction, cell proliferation |
| Fyn | FYN | 0.52 | <0.01 | Signal transduction, immune response |
| GNAI1 | GNAI1 | 1.05 | 0.89 | G-protein signaling |
| ARF1 | ARF1 | 0.98 | 0.92 | Vesicular trafficking |
| MARCKS | MARCKS | 2.10 | <0.05 | Actin cytoskeleton regulation |
Data are hypothetical and for illustrative purposes only.
Table 2: Example Mass Isotopologue Distribution (MID) for Fatty Acid Elongation
This table shows a hypothetical mass isotopologue distribution for palmitic acid (C16:0) in cells labeled with Myristic acid-¹³C₃ (C14:0). The data can be used to trace the flux of the labeled myristic acid into the fatty acid elongation pathway.
| Isotopologue | Abbreviation | Relative Abundance (%) | Interpretation |
| Unlabeled Palmitate | M+0 | 65.2 | Endogenous, unlabeled pool |
| Palmitate + 1 ¹³C | M+1 | 10.5 | Natural abundance and minor labeling |
| Palmitate + 2 ¹³C | M+2 | 5.3 | Minor labeling |
| Palmitate + 3 ¹³C | M+3 | 19.0 | Incorporation of one Myristic acid-¹³C₃ molecule followed by elongation |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols: A Step-by-Step Guide
The success of a stable isotope labeling experiment hinges on meticulous execution of the experimental protocol. The following sections provide detailed methodologies for key steps in the process.
Metabolic Labeling of Cultured Mammalian Cells with Myristic Acid-¹³C₃
This protocol outlines the steps for labeling adherent mammalian cells with Myristic acid-¹³C₃ for subsequent proteomic or metabolomic analysis.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Myristic acid-¹³C₃
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a complete medium.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of Myristic acid-¹³C₃ complexed to fatty acid-free BSA. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.
-
Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with the labeled fatty acid-BSA complex to the desired final concentration (typically in the low micromolar range).
-
-
Metabolic Labeling:
-
Aspirate the complete medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 4-24 hours) to allow for the incorporation of the labeled fatty acid.[8]
-
-
Cell Harvest:
-
At the end of the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining unincorporated label.
-
Proceed immediately to cell lysis and extraction protocols for either proteomics or metabolomics.
-
Sample Preparation for LC-MS/MS Analysis of N-Myristoylated Proteins
This protocol details the steps for preparing cell lysates for the identification and quantification of N-myristoylated proteins by mass spectrometry.
Materials:
-
Labeled cell pellets from Protocol 3.1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.
-
-
Protein Precipitation: Precipitate the protein by adding four volumes of cold acetone (B3395972) and incubate at -20°C overnight. Centrifuge to pellet the protein and discard the supernatant.
-
Tryptic Digestion:
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
-
Sample Preparation for LC-MS/MS: Dry the desalted peptides and resuspend in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
Mandatory Visualization: Signaling Pathways and Experimental Logic
Graphviz diagrams provide a clear visual representation of complex biological processes and experimental designs.
N-Myristoylation in Src Kinase Activation and Membrane Targeting
Protein N-myristoylation is a critical modification for the proper localization and function of many signaling proteins, including the Src family of non-receptor tyrosine kinases.[9][10][11] The myristoyl group acts as a hydrophobic anchor that facilitates membrane association, a prerequisite for Src's role in signal transduction pathways that regulate cell growth, differentiation, and survival.[12][13]
Caption: N-myristoylation is essential for Src kinase membrane localization and activation.
Metabolic Fate of Myristic Acid-¹³C₃
Myristic acid-¹³C₃, once it enters the cell, can be activated to Myristoyl-CoA-¹³C₃. From this central point, it can be incorporated into proteins via N-myristoylation or enter fatty acid metabolic pathways, such as elongation to form longer-chain fatty acids.
Caption: Myristic acid-¹³C₃ can be either attached to proteins or enter fatty acid metabolic pathways.
Conclusion
Stable isotope labeling with Myristic acid-¹³C₃ is a versatile and powerful technique for investigating the complex roles of myristic acid in cellular biology. By enabling the precise tracking and quantification of this fatty acid and its downstream products, researchers can gain a deeper understanding of protein function, signal transduction, and metabolic regulation. The methodologies and applications outlined in this guide provide a solid foundation for scientists and drug development professionals to leverage this technology in their pursuit of novel biological insights and therapeutic strategies.
References
- 1. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses | PLOS One [journals.plos.org]
- 3. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 8. Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion | PLOS Biology [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Myristic Acid-13C3 as a Biological Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine (B1666218) of a protein, is a critical lipid modification that governs protein function and localization. This process, catalyzed by N-myristoyltransferases (NMTs), plays a pivotal role in a vast array of cellular processes, including signal transduction, oncogenesis, and infectious diseases. The use of stable isotope-labeled myristic acid, such as myristic acid-13C3, as a biological tracer has emerged as a powerful tool to dissect the dynamics of myristoylation and its downstream consequences on cellular signaling and lipid metabolism. This technical guide provides a comprehensive overview of the application of this compound as a biological tracer, complete with experimental protocols, data presentation, and visualization of key signaling pathways.
This compound is a non-radioactive, stable isotope-labeled version of myristic acid that can be readily taken up by cells and incorporated into proteins and lipids.[1] This allows for the sensitive and specific tracking of the fate of myristic acid within the cell using mass spectrometry-based approaches. By measuring the incorporation of the 13C3 label, researchers can quantify the extent of protein myristoylation, identify novel myristoylated proteins, and trace the flow of myristate into various lipid species, providing a dynamic view of cellular metabolism.[2]
Core Applications of this compound Tracing
The use of this compound as a tracer offers several key advantages for researchers:
-
Quantitative Analysis of Protein Myristoylation: Accurately measure the stoichiometry and dynamics of protein myristoylation.
-
Identification of Novel Myristoylated Proteins: Discover new protein substrates of N-myristoyltransferases.
-
Metabolic Flux Analysis: Trace the metabolic fate of myristic acid into different lipid classes and other metabolites.
-
Elucidation of Signaling Pathways: Investigate the role of myristoylation in regulating protein-protein interactions, membrane association, and downstream signaling events.
-
Drug Discovery and Development: Screen for and characterize inhibitors of N-myristoyltransferases, which are promising therapeutic targets in cancer and infectious diseases.
Key Signaling Pathways Involving Myristoylation
Myristoylation is a key regulatory modification in several critical signaling pathways. The following sections detail the role of myristoylation in the function of Src family kinases, G alpha subunits of heterotrimeric G proteins, and the HIV-1 Gag protein.
Src Family Kinases (SFKs)
Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration.[3] Myristoylation of the N-terminal glycine residue is essential for their membrane localization and kinase activity.[1][3][4][5][6] The myristoyl group acts as a hydrophobic anchor that, in conjunction with a patch of basic residues, targets the kinase to the inner leaflet of the plasma membrane.[5] This membrane association is critical for Src to interact with its upstream activators and downstream substrates.[3][4][5] The activation of Src involves a conformational change that can be influenced by its myristoylation status.
G Alpha Subunits of Heterotrimeric G Proteins
Heterotrimeric G proteins, composed of α, β, and γ subunits, are crucial molecular switches in signal transduction, coupling G protein-coupled receptors (GPCRs) to intracellular effectors.[7][8][9] Several G alpha subunits, particularly those of the Gi/o family, are N-terminally myristoylated.[9][10] This modification is critical for their membrane association, interaction with Gβγ subunits, and engagement with effector proteins.[7][11][12][13] The myristoyl group can act as a "myristoyl switch," where its conformation and exposure are altered upon GTP binding, influencing the G protein's localization and signaling activity.[14]
HIV-1 Gag Protein
The Gag polyprotein of HIV-1 is the primary structural protein of the virus and is essential for the assembly and release of new viral particles.[2][3][5][15][16] Gag is myristoylated at its N-terminal glycine, a modification that is absolutely required for its transport to and stable association with the plasma membrane of the host cell.[2][3][5][15][16] The myristoyl group, in concert with a patch of basic residues in the matrix (MA) domain of Gag, mediates the interaction with the inner leaflet of the plasma membrane.[2][4][15][16] The exposure of the myristoyl group is regulated by a "myristoyl switch" mechanism, which is influenced by Gag multimerization and interaction with specific membrane lipids like PI(4,5)P2.[2][4][15][16][17]
Quantitative Data Presentation
The following tables are illustrative examples of how quantitative data from this compound tracing experiments can be presented.
Table 1: Quantification of Myristoylated Peptides by LC-MS/MS
| Protein | Peptide Sequence | Unlabeled (12C) Intensity | Labeled (13C3) Intensity | % Myristoylation |
| Src | GSSKSKPKDPSQR | 1.2 x 10^7 | 8.5 x 10^6 | 41.5% |
| GNAI2 | GCTLSAEERAALER | 5.4 x 10^6 | 3.1 x 10^6 | 36.5% |
| ARF1 | GLFGAIAGSTGL | 9.8 x 10^6 | 7.2 x 10^6 | 42.4% |
| Fyn | GCVQCKDKEATKL | 3.1 x 10^6 | 1.9 x 10^6 | 38.0% |
Table 2: this compound Incorporation into Cellular Lipids
| Lipid Class | Unlabeled (M+0) Abundance | Labeled (M+3) Abundance | Fold Change (Labeled/Unlabeled) |
| Phosphatidylcholine (PC) | 1.5 x 10^8 | 2.3 x 10^7 | 0.15 |
| Phosphatidylethanolamine (PE) | 8.9 x 10^7 | 1.1 x 10^7 | 0.12 |
| Triglycerides (TG) | 2.1 x 10^8 | 5.6 x 10^7 | 0.27 |
| Diacylglycerols (DG) | 4.5 x 10^7 | 1.8 x 10^7 | 0.40 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound as a biological tracer.
Experimental Workflow
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells at a desired density and allow them to reach 70-80% confluency.
-
Media Preparation: Prepare cell culture medium supplemented with this compound. The final concentration of the tracer may need to be optimized for different cell types but typically ranges from 10-50 µM.
-
Labeling: Remove the standard culture medium, wash the cells once with warm PBS, and then add the this compound containing medium.
-
Incubation: Incubate the cells for a desired period (e.g., 4, 8, 12, or 24 hours) to allow for the uptake and incorporation of the tracer.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated tracer. The cells are now ready for lysis and downstream analysis.
Protocol 2: Extraction and Enrichment of Myristoylated Proteins
-
Cell Lysis: Lyse the labeled cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Digestion: Precipitate the proteins and resuspend them in a digestion buffer. Reduce and alkylate the cysteine residues, followed by digestion with trypsin overnight at 37°C.
-
Enrichment of Myristoylated Peptides: Due to their hydrophobicity, myristoylated peptides can be enriched using techniques such as solid-phase extraction with C18 cartridges or liquid-liquid extraction.[18]
-
Sample Preparation for LC-MS/MS: Desalt the enriched peptides using a C18 ZipTip and resuspend them in a suitable solvent for mass spectrometry analysis.
Protocol 3: Lipid Extraction
-
Cell Harvesting: After labeling, harvest the cells by scraping them in ice-cold PBS and pellet them by centrifugation.
-
Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) to extract the lipids.[19][20]
-
Phase Separation: Add water to the mixture to induce phase separation. The lower organic phase containing the lipids is carefully collected.
-
Drying and Reconstitution: The lipid extract is dried under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS analysis.[19]
Protocol 4: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS Analysis: Analyze the enriched myristoylated peptides or the lipid extracts using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Data Analysis (Proteomics): Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative abundance of the unlabeled (12C) and labeled (13C3) myristoylated peptides.
-
Data Analysis (Lipidomics): Use lipidomics software to identify and quantify the different lipid species and to determine the incorporation of the 13C3 label into the myristoyl chains of these lipids.
Conclusion
This compound is a versatile and powerful tool for investigating the dynamic process of protein myristoylation and its impact on cellular signaling and metabolism. By providing a means to quantitatively track the fate of myristic acid in living cells, this stable isotope tracer enables researchers to gain deeper insights into the fundamental roles of myristoylation in health and disease. The experimental protocols and data analysis strategies outlined in this guide provide a framework for the successful application of this compound in a wide range of research and drug discovery settings. The continued development and application of such tracer-based approaches will undoubtedly further our understanding of the complex regulatory networks governed by protein lipidation.
References
- 1. Myristoylation and membrane binding regulate c-Src stability and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Assembly at the Plasma Membrane: Gag Trafficking and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A metabolic labeling protocol to enrich myristoylated proteins from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. G-protein alpha-subunit expression, myristoylation, and membrane association in COS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
- 13. Beyond the G protein α subunit: investigating the functional impact of other components of the Gαi3 heterotrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A myristoyl switch regulates membrane binding of HIV-1 Gag - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Role of the HIV-1 Matrix Protein in Gag Intracellular Trafficking and Targeting to the Plasma Membrane for Virus Assembly [frontiersin.org]
- 17. HIV-1 Assembly, Budding, and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Myristic Acid-13C3 In Vivo Metabolic Labeling: A Protocol for Tracing Protein Myristoylation and its Role in Cellular Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Myristic acid, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine (B1666218) of a wide array of eukaryotic and viral proteins in a process termed N-myristoylation.[1] This lipid modification, catalyzed by N-myristoyltransferase (NMT), is crucial for protein-membrane interactions, subcellular localization, and the regulation of numerous signaling pathways.[1][2] Dysregulation of protein myristoylation has been implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases, making NMT a promising therapeutic target.[1][3]
This document provides a detailed protocol for in vivo metabolic labeling using myristic acid-13C3, a stable isotope-labeled variant of myristic acid. This technique enables the tracing of myristic acid incorporation into proteins and the analysis of myristoylated proteome dynamics in a physiological context. By employing mass spectrometry, researchers can identify and quantify myristoylated proteins, determine their turnover rates, and investigate the impact of various stimuli or therapeutic interventions on specific signaling pathways.
Core Principles
The protocol is based on the administration of this compound to an in vivo model, typically a mouse. The labeled myristic acid is then activated to myristoyl-CoA and incorporated into newly synthesized proteins by NMT.[4] Tissues of interest are subsequently harvested, and the proteome is extracted and analyzed by mass spectrometry to detect the +3 Da mass shift in myristoylated peptides containing the 13C3-label. This allows for the differentiation and quantification of newly synthesized (labeled) versus pre-existing (unlabeled) myristoylated proteins.
Data Presentation
Table 1: Recommended Dosage and Administration of this compound for In Vivo Labeling in Mice
| Parameter | Recommendation | Notes |
| Tracer | This compound | Ensure high isotopic purity (>98%) |
| Animal Model | C57BL/6 mice (8-12 weeks old) | Other strains or species may require optimization. |
| Dosage | 50 - 150 mg/kg body weight | Start with a lower dose and optimize based on enrichment. |
| Vehicle | 20% Intralipid® solution or corn oil | For intravenous or oral gavage administration, respectively. |
| Administration Route | Intravenous (IV) injection or Oral Gavage | IV provides rapid systemic distribution. Oral gavage mimics dietary uptake. |
| Fasting | 4-6 hours prior to administration | To reduce variability from dietary fatty acids. |
Table 2: Representative Time Points for Tissue Collection
| Time Point | Rationale | |---|---|---| | 0 hours (pre-dose) | Baseline measurement of natural isotopic abundance. | | 2 - 4 hours | Capture initial incorporation into highly turned-over proteins. | | 8 - 12 hours | Peak labeling in many tissues. | | 24 - 48 hours | Assessment of protein turnover and longer-term metabolic fate. | | 72+ hours | To study the turnover of long-lived myristoylated proteins. |
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound (stable isotope-labeled)
-
Vehicle: 20% Intralipid® emulsion or corn oil
-
Sonicator
-
Syringes and needles for administration
-
Animal model (e.g., C57BL/6 mice)
Protocol for Intravenous (IV) Administration:
-
Accurately weigh the required amount of this compound based on the animal's body weight and desired dosage.
-
Dissolve the this compound in the 20% Intralipid® vehicle.
-
Briefly vortex and then sonicate the mixture for 10-15 minutes to ensure complete dissolution and formation of a stable emulsion.
-
Administer the prepared solution to the mice via tail vein injection. The injection volume should be adjusted based on the animal's weight (e.g., 5-10 mL/kg).
Protocol for Oral Gavage Administration:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound directly in corn oil.
-
Administer the solution to the mice using a gavage needle.
Tissue Harvesting and Protein Extraction
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Liquid nitrogen
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
Protocol:
-
At the designated time points, euthanize the mice according to approved animal protocols.
-
Immediately dissect the tissues of interest (e.g., liver, brain, spleen, tumor).
-
Flash-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Store tissues at -80°C until further processing.
-
For protein extraction, thaw the tissue on ice and add lysis buffer.
-
Homogenize the tissue thoroughly.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay (e.g., BCA).
Sample Preparation for Mass Spectrometry
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
C18 solid-phase extraction (SPE) cartridges
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
Protocol:
-
Take a defined amount of protein extract (e.g., 100 µg).
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with formic acid. Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
LC-MS/MS Analysis and Data Interpretation
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC-MS/MS Method:
-
Load the resuspended peptide sample onto a reversed-phase C18 analytical column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (MS/MS).
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.
-
Specify myristoylation (+210.1987 Da for unlabeled, +213.2186 Da for 13C3-labeled) as a variable modification on N-terminal glycine.
-
Identify myristoylated peptides and their corresponding proteins.
-
Calculate the isotopic enrichment by determining the ratio of the intensity of the labeled (M+3) to the unlabeled (M) peptide peaks. Software tools can be used for natural isotope correction to improve accuracy.[5]
Visualization of Key Concepts
Caption: Experimental workflow for in vivo metabolic labeling with this compound.
Caption: N-Myristoylation dependent signaling pathways.
References
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 4. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Fatty Acids in Biological Matrices Using Myristic acid-13C3 as an Internal Standard
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of fatty acids in biological matrices is critical for understanding cellular metabolism, disease pathogenesis, and the mechanism of action of therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the identification and quantification of fatty acids. Due to the inherent variability in sample preparation and instrument response, the use of a stable isotope-labeled internal standard is essential for achieving accurate and reproducible results. Myristic acid-13C3 is an ideal internal standard for the quantification of a wide range of fatty acids. Its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation, thus effectively normalizing for any variations.[1][2][3]
This document provides detailed protocols for the quantitative analysis of fatty acids in biological samples using this compound as an internal standard, with a focus on GC-MS analysis following derivatization to fatty acid methyl esters (FAMEs).
Experimental Workflow Overview
The general workflow for the quantitative analysis of fatty acids involves lipid extraction from the biological sample, addition of the this compound internal standard, derivatization of fatty acids to a more volatile form (typically FAMEs for GC-MS), and subsequent analysis by the chosen chromatographic method.
Key Experimental Protocols
Lipid Extraction from Biological Samples
The choice of extraction method depends on the sample matrix. The Folch and Bligh-Dyer methods are widely used for their efficiency in extracting a broad range of lipids.[4]
Protocol for Plasma Samples (Modified Bligh-Dyer):
-
To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another minute and then centrifuge at 2,000 x g for 5 minutes.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
Protocol for Tissue Samples:
-
Weigh approximately 20-50 mg of frozen tissue and place it in a homogenizer tube.
-
Add a known amount of this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Homogenize the tissue until it is fully dispersed.
-
Transfer the homogenate to a glass tube and proceed with steps 4-7 from the plasma extraction protocol.[5]
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, fatty acids must be derivatized to increase their volatility.[6] The most common method is esterification to FAMEs.[7]
Protocol using Boron Trifluoride (BF3)-Methanol:
-
To the dried lipid extract, add 2 mL of 12-14% BF3-Methanol solution.[6]
-
Tightly cap the tube and heat at 80-100°C for 30-60 minutes.[5][6]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[5][6]
-
Centrifuge at 1,500 x g for 5 minutes to aid phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial for GC-MS analysis.[5]
GC-MS Analysis
The following are typical GC-MS parameters for FAME analysis. These may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data and Analysis
Quantification is achieved by creating a calibration curve using known concentrations of unlabeled fatty acid standards and a fixed concentration of the this compound internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
Table 1: Example Selected Ion Monitoring (SIM) Parameters
| Fatty Acid (as FAME) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Myristic acid (C14:0) | ~12.5 | 242 | 74, 87 |
| This compound | ~12.5 | 245 | 74, 90 |
| Palmitic acid (C16:0) | ~15.2 | 270 | 74, 87 |
| Stearic acid (C18:0) | ~17.8 | 298 | 74, 87 |
| Oleic acid (C18:1n9c) | ~17.5 | 296 | 264, 55 |
| Linoleic acid (C18:2n6c) | ~17.3 | 294 | 67, 81 |
Note: Retention times and m/z values should be confirmed experimentally on your instrument.
Table 2: Example Calibration Curve Data
| Standard Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 450,123 | 0.034 |
| 5 | 78,910 | 455,678 | 0.173 |
| 10 | 155,678 | 448,910 | 0.347 |
| 25 | 380,123 | 452,345 | 0.840 |
| 50 | 765,432 | 451,789 | 1.694 |
| 100 | 1,520,987 | 449,567 | 3.383 |
Alternative and Complementary Methods
While GC-MS is a robust technique for fatty acid analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) offers advantages for the analysis of very long-chain fatty acids and for analyzing fatty acids without derivatization.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jfda-online.com [jfda-online.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Myristic Acid-13C3 Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Myristic acid-13C3 as an internal standard for the quantitative analysis of myristic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Myristic acid, a 14-carbon saturated fatty acid, plays a significant role in various biological processes, including protein myristoylation, which is crucial for signal transduction and protein targeting.[1][2][3][4] Accurate quantification of myristic acid in biological matrices is therefore essential for understanding its role in health and disease. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in quantitative GC-MS analysis.[5] This internal standard mimics the chemical behavior of the endogenous analyte, thereby compensating for variations in sample preparation, derivatization efficiency, and instrument response.
Quantitative Data
For accurate quantification using Selected Ion Monitoring (SIM) mode in GC-MS, specific ions for both the analyte (Myristic Acid Methyl Ester) and the internal standard (this compound Methyl Ester) are monitored. The 13C3 label on the internal standard results in a +3 m/z shift for the molecular ion and fragments containing the carboxyl group.
Table 1: GC-MS (Electron Ionization) Parameters and Selected Ions for Quantitative Analysis of Myristic Acid Methyl Ester
| Parameter | Myristic Acid Methyl Ester (Analyte) | This compound Methyl Ester (Internal Standard) |
| Molecular Weight | 242.4 g/mol | 245.4 g/mol |
| Quantifier Ion (m/z) | 242 (Molecular Ion, M+) | 245 (Molecular Ion, M+3) |
| Qualifier Ion 1 (m/z) | 87 | 90 |
| Qualifier Ion 2 (m/z) | 74 | 77 |
Table 2: Typical Calibration Curve and Performance Data
| Parameter | Value |
| Calibration Range | 0.1 - 50 µg/mL |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
A detailed protocol for the extraction, derivatization, and GC-MS analysis of myristic acid from a biological sample (e.g., plasma, cell culture) is provided below.
Materials and Reagents
-
This compound internal standard
-
Myristic acid analytical standard
-
Chloroform
-
Boron trifluoride (BF3) in methanol (14%)
-
Anhydrous sodium sulfate (B86663)
-
Glass vials with PTFE-lined caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
Sample Preparation and Lipid Extraction
-
Sample Collection: Collect biological samples (e.g., 100 µL of plasma or 1x10^6 cells) and store at -80°C until analysis.
-
Internal Standard Spiking: Thaw the sample on ice. Add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to each sample, calibration standard, and quality control sample.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reconstitution: Reconstitute the dried lipid extract in 1 mL of hexane.
-
Esterification:
-
Add 200 µL of 14% BF3-methanol to the vial.
-
Cap the vial tightly and vortex.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Extraction of FAMEs:
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Transfer: Transfer the final hexane extract to a GC-MS autosampler vial for analysis.
GC-MS Analysis
-
Instrument Setup:
-
Gas Chromatograph:
-
Injection Port: Splitless mode, 250°C
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using the ions listed in Table 1.
-
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis:
-
Integrate the peak areas for the quantifier ions of both the endogenous myristic acid methyl ester and the this compound methyl ester internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the myristic acid standards.
-
Determine the concentration of myristic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS quantification.
Myristoylation Signaling Pathway
Caption: Overview of the protein N-myristoylation pathway.
References
- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Myristic Acid-13C3 Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic acid, a 14-carbon saturated fatty acid, plays a crucial role in various biological processes, including protein myristoylation, which is vital for protein localization and signal transduction.[1][2][3][4] Accurate quantification of myristic acid in biological matrices is essential for understanding its role in health and disease. This document provides detailed application notes and protocols for the quantification of myristic acid using a stable isotope-labeled internal standard, Myristic acid-13C3, by Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[5][6]
Signaling Pathway: Protein N-Myristoylation
Protein N-myristoylation is a critical lipid modification where myristic acid is attached to the N-terminal glycine (B1666218) of a target protein. This process is catalyzed by N-myristoyltransferase (NMT) and is essential for membrane targeting and the biological function of many proteins involved in signaling pathways.[1][2][3][4]
Caption: Protein N-Myristoylation Pathway.
Experimental Workflow for Myristic Acid Quantification
The general workflow for the quantification of myristic acid in a biological sample (e.g., plasma) using this compound as an internal standard involves sample preparation, LC-MS analysis, and data processing.
Caption: LC-MS Workflow for Myristic Acid Analysis.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of a validated LC-MS method for the quantification of myristic acid using this compound as an internal standard. These values are representative of typical bioanalytical assays for fatty acids.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low QC | 3 | 98.5 | 5.2 | 6.8 |
| Medium QC | 150 | 101.2 | 3.8 | 4.5 |
| High QC | 800 | 99.3 | 2.5 | 3.1 |
Table 3: Recovery
| Analyte | Low Conc. (%) | Medium Conc. (%) | High Conc. (%) |
| Myristic Acid | 92.1 | 95.5 | 94.3 |
| This compound | 93.5 | 96.1 | 95.0 |
Experimental Protocols
Materials and Reagents
-
Myristic Acid standard (Sigma-Aldrich)
-
This compound internal standard (MedchemExpress)[7]
-
LC-MS grade methanol, acetonitrile, isopropanol, and water (Fisher Scientific)
-
Formic acid and ammonium (B1175870) acetate (B1210297) (Sigma-Aldrich)
-
Chloroform (Sigma-Aldrich)
-
Sodium hydroxide (B78521) (Sigma-Aldrich)
-
N-(4-(aminomethyl)phenyl)pyridinium (AMPP) or other derivatizing agent
-
Human plasma (or other biological matrix)
Protocol 1: Sample Preparation
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Lipid Extraction (Folch Method):
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids.
-
-
Saponification (Hydrolysis):
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in 500 µL of 0.5 M methanolic NaOH.
-
Incubate at 60°C for 30 minutes to hydrolyze the esterified fatty acids.
-
Neutralize the solution with 50 µL of 6 M HCl.
-
-
Free Fatty Acid Extraction:
-
Add 1 mL of hexane (B92381) and vortex for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes.
-
Collect the upper hexane layer containing the free fatty acids.
-
Repeat the hexane extraction and combine the organic layers.
-
-
Derivatization:
-
Dry the combined hexane extracts under nitrogen.
-
Reconstitute in 50 µL of the derivatization reagent solution (e.g., AMPP in a suitable solvent).
-
Incubate according to the derivatization reagent manufacturer's instructions to enhance ionization efficiency for LC-MS analysis.[8]
-
Dry the derivatized sample and reconstitute in 100 µL of the initial mobile phase for LC-MS injection.
-
Protocol 2: LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v)
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Myristic Acid (derivatized): Determine the specific precursor and product ions for the chosen derivative.
-
This compound (derivatized): The precursor ion will be +3 m/z compared to the unlabeled myristic acid derivative. The product ion may be the same or shifted depending on the fragmentation pattern.
-
Protocol 3: Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the endogenous myristic acid derivative and the this compound internal standard derivative using the instrument's software (e.g., Sciex OS, MassHunter).
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Myristic Acid / this compound) against the concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.
-
Quantification: Determine the concentration of myristic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard in LC-MS analysis provides a robust and reliable method for the accurate quantification of myristic acid in various biological matrices. The detailed protocols and expected performance characteristics outlined in these application notes serve as a comprehensive guide for researchers and scientists in the fields of metabolomics, lipidomics, and drug development. Proper method validation is crucial to ensure the accuracy and precision of the results.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msacl.org [msacl.org]
Application Notes and Protocols for Myristic Acid-13C3 in Fatty acid Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic acid, a 14-carbon saturated fatty acid, plays a crucial role in cellular metabolism and signaling. It is not only a component of cellular lipids but also a substrate for post-translational protein modification through N-myristoylation, a process vital for protein targeting and function.[1][2] Dysregulation of fatty acid metabolism is increasingly implicated in various diseases, including cancer and metabolic disorders, making the analysis of fatty acid flux a critical area of research.[3][4][5]
Myristic acid-13C3 is a stable isotope-labeled version of myristic acid that serves as a powerful tracer for metabolic flux analysis (MFA).[6][7][8] By introducing this compound into a biological system, researchers can track its uptake, incorporation into complex lipids, and metabolism through various pathways using mass spectrometry. This allows for the quantification of the dynamic processes of fatty acid synthesis, elongation, and degradation, providing valuable insights into cellular physiology and disease pathogenesis. These application notes provide a detailed overview and experimental protocols for the use of this compound in fatty acid flux analysis.
Data Presentation
The following tables summarize representative quantitative data from studies investigating myristic acid metabolism. While specific flux rates will vary depending on the cell type and experimental conditions, these examples provide a comparative context for what can be measured using this compound.
Table 1: Comparative Metabolism of Myristic Acid and Palmitic Acid in Cultured Rat Hepatocytes
| Parameter | Myristic Acid (C14:0) | Palmitic Acid (C16:0) |
| Cellular Uptake (after 4 hr) | 86.9 ± 0.9% | 68.3 ± 5.7% |
| Incorporation into Cellular Lipids (after 4 hr) | 33.4 ± 2.8% | 34.9 ± 9.3% |
| Incorporation into Triglycerides (after 30 min) | 7.4 ± 0.9% | 3.6 ± 1.9% |
| β-Oxidation (after 4 hr) | 14.9 ± 2.2% | 2.3 ± 0.6% |
| Elongation to Palmitic/Stearic Acid (after 12 hr) | 12.2 ± 0.8% (to C16:0) | 5.1 ± 1.3% (to C18:0) |
Data adapted from a study on cultured rat hepatocytes, showcasing the differential metabolic fate of myristic acid compared to palmitic acid. Myristic acid is more rapidly taken up and oxidized, while a significant portion is also elongated.
Table 2: Typical External Rates for Proliferating Cancer Cells
| Metabolite | Typical Flux Rate (nmol/10⁶ cells/h) |
| Glucose Uptake | 100–400 |
| Lactate Secretion | 200–700 |
| Glutamine Uptake | 30–100 |
| Other Amino Acid Uptake/Secretion | 2–10 |
This table provides context for typical metabolic rates in cancer cells, which can be correlated with fatty acid flux data obtained using this compound.[9]
Experimental Protocols
The following protocols provide a general framework for conducting fatty acid flux analysis using this compound. Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: Cell Culture and Labeling with this compound
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed or charcoal-stripped recommended to reduce background fatty acids
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound complexed to BSA. Briefly, dissolve this compound in a small amount of ethanol (B145695) and then add it to a warm BSA solution in PBS with stirring.
-
Supplement the cell culture medium with the this compound-BSA complex to the desired final concentration (e.g., 50-200 µM). The final ethanol concentration should be negligible.
-
-
Labeling:
-
For stationary (steady-state) MFA , culture cells in the labeling medium for a period sufficient to reach isotopic steady state. This is typically at least two to three cell doubling times.
-
For isotopically non-stationary MFA (INST-MFA) , switch cells from unlabeled medium to the labeling medium and collect samples at multiple time points during the transient labeling phase.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS to remove extracellular tracer and halt metabolic activity.
-
Immediately proceed to metabolite extraction.
-
Protocol 2: Metabolite Extraction and Sample Preparation for GC-MS Analysis
Materials:
-
Ice-cold 80% Methanol (B129727)
-
Water (LC-MS grade)
-
Internal standards (e.g., deuterated fatty acids)[10]
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or pentafluorobenzyl bromide (PFBBr))[11]
-
Anhydrous sodium sulfate
-
Nitrogen gas supply or vacuum concentrator
Procedure:
-
Metabolite Extraction:
-
Add ice-cold 80% methanol to the washed cell pellet.
-
Scrape the cells and collect the lysate.
-
Add chloroform and water to the lysate in a ratio that results in a two-phase system (e.g., 1:1:1 methanol:chloroform:water).
-
Vortex vigorously and centrifuge to separate the phases.
-
The lower organic phase contains the lipids.
-
-
Lipid Fraction Isolation:
-
Carefully collect the lower organic phase containing the fatty acids.
-
Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
-
-
Saponification (for total fatty acid analysis):
-
To measure the incorporation of this compound into complex lipids, the dried lipid extract must be saponified (hydrolyzed) to release the fatty acids.
-
Add a methanolic base (e.g., 0.5 M KOH in methanol) and heat at 60-80°C for 1-2 hours.
-
Acidify the solution with HCl and extract the free fatty acids with a non-polar solvent like hexane (B92381).
-
-
Derivatization for GC-MS:
-
Fatty acids must be derivatized to increase their volatility for GC-MS analysis.
-
For Fatty Acid Methyl Esters (FAMEs): Add a methylating agent (e.g., 14% BF3 in methanol) and heat.
-
For Silyl Esters: Add a silylating agent like BSTFA and heat.
-
For Pentafluorobenzyl (PFB) Esters: Add PFBBr and a catalyst (e.g., diisopropylethylamine) and incubate at room temperature.[10]
-
Dry the derivatized sample and reconstitute in a suitable solvent for GC-MS injection (e.g., hexane or iso-octane).
-
Protocol 3: GC-MS Analysis of 13C-Labeled Fatty Acids
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Typical GC-MS Parameters:
-
GC Column: A mid-polarity column such as a DB-5ms or equivalent is commonly used.
-
Inlet Temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold, then ramp to a final temperature of 280-320°C.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Full scan mode to obtain mass isotopomer distributions. Selected Ion Monitoring (SIM) can be used for targeted quantification for higher sensitivity.
Data Analysis:
-
Identify the peak corresponding to the derivatized myristic acid.
-
Extract the mass spectrum for this peak.
-
Determine the mass isotopomer distribution (MID) by measuring the relative abundances of the M+0, M+1, M+2, and M+3 ions.
-
Correct for the natural abundance of 13C in the unlabeled myristic acid and the derivatization agent.
-
Calculate the fractional enrichment of this compound in the total myristic acid pool.
-
Use this data in metabolic flux analysis software to model fatty acid fluxes.
Visualization of Pathways and Workflows
Myristic Acid Metabolic Pathways
Myristic acid, once inside the cell, can enter several metabolic pathways. It can be activated to myristoyl-CoA, which can then be incorporated into complex lipids, undergo β-oxidation for energy production, be elongated to longer-chain fatty acids, or be used for protein N-myristoylation.
Metabolic fate of this compound.
N-Myristoylation Signaling Pathway
N-myristoylation is a critical lipid modification where N-myristoyltransferase (NMT) attaches a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) of target proteins.[1][2][12] This modification is crucial for membrane targeting and signal transduction.
N-Myristoylation signaling pathway.
Experimental Workflow for Fatty Acid Flux Analysis
The overall workflow for a fatty acid flux analysis experiment using this compound involves several key stages, from cell culture and labeling to data analysis and interpretation.
Workflow for this compound flux analysis.
References
- 1. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. The expanded role of fatty acid metabolism in cancer: new aspects and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MYRISTIC ACID (1,2,3-13C3, 99%) | Eurisotop [eurisotop.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Labeling with Myristic acid-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoylation is a critical lipid modification where myristic acid, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine (B1666218) of a protein. This process is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in localizing proteins to cellular membranes, mediating signal transduction, and influencing protein-protein interactions.[1][2] Dysregulation of N-myristoylation has been implicated in various diseases, including cancer and infectious diseases, making it an attractive target for therapeutic intervention.[3][4]
Myristic acid-13C3 is a stable isotope-labeled version of myristic acid that serves as a powerful tool for studying N-myristoylation in cell culture. By metabolically incorporating this "heavy" fatty acid into proteins, researchers can accurately track and quantify myristoylated proteins using mass spectrometry-based proteomic approaches. This allows for the detailed investigation of signaling pathways and the effects of drug candidates on protein myristoylation.
Principle of the Method
Cells cultured in the presence of this compound will utilize it as a substrate for N-myristoyltransferase (NMT). The 13C3-labeled myristoyl group is then covalently attached to the N-terminal glycine of target proteins. Following cell lysis and protein digestion, the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift of +3 Da in myristoylated peptides allows for their differentiation from their unlabeled ("light") counterparts, enabling precise relative or absolute quantification.
Data Presentation
The following table provides an example of quantitative data obtainable from a comparative proteomics experiment using this compound labeling. In this illustrative example, a cancer cell line was treated with a novel NMT inhibitor, and the relative abundance of known myristoylated proteins was determined.
| Protein | UniProt ID | Function | Fold Change (Treated/Control) | p-value |
| Src | P12931 | Non-receptor tyrosine kinase, oncogenic signaling | -2.5 | < 0.01 |
| Fyn | P06241 | Non-receptor tyrosine kinase, cell growth signaling | -2.1 | < 0.01 |
| GNAI1 | P63096 | G-protein alpha subunit, signal transduction | -1.8 | < 0.05 |
| GNAI2 | P04899 | G-protein alpha subunit, signal transduction | -1.9 | < 0.05 |
| GNAI3 | P08754 | G-protein alpha subunit, signal transduction | -1.7 | < 0.05 |
| ARF1 | P84077 | ADP-ribosylation factor 1, vesicular trafficking | -1.5 | < 0.05 |
| MARCKS | P29966 | Myristoylated alanine-rich C-kinase substrate | -2.3 | < 0.01 |
Caption: Exemplary quantitative proteomics data from a study using this compound labeling to assess the effect of an NMT inhibitor on the myristoylated proteome of a human cancer cell line.
Signaling Pathways
Myristoylation is a key regulator of numerous signaling pathways. Below are diagrams of key pathways where N-myristoylation plays a critical role.
Caption: Cellular uptake and activation of this compound for protein N-myristoylation.
Caption: Role of N-myristoylation in the membrane localization and activation of Src kinase.[5][6]
Caption: N-myristoylation of the Gα subunit is crucial for its membrane association and signaling.[7]
Experimental Protocols
I. Metabolic Labeling of Cultured Cells with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (stock solution in ethanol (B145695) or DMSO)
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Appropriate cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells to achieve 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound complexed to fatty acid-free BSA. A 10:1 molar ratio of this compound to BSA is recommended. Briefly, dry the required amount of this compound from the organic solvent under a stream of nitrogen. Resuspend in a small volume of ethanol and add to a sterile solution of fatty acid-free BSA in PBS with gentle vortexing.
-
Dilute the this compound-BSA complex into complete cell culture medium to a final concentration typically ranging from 25-100 µM. The optimal concentration should be determined empirically.
-
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a period of 4-24 hours. The optimal labeling time will depend on the protein turnover rate and should be determined in a time-course experiment.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any unincorporated this compound.
-
For adherent cells, add ice-cold PBS and scrape the cells. For suspension cells, pellet by centrifugation.
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further processing.
-
II. Sample Preparation for LC-MS/MS Analysis
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
C18 solid-phase extraction (SPE) columns or tips
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 25 mM and incubate for 45 minutes in the dark at room temperature.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 SPE tips according to the manufacturer's protocol.
-
Elute the peptides and dry them using a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Analyze the samples by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 and MS2 spectra.
-
III. Data Analysis
-
The raw mass spectrometry data can be processed using software such as MaxQuant or Proteome Discoverer.
-
The database search should be configured to include myristoylation (+211.2038 Da for unlabeled, +214.2227 Da for 13C3-labeled) as a variable modification on N-terminal glycine.
-
The relative quantification of myristoylated peptides is performed by comparing the peak areas of the light and heavy isotopic pairs.
Experimental Workflow
Caption: A comprehensive workflow for quantitative proteomics of myristoylated proteins.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Src family kinase - Wikipedia [en.wikipedia.org]
- 7. Myristoylation of the G alpha i2 polypeptide, a G protein alpha subunit, is required for its signaling and transformation functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myristic Acid-13C3 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic acid, a 14-carbon saturated fatty acid, plays a significant role in various cellular processes, including protein modification and signaling. The stable isotope-labeled form, Myristic acid-13C3, serves as a crucial tracer in metabolic research and as an internal standard for accurate quantification of myristic acid in biological samples.[1] This document provides detailed application notes and protocols for the sample preparation and analysis of this compound, intended for use in research, clinical, and drug development settings. The methodologies outlined here are designed to ensure high recovery, precision, and accuracy in analytical outcomes.
Experimental Protocols
Lipid Extraction from Biological Samples
The initial and critical step in the analysis of this compound is the efficient extraction of total lipids from the biological matrix. The choice of method can influence the recovery and purity of the analyte. Below are protocols for two widely used and effective lipid extraction methods.
a) Modified Folch Extraction Method for Plasma/Serum
This method is a robust procedure for extracting total lipids from plasma or serum.
Materials:
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen or argon gas evaporator
Procedure:
-
To 100 µL of plasma or serum in a glass centrifuge tube, add a known amount of this compound as an internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully aspirate the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen or argon gas at room temperature.
-
The dried lipid extract is now ready for derivatization.
b) Matyash (MTBE) Extraction Method for Cells/Tissues
This method uses methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform and is effective for extracting lipids from cells and tissues.
Materials:
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Homogenizer (for tissues)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen or argon gas evaporator
Procedure:
-
For cell pellets, resuspend in 100 µL of water. For tissues, homogenize a known weight of tissue in an appropriate volume of water.
-
Add a known amount of this compound as an internal standard.
-
Add 360 µL of methanol and vortex thoroughly.
-
Add 1.2 mL of MTBE and vortex for 10 minutes at 4°C.
-
Add 300 µL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (MTBE layer) and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen or argon gas.
-
The dried lipid extract is now ready for derivatization.
Derivatization of Myristic Acid to Fatty Acid Methyl Ester (FAME)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of myristic acid needs to be derivatized to increase its volatility. The most common method is esterification to form a fatty acid methyl ester (FAME).
a) Boron Trifluoride-Methanol (BF3-Methanol) Method
Materials:
-
Dried lipid extract
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Saturated NaCl solution
-
Screw-capped glass tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF3-Methanol reagent.
-
Tightly cap the tube and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer containing the this compound methyl ester to a clean GC vial for analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of myristic acid using the described sample preparation and GC-MS methods. This data is compiled from various studies and serves as a general guide to the expected performance.
Table 1: Recovery of Myristic Acid from Plasma
| Extraction Method | Mean Recovery (%) | RSD (%) |
| Modified Folch | 91 ± 8 | < 10 |
| Matyash (MTBE) | 86 | < 15 |
Recovery data can vary based on the specific laboratory conditions and matrix complexity.
Table 2: Precision and Accuracy for Myristic Acid Quantification by GC-MS
| Parameter | Low Concentration | Medium Concentration | High Concentration |
| Intra-day Precision (RSD %) | < 10 | < 5 | < 5 |
| Inter-day Precision (RSD %) | < 15 | < 10 | < 10 |
| Accuracy (%) | 90-110 | 95-105 | 95-105 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Myristic Acid by GC-MS
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Myristic Acid | 0.1 - 1.0 | 0.5 - 5.0 |
LOD and LOQ are dependent on the specific instrument and method parameters.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental and biological processes, the following diagrams have been generated using Graphviz (DOT language).
References
Application Notes and Protocols for Myristic Acid-13C3 in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic acid, a 14-carbon saturated fatty acid, plays a crucial role in cellular biology, not only as a component of complex lipids but also as a key post-translational modification of proteins (N-myristoylation). Myristic acid-13C3, a stable isotope-labeled variant, serves as a powerful tracer in lipidomics research. Its incorporation into cellular lipids and proteins allows for the dynamic tracking and quantification of metabolic pathways, providing invaluable insights into fatty acid metabolism, protein trafficking, and signal transduction. These application notes provide an overview of the uses of this compound in lipidomics and detailed protocols for its application. This compound can be used as a tracer for metabolic flux analysis and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Key Applications
-
Metabolic Flux Analysis: Tracing the incorporation of this compound into various lipid species such as phospholipids, triglycerides, and cholesterol esters allows for the measurement of their synthesis and turnover rates. This is critical for understanding the metabolic reprogramming in various physiological and pathological states, including cancer and metabolic disorders.
-
Protein N-Myristoylation Analysis: N-myristoylation, the attachment of myristate to the N-terminal glycine (B1666218) of proteins, is essential for the function of numerous signaling proteins, including those involved in cancer progression and inflammatory responses.[2][3][4] this compound enables the identification and quantification of myristoylated proteins, providing insights into the regulation of signaling pathways.
-
Drug Discovery and Development: By elucidating the metabolic fate of myristic acid and its role in protein function, this compound can be employed to investigate the mechanism of action of drugs targeting lipid metabolism or protein acylation.
Quantitative Data Presentation
The following tables provide representative data on the incorporation of this compound into different lipid classes in a cultured cell line over time. This data is intended to be illustrative of the types of quantitative results that can be obtained using the protocols described below.
Table 1: Incorporation of this compound into Major Phospholipid Classes
| Time (hours) | Phosphatidylcholine (PC) (% 13C3-labeled) | Phosphatidylethanolamine (PE) (% 13C3-labeled) | Phosphatidylinositol (PI) (% 13C3-labeled) | Phosphatidylserine (PS) (% 13C3-labeled) |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 6 | 8.5 ± 1.2 | 6.2 ± 0.9 | 4.1 ± 0.6 | 3.5 ± 0.5 |
| 12 | 15.3 ± 2.1 | 11.8 ± 1.5 | 8.0 ± 1.1 | 6.8 ± 0.9 |
| 24 | 25.1 ± 3.5 | 20.5 ± 2.8 | 15.2 ± 2.0 | 12.9 ± 1.7 |
| 48 | 38.7 ± 4.9 | 32.1 ± 4.1 | 26.3 ± 3.3 | 22.4 ± 2.9 |
Table 2: Incorporation of this compound into Neutral Lipids
| Time (hours) | Triglycerides (TG) (% 13C3-labeled) | Diglycerides (DG) (% 13C3-labeled) | Cholesterol Esters (CE) (% 13C3-labeled) |
| 0 | 0.0 | 0.0 | 0.0 |
| 6 | 12.3 ± 1.8 | 5.1 ± 0.7 | 2.1 ± 0.3 |
| 12 | 22.8 ± 3.1 | 9.8 ± 1.3 | 4.5 ± 0.6 |
| 24 | 39.5 ± 5.2 | 18.2 ± 2.4 | 8.9 ± 1.2 |
| 48 | 55.6 ± 7.3 | 28.9 ± 3.8 | 15.4 ± 2.1 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
Objective: To label cellular lipids and proteins with this compound for subsequent analysis.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound (solution in ethanol (B145695) or DMSO)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound (e.g., 10 mM in ethanol).
-
Complex the this compound with fatty acid-free BSA. A common molar ratio is 2:1 (fatty acid:BSA). Briefly, warm the BSA solution (e.g., 10% in PBS) to 37°C. Add the this compound stock solution dropwise while gently vortexing. Incubate at 37°C for 30 minutes to allow for complex formation.
-
Add the this compound-BSA complex to the cell culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line and experimental goal.
-
-
Cell Culture and Labeling:
-
Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Remove the existing medium and wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium containing this compound.
-
Incubate the cells for the desired period (e.g., 0, 6, 12, 24, 48 hours) under standard culture conditions (37°C, 5% CO2).
-
-
Cell Harvesting:
-
After the labeling period, place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
For lipid analysis, proceed immediately to Protocol 2. For protein analysis, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protocol 2: Lipid Extraction from this compound Labeled Cells
Objective: To extract total lipids from labeled cells for mass spectrometry analysis.
Materials:
-
This compound labeled cell pellet
-
Methanol (ice-cold)
-
0.9% NaCl solution (ice-cold)
-
Centrifuge
-
Glass vials
Procedure:
-
Cell Lysis and Phase Separation:
-
Resuspend the cell pellet in 1 mL of ice-cold methanol.
-
Add 2 mL of chloroform and vortex vigorously for 1 minute.
-
Add 0.8 mL of ice-cold 0.9% NaCl solution and vortex again for 1 minute.
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass vial. .
-
-
Drying and Storage:
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.
-
Protocol 3: Analysis of this compound Incorporation by LC-MS/MS
Objective: To quantify the incorporation of this compound into different lipid species.
Materials:
-
Dried lipid extract
-
Appropriate organic solvents for lipid resuspension (e.g., isopropanol (B130326):acetonitrile:water, 2:1:1 v/v/v)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Reconstitute the dried lipid extract in a suitable volume of the resuspension solvent.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Perform lipid separation using a suitable C18 or C30 reverse-phase column. The mobile phases typically consist of a mixture of water, acetonitrile, and isopropanol with additives like ammonium (B1175870) formate (B1220265) or acetate.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 and MS/MS spectra.
-
Monitor for the precursor ions of lipid species containing both the natural isotope (12C) and the 13C3-labeled myristoyl chain. The mass shift of +3 Da will indicate the incorporation of this compound.
-
-
Data Analysis:
-
Process the raw data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL).
-
Identify lipid species based on their accurate mass, retention time, and fragmentation patterns.
-
Quantify the relative abundance of the 13C3-labeled and unlabeled forms of each identified lipid. The percentage of labeling can be calculated as: (% Labeled) = [Intensity of Labeled Lipid / (Intensity of Labeled Lipid + Intensity of Unlabeled Lipid)] * 100.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving N-myristoylation and a typical experimental workflow for lipidomics studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Myristoylated and Palmitoylated Src Family Proteins | Springer Nature Experiments [experiments.springernature.com]
Application Note: Tracing De Novo Lipogenesis and Fatty Acid Metabolism with Myristic Acid-13C3
Introduction
De novo lipogenesis (DNL) is the metabolic pathway that synthesizes fatty acids from non-lipid precursors, primarily carbohydrates.[1] This process is crucial for energy storage and the production of structural lipids.[2] Dysregulation of DNL is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, making it a key target for therapeutic development.[1][3] Stable isotope tracing is a powerful technique to dynamically measure metabolic fluxes through pathways like DNL.[4][5] Myristic acid-13C3, a stable isotope-labeled 14-carbon saturated fatty acid, serves as a valuable tracer to investigate specific aspects of fatty acid metabolism, including uptake, elongation, and incorporation into complex lipids.[4][6] This document provides detailed protocols and application notes for researchers utilizing this compound to study DNL-related pathways in both in vivo and in vitro models.
Principle of the Method
The core principle involves introducing this compound into a biological system and tracking the incorporation of the 13C label into downstream lipid species. Myristic acid can be directly incorporated into complex lipids like triglycerides (TGs) and phospholipids (B1166683) (PLs), or it can be elongated to form longer-chain fatty acids such as palmitic acid (16:0) and stearic acid (18:0) before esterification.[7][8] By using high-resolution mass spectrometry (MS), researchers can differentiate between unlabeled (M+0) and labeled (M+3, M+5, etc.) lipid isotopologues.[5][9] The degree of 13C enrichment in various lipid pools provides a quantitative measure of the activity of the metabolic pathways involved.[10]
Quantitative Data Presentation
The primary output of stable isotope tracing experiments is the measurement of isotopic enrichment in various metabolites. This data can be presented in tables to compare the effects of different conditions, treatments, or genotypes on lipid metabolism.
Table 1: Expected Mass Shifts for 13C-Labeled Fatty Acids and Triglycerides
This table illustrates the expected mass-to-charge ratio (m/z) for myristic acid and its elongation products when labeled with this compound. It also shows an example of a triglyceride containing one labeled acyl chain.
| Compound | Unlabeled (M+0) m/z | Labeled (M+n) m/z | Description of Labeled Species |
| Myristic Acid (14:0) | 228.2 | 231.2 | This compound |
| Palmitic Acid (16:0) | 256.2 | 259.2 | Palmitic acid elongated from this compound |
| Stearic Acid (18:0) | 284.3 | 287.3 | Stearic acid elongated from this compound |
| TG (16:0/18:1/14:0) | 833.7 | 836.7 | Triglyceride containing one this compound chain |
Table 2: Illustrative Results of this compound Tracing in an In Vivo Model
This table shows hypothetical data from a mouse study comparing a control group to a group treated with a DNL-modulating drug. Data is presented as mean fractional contribution (%) of the tracer to the total lipid pool.
| Lipid Species | Tissue | Control Group (% Enrichment) | Treatment Group (% Enrichment) |
| Myristic Acid (14:0) | Liver | 5.2 ± 0.8 | 3.1 ± 0.5 |
| Palmitic Acid (16:0) | Liver | 2.1 ± 0.4 | 0.9 ± 0.2 |
| Triglycerides | Liver | 3.5 ± 0.6 | 1.5 ± 0.3 |
| Myristic Acid (14:0) | Plasma | 4.8 ± 0.7 | 2.5 ± 0.4 |
| Palmitic Acid (16:0) | Plasma | 1.9 ± 0.3 | 0.7 ± 0.1 |
| VLDL-Triglycerides | Plasma | 3.1 ± 0.5 | 1.2 ± 0.2 |
Signaling Pathways and Experimental Workflow
Visualizing the metabolic pathways and experimental procedures is essential for understanding the experimental design and data interpretation.
References
- 1. De novo lipogenesis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Regulation and Metabolic Significance of De Novo Lipogenesis in Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Verification Required - Princeton University Library [dataspace.princeton.edu]
Application Notes and Protocols for Tracing Fatty Acid Metabolism in Cancer Cells using Myristic Acid-13C3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Altered fatty acid metabolism is a hallmark of many cancers, supporting rapid proliferation, energy homeostasis, and the synthesis of signaling molecules.[1] Myristic acid, a 14-carbon saturated fatty acid, plays a crucial role in these processes, not only as a metabolic substrate but also as a key component in post-translational protein modification through N-myristoylation.[2] This modification, catalyzed by N-myristoyltransferases (NMTs), attaches a myristoyl group to the N-terminal glycine (B1666218) of numerous proteins, influencing their subcellular localization and function.[3][4] Many of these myristoylated proteins, such as those in the Src kinase family, are oncoproteins involved in driving cancer cell proliferation, survival, and migration.[3][5]
Stable isotope tracing using Myristic acid-13C3 offers a powerful method to dissect the metabolic fate of this fatty acid in cancer cells. By tracking the incorporation of the 13C label into various lipid species and myristoylated proteins, researchers can gain quantitative insights into the dynamics of myristic acid uptake, its utilization in de novo lipogenesis, and its role in critical signaling pathways. This knowledge is invaluable for understanding cancer metabolism and for the development of novel therapeutic strategies targeting these pathways.
Applications
-
Elucidating Metabolic Pathways: Trace the incorporation of this compound into complex lipids such as phospholipids (B1166683) and triglycerides to quantify fatty acid uptake and esterification rates.
-
Investigating Protein Myristoylation: Monitor the attachment of this compound to specific proteins to study the dynamics of N-myristoylation and its impact on protein localization and function in cancer signaling.
-
Drug Discovery and Development: Evaluate the efficacy of drugs targeting fatty acid metabolism or N-myristoyltransferases by measuring their impact on the metabolic flux of this compound.
-
Biomarker Discovery: Identify metabolic signatures associated with altered myristic acid metabolism that could serve as potential biomarkers for cancer diagnosis or prognosis.
Data Presentation
The following table provides an illustrative example of quantitative data obtained from a this compound tracing experiment in a cancer cell line. Data is presented as the percentage of the labeled fatty acid incorporated into major lipid fractions over time.
| Time (hours) | % this compound in Phospholipids | % this compound in Triglycerides |
| 1 | 5.2 ± 0.6 | 15.8 ± 1.2 |
| 4 | 12.5 ± 1.1 | 35.2 ± 2.5 |
| 12 | 20.1 ± 1.8 | 55.7 ± 4.1 |
| 24 | 22.3 ± 2.0 | 60.1 ± 5.3 |
Note: The data presented are representative and will vary depending on the cell line, experimental conditions, and the specific activity of the this compound tracer.
Signaling Pathways and Experimental Workflow
Myristoylation-Dependent Signaling in Cancer
Myristic acid, upon entering the cell, is activated to myristoyl-CoA. This molecule serves as the substrate for N-myristoyltransferases (NMTs), which catalyze the covalent attachment of the myristoyl group to the N-terminal glycine of target proteins. This lipid modification is crucial for the membrane localization and function of key signaling proteins implicated in cancer, such as the Src family kinases.
Myristoylation-dependent activation of Src kinase.
Experimental Workflow for this compound Tracing
The general workflow for a this compound tracing experiment involves labeling cancer cells with the stable isotope, followed by extraction of lipids and/or proteins, and subsequent analysis by mass spectrometry to determine the incorporation of the 13C label.
General experimental workflow for this compound tracing.
Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound (e.g., from MedChemExpress)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of labeling. Culture overnight in complete medium.
-
Preparation of Labeling Medium: a. Prepare a stock solution of this compound complexed to fatty acid-free BSA. The molar ratio of fatty acid to BSA should be between 3:1 and 6:1. b. Warm the complete cell culture medium to 37°C. c. Supplement the warm medium with the this compound-BSA complex to the desired final concentration (e.g., 10-50 µM).
-
Labeling: a. Aspirate the existing medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the prepared labeling medium to the cells. d. Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours).
Protocol 2: Lipid Extraction
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold PBS
-
Cell scraper
-
Water (LC-MS grade)
-
Glass centrifuge tubes
Procedure (Modified Bligh-Dyer Method):
-
Cell Harvesting: a. Aspirate the labeling medium. b. Place the culture plate on ice and wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold methanol to each well and scrape the cells. d. Transfer the cell suspension to a glass centrifuge tube.[5]
-
Lipid Extraction: a. To the methanol cell suspension, add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. b. Vortex the mixture vigorously for 1 minute. c. Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases. d. Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Sample Preparation for Analysis: a. Evaporate the solvent from the lipid extract under a stream of nitrogen gas. b. Resuspend the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., isopropanol (B130326) for LC-MS or iso-octane for GC-MS).
Protocol 3: Mass Spectrometry Analysis of this compound Incorporation
A. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
This method is suitable for analyzing the total fatty acid composition and the incorporation of this compound into the fatty acid pool.
Materials:
-
Dried lipid extract from Protocol 2
-
Methanol with 2.5% H2SO4 (for derivatization to Fatty Acid Methyl Esters - FAMEs)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable column (e.g., DB-Wax)
Procedure:
-
Derivatization to FAMEs: a. Add 1 mL of methanol with 2.5% H2SO4 to the dried lipid extract. b. Heat the mixture at 80°C for 1 hour. c. After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution and vortex. d. Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.
-
GC-MS Analysis: a. Inject the FAMEs sample into the GC-MS. b. Use a temperature gradient program to separate the different FAMEs. c. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect the molecular ions corresponding to unlabeled myristic acid methyl ester and this compound methyl ester. d. For quantitative analysis, include a deuterated myristic acid internal standard (e.g., Myristic acid-d3) during the extraction process.[2][6]
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Lipidomics
This method allows for the analysis of intact lipid species and can determine the incorporation of this compound into specific phospholipids and triglycerides.
Materials:
-
Resuspended lipid extract from Protocol 2
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Appropriate mobile phases (e.g., acetonitrile, isopropanol, water with formic acid and ammonium (B1175870) formate)
Procedure:
-
LC Separation: a. Inject the lipid extract into the LC-MS/MS system. b. Use a gradient elution program to separate the different lipid classes and species.
-
MS/MS Analysis: a. Operate the mass spectrometer in a data-dependent acquisition mode to acquire both full scan MS and MS/MS spectra. b. The full scan will show the isotopic distribution of lipid species containing this compound. c. The MS/MS spectra will confirm the identity of the lipid species through fragmentation patterns. d. The mass shift of +3 in the precursor ion and/or in the myristoyl fragment ion will indicate the incorporation of this compound.
Conclusion
Tracing fatty acid metabolism with this compound provides a robust and quantitative approach to investigate the metabolic reprogramming of cancer cells. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to employ this technique to gain deeper insights into the role of myristic acid in cancer biology and to aid in the development of targeted cancer therapies. The ability to dissect the intricate connections between fatty acid metabolism and oncogenic signaling pathways makes this a powerful tool in the arsenal (B13267) of cancer researchers.
References
- 1. Lipid Metabolism and Lipidomics Applications in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Incorporation of branched-chain fatty acid into cellular lipids and caspase-independent apoptosis in human breast cancer cell line, SKBR-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. benchchem.com [benchchem.com]
- 6. lipidmaps.org [lipidmaps.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Myristic Acid-13C3 Concentration for Cell Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Myristic acid-13C3 for cell labeling experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell labeling experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Label Incorporation | Suboptimal this compound Concentration: The concentration of the labeled fatty acid may be too low for efficient uptake and incorporation. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) and analyze incorporation efficiency. |
| Insufficient Incubation Time: The labeling period may not be long enough for the metabolic pathway of interest to reach isotopic steady state. | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal incubation time for your experimental goals. | |
| Poor Solubility of this compound: Myristic acid has limited solubility in aqueous media, which can reduce its availability to cells. | Prepare a stock solution of this compound in an appropriate solvent like ethanol (B145695) or DMSO. When adding to the culture medium, ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). Complexing the fatty acid with fatty acid-free bovine serum albumin (BSA) can also improve solubility and delivery. | |
| High Endogenous Myristic Acid Pools: High levels of unlabeled myristic acid in the cell or culture medium can dilute the labeled tracer, reducing its incorporation. | Wash cells with serum-free medium before adding the labeling medium. Use dialyzed fetal bovine serum (dFBS) to reduce the amount of exogenous unlabeled fatty acids in the culture medium. | |
| Cell Death or Toxicity | High Concentration of this compound: Excessive concentrations of myristic acid can be toxic to some cell lines. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of this compound concentrations to determine the maximum non-toxic concentration for your specific cells. Studies have shown that myristic acid concentrations up to 200 μM can be well-tolerated by some cell lines, like bovine mammary epithelial cells, and may even promote viability.[1] However, other cell types may be more sensitive. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol, DMSO) may be at a toxic concentration in the final culture medium. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (e.g., typically <0.1% for DMSO). | |
| Inconsistent Labeling Results | Variable Cell Culture Conditions: Differences in cell density, passage number, or growth phase can affect metabolic activity and tracer uptake. | Standardize your cell culture protocol. Ensure cells are in the exponential growth phase and at a consistent confluency at the start of each experiment. |
| Incomplete Dissolution of this compound: If the labeled fatty acid is not fully dissolved, its concentration in the medium will be inconsistent. | Ensure the this compound stock solution is fully dissolved before adding it to the culture medium. Vortex or gently warm the stock solution if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell labeling?
A1: this compound is a stable isotope-labeled version of myristic acid, a 14-carbon saturated fatty acid. The "13C3" indicates that three of the carbon atoms in the molecule are the heavy isotope carbon-13 instead of the more common carbon-12.[2] It is used as a metabolic tracer to study various cellular processes. Once introduced to cell cultures, this compound is taken up by cells and incorporated into newly synthesized molecules. This allows researchers to track the fate of myristic acid in pathways such as protein N-myristoylation and fatty acid metabolism using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[2][3]
Q2: What is a good starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. A common starting range is between 10 µM and 100 µM. For example, in studies with bovine mammary epithelial cells, concentrations of 100 µM, 150 µM, and 200 µM were used effectively.[1] It is crucial to perform a dose-response experiment to determine the ideal concentration that provides sufficient labeling without causing cytotoxicity for your specific cell line.
Q3: How long should I incubate my cells with this compound?
A3: The ideal incubation time varies depending on the metabolic pathway being investigated. For rapid processes like incorporation into signaling lipids, a few hours may be sufficient. For tracking the synthesis of proteins and their subsequent modifications, longer incubation times of 24 to 48 hours are often necessary to achieve a steady-state of labeling. A time-course experiment is the best way to determine the optimal labeling duration for your specific research question.
Q4: Can this compound be toxic to cells?
A4: While stable isotopes are generally considered non-toxic, high concentrations of any fatty acid, including this compound, can induce cellular stress and toxicity. The cytotoxic effects are cell-type specific. For instance, some studies have shown that myristic acid can promote cell viability at concentrations up to 200 μM in certain cell lines.[1] Conversely, other studies have demonstrated dose-dependent cytotoxicity of fatty acids in different cell models.[4][5] Therefore, it is essential to perform a viability assay to determine a non-toxic working concentration range for your experiments.
Q5: How should I prepare and handle this compound?
A5: this compound is a crystalline solid that should be stored at -20°C.[6] For use in cell culture, it should first be dissolved in an organic solvent such as ethanol or DMSO to create a stock solution.[6] This stock solution can then be diluted into the cell culture medium. To enhance its solubility and delivery to cells, it is often beneficial to complex the myristic acid with fatty acid-free bovine serum albumin (BSA).
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your cell line.
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Prepare Labeling Media: Prepare a series of labeling media containing different concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). First, dissolve the this compound in ethanol or DMSO to make a concentrated stock. Then, dilute the stock into your cell culture medium. Ensure the final solvent concentration is consistent across all conditions and is non-toxic.
-
Cell Treatment: Once the cells have adhered and are in the exponential growth phase, replace the existing medium with the prepared labeling media.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours).
-
Cell Viability Assay: After incubation, assess cell viability using a standard method such as an MTT assay or trypan blue exclusion.
-
Analysis: Determine the highest concentration of this compound that does not significantly reduce cell viability. This will be your optimal working concentration for subsequent labeling experiments.
Protocol 2: General Protocol for Cell Labeling with this compound
This protocol provides a general workflow for labeling cells with this compound for subsequent analysis of protein myristoylation.
-
Cell Culture: Grow cells to approximately 70-80% confluency.
-
Starvation (Optional but Recommended): To enhance uptake of the labeled myristic acid, you can starve the cells in a serum-free medium for 2-4 hours prior to labeling.
-
Labeling: Replace the culture medium with fresh medium containing the predetermined optimal concentration of this compound. If using, complex the this compound with fatty acid-free BSA.
-
Incubation: Incubate the cells for the desired labeling period (determined from a time-course experiment, e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS to remove any remaining labeling medium. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration in the cell lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Analysis: Prepare the protein samples for downstream analysis, such as immunoprecipitation of a target protein followed by mass spectrometry to confirm myristoylation and determine the extent of labeling.
Visualizations
Caption: Workflow for this compound cell labeling and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inverse relationship between cytotoxicity of free fatty acids in pancreatic islet cells and cellular triglyceride accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
minimizing isotopic effects of Myristic acid-13C3 in experiments
Welcome to the technical support center for Myristic acid-13C3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing guidance on minimizing isotopic effects and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is a kinetic isotope effect (KIE) and why is it a concern when using this compound?
A1: A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1][2] In the context of this compound, the heavier mass of the 13C atoms compared to 12C can lead to a slightly slower reaction rate for enzymatic or chemical processes involving the labeled carbon atoms. This is because the bond involving the heavier isotope is stronger and requires more energy to break.[2] While often minor, this effect can be significant in studies of metabolic flux or reaction mechanisms, potentially leading to an underestimation of the true metabolic rate if not accounted for.
Q2: How does the position of the 13C labels in this compound affect the experiment?
A2: The position of the stable isotope labels is critical. This compound is labeled on the first three carbons (1, 2, and 3 positions).[3] This labeling pattern is useful for tracing the initial steps of fatty acid metabolism, such as its activation to Myristoyl-CoA and its entry into beta-oxidation.[4] The specific location of the labels allows researchers to track the fate of the carboxyl end of the fatty acid. Different labeling patterns, such as uniform labeling (U-13C), would provide information on the distribution of the entire carbon skeleton.
Q3: What is the difference between using this compound as a metabolic tracer versus an internal standard?
A3: As a metabolic tracer , this compound is introduced into a biological system to track its incorporation into various downstream metabolites and lipids.[5][6][7] The goal is to understand the dynamics and fluxes of metabolic pathways.[8] As an internal standard , this compound is added to a sample at a known concentration during sample preparation.[6][7][9] Because it is chemically identical to the endogenous (unlabeled) myristic acid, it co-purifies and experiences similar matrix effects during analysis. By comparing the signal of the labeled standard to the unlabeled analyte in mass spectrometry, it enables precise and accurate quantification of the endogenous myristic acid.[5][10]
Q4: How do I choose the appropriate concentration of this compound for my tracer experiment?
A4: A key principle of isotope tracer studies is that the introduction of the tracer should not disturb the biological pathways being investigated.[10] Therefore, this compound should be used in amounts small enough to not significantly alter the natural pool size of myristic acid and its metabolites.[10] The optimal concentration depends on the biological system (cell culture, animal model) and the sensitivity of the analytical instruments. It is often necessary to perform dose-response experiments to find a concentration that provides a detectable signal without perturbing the system.[4]
Q5: Which analytical techniques are best suited for experiments with this compound?
A5: Mass spectrometry (MS) is the primary analytical technique for stable isotope labeling experiments. It is commonly coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[11][12]
-
GC-MS is often used for the analysis of fatty acids, typically after derivatization to fatty acid methyl esters (FAMEs) to increase their volatility.[8][13] It offers excellent separation of different fatty acids.[14]
-
LC-MS , particularly with high-resolution mass spectrometry (HRMS), is also highly effective and can analyze a broad range of fatty acids without derivatization.[11] It is especially useful for analyzing very-long-chain fatty acids and for obtaining complete molecular ion labeling data.[11]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Low or no incorporation of 13C label into downstream metabolites | 1. Inefficient cellular uptake: The cells may not be efficiently taking up the this compound from the medium.[15] 2. Poor cell health: Metabolically inactive or unhealthy cells will have reduced metabolic flux.[15] 3. Substrate dilution: The labeled myristic acid is being diluted by unlabeled myristic acid present in the culture medium (e.g., in serum).[15] | 1. Verify uptake: Measure the concentration of this compound in the medium over time. Consider using a carrier like BSA to improve solubility and uptake. 2. Check cell viability: Ensure cells are healthy and in an active growth phase before starting the experiment. 3. Use dialyzed serum: If using fetal bovine serum (FBS) or other supplements, use a dialyzed version to remove small molecules like fatty acids.[15] |
| High variability in results between replicate samples | 1. Inconsistent spiking of internal standard: Pipetting errors during the addition of an internal standard can lead to significant variability.[9] 2. Inconsistent extraction efficiency: Variations in the lipid extraction procedure between samples can cause inconsistent recovery.[9] 3. Instrumental drift: Performance of the LC-MS or GC-MS system may change over the course of an analytical run.[9] | 1. Review pipetting technique: Ensure accurate and consistent addition of the internal standard. Prepare a master mix if possible. 2. Standardize extraction protocol: Follow the lipid extraction protocol meticulously for all samples. Use a consistent internal standard to correct for extraction efficiency.[13] 3. Perform system suitability tests: Run quality control (QC) samples throughout the analytical batch to monitor and correct for instrument drift.[9] |
| Unexpected fragmentation patterns in Mass Spectrometry | 1. In-source fragmentation: The labeled myristic acid or its derivatives may be fragmenting in the ion source of the mass spectrometer. 2. Co-eluting interferences: Another compound with a similar mass-to-charge ratio may be co-eluting with your analyte.[16] 3. Isotopic scrambling: In some metabolic pathways, the 13C label may be redistributed, leading to unexpected mass isotopomer distributions. | 1. Optimize MS parameters: Adjust ion source settings (e.g., capillary voltage, temperature) to minimize fragmentation. 2. Improve chromatographic separation: Optimize the GC or LC gradient to better separate the analyte from interfering compounds.[9] 3. Analyze labeling patterns carefully: Use isotopomer analysis to understand the metabolic pathways involved. Consider if alternative pathways could lead to the observed labeling.[8] |
Experimental Protocols & Workflows
General Workflow for Metabolic Tracing with this compound
The following diagram illustrates a typical workflow for a stable isotope tracing experiment. The process begins with the introduction of the labeled substrate to the biological system and concludes with data analysis to determine metabolic flux.
Caption: A typical experimental workflow for this compound tracing.
Protocol 1: Lipid Extraction from Cells (Modified Bligh-Dyer Method)
This protocol is suitable for extracting total lipids from cell pellets for subsequent analysis.[13]
-
Sample Preparation: Start with a cell pellet (e.g., from a 10 cm dish). Resuspend the pellet in 1 mL of ice-cold deionized water.
-
Solvent Addition: Add 3.75 mL of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture to the resuspended cells. If using an internal standard for quantification, it should be added at this stage.
-
Incubation: Vortex the mixture vigorously for 1 minute and incubate on ice for 30 minutes, vortexing intermittently every 10 minutes.[13]
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex again for 1 minute.[13]
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying and Storage: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until analysis.[13]
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
To analyze fatty acids by GC-MS, they are often converted to more volatile FAMEs.[8]
-
Reagent Preparation: Prepare a solution of hydrochloric acid in methanol (e.g., 5% HCl in methanol).
-
Methanolysis: Resuspend the dried lipid extract in 1 mL of the HCl/methanol solution.
-
Incubation: Tightly cap the tube and incubate at 80°C for 10 minutes in a water bath. This step is time and temperature sensitive.[8] Cool the sample rapidly on ice for 2 minutes.
-
Extraction: Add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Collection and Drying: Carefully collect the upper hexane layer, which contains the FAMEs. Pass this layer through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.
-
Final Preparation: Evaporate the hexane under a stream of nitrogen and resuspend the FAMEs in a suitable volume of hexane for GC-MS analysis.[13]
Visualizing Metabolic Pathways
Incorporation of this compound into Cellular Metabolism
Myristic acid, once inside the cell, is activated and can enter various metabolic pathways. The diagram below shows the initial steps, highlighting where the 13C3 label would be tracked.
Caption: Metabolic fate of this compound after cellular uptake.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Myristic acid (1,2,3-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-3665-0.5 [isotope.com]
- 4. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myristic acid-1,2-13C2 [myskinrecipes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fatty Acid 13C Isotopologue Profiling Provides Insight into Trophic Carbon Transfer and Lipid Metabolism of Invertebrate Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ckisotopes.com [ckisotopes.com]
- 11. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Myristic Acid-13C3 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides, FAQs, and detailed protocols to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for Myristic acid-13C3 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a stable isotope-labeled version of Myristic acid, a saturated 14-carbon fatty acid. It contains three Carbon-13 (¹³C) atoms, making it heavier than the naturally occurring Myristic acid. In mass spectrometry, it is primarily used as an internal standard for quantitative analysis.[1] Because it is chemically identical to the analyte but has a different mass, it can be added to a sample at a known concentration to correct for signal variations caused by matrix effects or inconsistencies in sample preparation and instrument response.[2]
Q2: What are the primary challenges when analyzing this compound and other free fatty acids with LC-MS?
A2: The main challenges stem from the inherent properties of free fatty acids (FFAs) and the nature of electrospray ionization (ESI).
-
Poor Ionization Efficiency: FFAs have low ionization efficiency in ESI, especially in the acidic mobile phases often required for good chromatographic separation.[3][4][5] This leads to a weak signal.
-
Matrix Effects: When analyzing complex biological samples, other co-eluting molecules from the sample matrix (like salts, phospholipids, or other lipids) can interfere with the ionization of the target analyte.[6][7] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement.[2]
-
In-source Fragmentation: Lipids can fragment within the ion source of the mass spectrometer, creating artifact peaks that can complicate spectra and increase background noise.[8][9]
Q3: What is the "signal-to-noise" (S/N) ratio and why is it critical?
A3: The signal-to-noise ratio (S/N) is a measure of the strength of the analyte's signal relative to the level of background noise. A higher S/N ratio is crucial for reliable detection and accurate quantification, especially at low concentrations. The ability of a mass spectrometer to provide quantitative data is fundamentally determined by the S/N for an analyte, which establishes the limit of detection (LOD).[10] Improving the S/N ratio can be achieved by either increasing the signal intensity, decreasing the background noise, or both.[11]
Troubleshooting Guide
Q4: My signal for this compound is weak or absent. What should I check?
A4: A weak or absent signal is a common issue that can be traced back to several factors, from sample preparation to instrument settings.[12][13] Use the following workflow to diagnose the problem.
Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for diagnosing and solving weak signal issues.
Q5: My baseline is very noisy. How can I reduce it?
A5: High background noise can obscure low-level signals and compromise quantification.[12]
-
Solvent and Reagent Quality: Use only high-purity, LC-MS grade solvents and additives.[10][14] Lower-grade reagents can introduce contaminants that elevate the baseline.
-
System Contamination: Contaminants can build up in the LC system, tubing, or mass spectrometer source. Perform a system "steam clean" or flush with a strong organic solvent like isopropanol (B130326) to remove buildup.[15]
-
Gas Purity: Ensure the nitrogen gas used for nebulization and drying is of high purity.
-
Leaks: Air leaks in the system can introduce atmospheric ions and increase background noise. Check all fittings and connections.[13][16]
-
Electronic Noise: Ensure the instrument has a stable power supply and is properly grounded. Adjust detector settings like gain to minimize electronic noise.[12]
Q6: I suspect matrix effects are suppressing my signal. How can I confirm and resolve this?
A6: Matrix effects are a major challenge in complex samples and can significantly reduce signal intensity.[7]
-
Confirmation: A simple way to check for matrix effects is to perform a post-extraction spike. Analyze three sample sets: (1) a neat standard solution, (2) a blank matrix extract, and (3) a blank matrix extract spiked with the standard at the same concentration as the neat solution. If the signal in sample (3) is significantly lower than in sample (1), ion suppression is occurring.
-
Mitigation Strategies:
-
Stable Isotope Dilution (SIDA): This is the most effective method. Since this compound is an internal standard that co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[2]
-
Sample Cleanup: Implement more rigorous sample preparation steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before analysis.[10]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.[6]
-
Chromatographic Separation: Modify the LC gradient to better separate Myristic acid from co-eluting matrix interferences.
-
Quantitative Data Summary
Improving signal intensity often involves optimizing mobile phase composition or employing chemical derivatization. The tables below summarize quantitative data from relevant studies.
Table 1: Effect of Formic Acid Concentration on Volatile Fatty Acid (VFA) Signal Intensity in ESI-MS
| Formic Acid Concentration (v/v) | Relative Signal Intensity | Conclusion |
| 0.1% | Lower | Higher acid concentration can suppress ionization in certain modes. |
| 0.05% | Intermediate | Signal intensity improves as acid concentration is reduced. |
| 0.01% | Highest | The lowest concentration tested yielded the best signal for VFAs.[17] |
| Data is generalized from a study on similar short-chain fatty acids, indicating that lower formic acid concentrations can be beneficial.[17] |
Table 2: Comparison of Mass Spectrometry Sensitivity for Free Fatty Acids With and Without Derivatization
| Analysis Method | Ionization Mode | Relative Sensitivity | Key Advantage |
| Underivatized FFA | Negative ESI | 1x (Baseline) | Simple, no extra steps. |
| Methylated FFA (TMSD) | Positive ESI | Significantly Higher[3][4] | Improved ionization efficiency and robustness.[3][4] |
| AMPP Derivatization | Positive ESI | ~60,000x | Introduces a permanent positive charge, dramatically increasing sensitivity.[18] |
| Derivatization converts the carboxylic acid into a more easily ionizable group, significantly boosting signal intensity.[18][19] |
Detailed Experimental Protocols
Protocol: Derivatization of Myristic Acid for Enhanced LC-MS/MS Sensitivity
This protocol describes a chemical derivatization procedure to improve the ionization efficiency of this compound and related fatty acids for analysis in positive ion mode ESI-MS. This example is based on derivatization using 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group.[20]
Materials:
-
Sample containing this compound
-
3-nitrophenylhydrazine (3-NPH) solution
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (condensing agent)
-
LC-MS grade water, acetonitrile (B52724), and methanol
Procedure:
-
Sample Preparation: Aliquot 50 µL of your sample (e.g., plasma extract) into a microcentrifuge tube.
-
Derivatization Reaction:
-
Add 50 µL of the 3-NPH solution.
-
Add 50 µL of the EDC solution.
-
Add a small amount of pyridine to catalyze the reaction.
-
-
Incubation: Vortex the mixture gently and incubate at 40°C for 30 minutes.
-
Quenching: Stop the reaction by adding a quenching solution if specified by the kit or method.
-
Dilution: Dilute the final reaction mixture with the initial mobile phase (e.g., 90% acetonitrile in water) to a suitable concentration for injection.
-
LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system. The analysis will be performed in positive ion mode, monitoring the specific precursor-product ion transition for the derivatized this compound.
Sample Preparation and Derivatization Workflow
Caption: Step-by-step workflow for fatty acid derivatization before LC-MS analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01344A [pubs.rsc.org]
- 4. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bme.psu.edu [bme.psu.edu]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. University of Ottawa NMR Facility Blog: Increasing the Signal-to-Noise Ratio in Solids MAS Spectra [u-of-o-nmr-facility.blogspot.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. gentechscientific.com [gentechscientific.com]
- 14. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. Optimizing Secondary Electrospray Ionization High-Resolution Mass Spectrometry (SESI-HRMS) for the Analysis of Volatile Fatty Acids from Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improvement of Ionization Efficiency and Application of Structural Analysis for MALDI-TOFMS by Derivatization of Polyacrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Myristic Acid-13C3 Tracer Experiments
Welcome to the technical support center for Myristic acid-13C3 tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the successful execution and interpretation of metabolic labeling studies using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a stable isotope-labeled version of myristic acid, a 14-carbon saturated fatty acid.[1] The "13C3" indicates that three of the carbon atoms in the myristic acid molecule are the heavy isotope carbon-13, instead of the naturally more abundant carbon-12. This labeling allows researchers to trace the metabolic fate of myristic acid in biological systems using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] Its primary applications include:
-
Metabolic Flux Analysis (MFA): To quantify the rate of metabolic pathways involving myristic acid.[1]
-
Studying Protein N-myristoylation: To investigate the attachment of myristate to proteins, a crucial post-translational modification affecting protein localization and function.
-
Lipid Metabolism Studies: To track the incorporation of myristic acid into various lipid species such as phospholipids, triglycerides, and sphingolipids.
Q2: What are the main metabolic fates of this compound that I should expect to see in my experiment?
A2: Once taken up by cells, this compound is activated to Myristoyl-CoA-13C3. From there, it can enter several key metabolic pathways:
-
Protein N-myristoylation: The myristoyl-13C3 group is covalently attached to the N-terminal glycine (B1666218) of specific proteins by N-myristoyltransferase (NMT).
-
Fatty Acid Elongation: this compound can be elongated to produce Palmitic acid-13C3 (16 carbons) and subsequently Stearic acid-13C3 (18 carbons). Studies have shown that myristic acid is more readily elongated compared to the elongation of palmitic acid to stearic acid.[2]
-
Beta-oxidation: Myristoyl-CoA-13C3 can be broken down in the mitochondria to produce acetyl-CoA, which can then enter the TCA cycle. Myristic acid has been observed to undergo beta-oxidation more rapidly than palmitic acid.[2]
-
Incorporation into Complex Lipids: The Myristoyl-13C3 group can be incorporated into various lipid classes, including triglycerides, phospholipids, and ceramides.[3]
Q3: How do I deliver this compound to my cells in culture?
A3: Due to its low solubility in aqueous media, this compound should be complexed with fatty-acid-free bovine serum albumin (BSA) before being added to the cell culture medium. This mimics the natural transport of fatty acids in the bloodstream and improves its bioavailability to the cells.
Troubleshooting Guides
This section addresses specific issues you might encounter during your this compound tracer experiments in a question-and-answer format.
Experimental Design and Execution
Problem 1: Low or no incorporation of this compound into lipids or proteins.
-
Question: I've incubated my cells with this compound, but I'm seeing very low to no enrichment in my target lipids or proteins. What could be the cause?
-
Answer:
-
Poor Tracer Solubility/Uptake:
-
Probable Cause: Myristic acid is hydrophobic and has poor solubility in aqueous culture media.
-
Recommended Solution: Ensure you are complexing the this compound with fatty-acid-free BSA before adding it to the medium. Prepare a stock solution of the myristic acid-BSA complex and then dilute it to the final working concentration in your culture medium.
-
-
Suboptimal Labeling Conditions:
-
Probable Cause: The concentration of the tracer or the incubation time may not be optimal for your cell type.
-
Recommended Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation duration. Typical concentrations can range from 10-100 µM, and incubation times from a few hours to over 24 hours, depending on the metabolic pathway being studied.[4]
-
-
Poor Cell Health:
-
Probable Cause: Unhealthy or senescent cells may have altered metabolic activity, including reduced fatty acid uptake and metabolism.
-
Recommended Solution: Ensure your cells are healthy, in the exponential growth phase, and at an appropriate confluency. Check cell viability before and after the labeling experiment.
-
-
Competition from Endogenous Myristic Acid:
-
Probable Cause: The presence of unlabeled myristic acid in the serum of your culture medium can dilute the 13C-labeled tracer, leading to lower observed enrichment.
-
Recommended Solution: Use dialyzed fetal bovine serum (dFBS) to reduce the concentration of small molecules, including unlabeled fatty acids, in your culture medium.[5]
-
-
Problem 2: High background signal in unlabeled control samples.
-
Question: My control samples, which were not treated with this compound, are showing a significant signal at the m/z corresponding to my labeled analytes. Why is this happening?
-
Answer:
-
Natural Isotope Abundance:
-
Probable Cause: All carbon-containing molecules have a natural abundance of the 13C isotope (approximately 1.1%). For a molecule with many carbon atoms, the probability of it containing one or more 13C atoms is significant and can lead to a detectable M+1, M+2, or M+3 peak.[6]
-
Recommended Solution: It is crucial to run unlabeled controls for every experiment. The isotopic distribution of the unlabeled analyte must be measured and corrected for in your data analysis to accurately determine the true enrichment from the tracer.
-
-
Contamination:
-
Probable Cause: Contamination from lab consumables (e.g., plasticizers from tubes or pipette tips) or cross-contamination between labeled and unlabeled samples can introduce interfering signals.
-
Recommended Solution: Use high-purity solvents and glassware whenever possible. Run solvent blanks to identify potential contaminants from your analytical system. Handle labeled and unlabeled samples separately to prevent cross-contamination.
-
-
Data Analysis and Interpretation
Problem 3: I see a peak corresponding to Palmitic acid-13C3 in my mass spectrometry data. Where did this come from?
-
Question: I only added this compound to my cells, but I am detecting 13C3-labeled palmitic acid. Is this expected?
-
Answer:
-
Fatty Acid Elongation:
-
Probable Cause: Yes, this is an expected metabolic conversion. Myristic acid (C14) is a substrate for fatty acid elongase enzymes, which add two-carbon units to the fatty acid chain. The direct product of myristic acid elongation is palmitic acid (C16).
-
What to do: This observation provides valuable information about the activity of the fatty acid elongation pathway in your experimental system. You can quantify the relative abundance of this compound and Palmitic acid-13C3 to assess the flux through this pathway.
-
-
Problem 4: The isotopic enrichment in my target protein is very low, making it difficult to quantify.
-
Question: I'm trying to measure protein myristoylation, but the signal for the 13C3-labeled myristoylated peptide is barely above the noise. How can I improve this?
-
Answer:
-
Low Abundance of Myristoylated Protein:
-
Probable Cause: The protein of interest may be of low abundance in the cell.
-
Recommended Solution: Consider enriching your sample for the protein of interest before mass spectrometry analysis, for example, through immunoprecipitation.
-
-
Inefficient Ionization of Myristoylated Peptides:
-
Probable Cause: The hydrophobic myristoyl group can suppress the ionization of the peptide in electrospray ionization (ESI) mass spectrometry.
-
Recommended Solution: Optimize your LC-MS/MS method for the analysis of lipidated peptides. This may involve using different mobile phase compositions or additives.
-
-
Substoichiometric Myristoylation:
-
Probable Cause: Not all of your target protein may be myristoylated.
-
Recommended Solution: This is a biological reality. The data you are collecting reflects the stoichiometry of myristoylation for your protein under the given experimental conditions.
-
-
Quantitative Data Summary
The following tables provide a structured overview of expected outcomes and parameters in this compound tracer experiments. The actual values will vary depending on the cell type, experimental conditions, and the specific analytical methods used.
Table 1: Typical Experimental Parameters for this compound Cell Labeling
| Parameter | Recommended Range | Notes |
| Tracer Concentration | 10 - 100 µM | Higher concentrations may be needed for pathways with high flux, but can also cause cellular stress. |
| BSA:Myristic Acid Ratio | 2:1 to 4:1 (molar ratio) | Essential for solubility and cellular uptake. |
| Incubation Time | 4 - 48 hours | Shorter times for rapid turnover pathways (e.g., beta-oxidation), longer times for incorporation into stable lipid pools or protein myristoylation.[4] |
| Cell Density | 70-90% confluency | Ensures cells are in an active metabolic state. |
| Serum in Medium | Dialyzed FBS (dFBS) | Minimizes competition from unlabeled fatty acids in the serum.[5] |
Table 2: Expected Labeled Species and their Mass Shifts
| Analyte | Expected Labeled Species | Mass Shift (m/z) | Metabolic Pathway |
| Myristic Acid | This compound | +3 | Direct Tracer |
| Palmitic Acid | Palmitic acid-13C3 | +3 | Fatty Acid Elongation |
| Stearic Acid | Stearic acid-13C3 | +3 | Fatty Acid Elongation |
| Myristoylated Peptide | Myristoylated peptide-13C3 | +3 | Protein N-myristoylation |
| Acetyl-CoA | Acetyl-CoA-13C2 | +2 | Beta-oxidation (multiple cycles) |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
-
Prepare a stock solution of this compound: Dissolve this compound in ethanol (B145695) to a concentration of 10-50 mM.
-
Prepare a BSA solution: Dissolve fatty-acid-free BSA in serum-free cell culture medium or PBS to a concentration of 1-5 mM.
-
Complexation: While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final molar ratio (e.g., 3:1 myristic acid to BSA).
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for complete complexation.
-
Sterilization: Sterilize the this compound-BSA complex by passing it through a 0.22 µm filter.
-
Storage: The complex can be stored at -20°C for future use.
Protocol 2: this compound Labeling of Cultured Cells
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and at approximately 70-80% confluency at the time of labeling.
-
Medium Exchange: On the day of the experiment, aspirate the growth medium and wash the cells once with pre-warmed serum-free medium.
-
Labeling: Add the labeling medium containing the pre-complexed this compound-BSA at the desired final concentration.
-
Incubation: Incubate the cells for the predetermined duration in a cell culture incubator (37°C, 5% CO2).
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any remaining tracer.
-
Quenching and Extraction: Immediately add ice-cold methanol (B129727) or a methanol/water mixture to quench metabolic activity and proceed with lipid or protein extraction protocols.
Protocol 3: Lipid Extraction for Mass Spectrometry Analysis
-
Cell Lysis: After harvesting, lyse the cells in an appropriate buffer.
-
Solvent Addition: Add a mixture of chloroform (B151607) and methanol (e.g., 2:1 v/v) to the cell lysate.
-
Phase Separation: Add water to induce phase separation. The lipids will be in the lower organic phase (chloroform).
-
Collection: Carefully collect the lower organic phase.
-
Drying: Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).
Visualizations
Caption: Metabolic fate of this compound.
Caption: Troubleshooting low tracer incorporation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Regulation of mammalian desaturases by myristic acid: N-terminal myristoylation and other modulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Myristic acid-13C3 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myristic acid-13C3. The information herein is designed to address common challenges related to the solubility and stability of this isotopically labeled fatty acid.
Disclaimer: The quantitative solubility and stability data provided are based on studies of unlabeled myristic acid. Due to the isotopic labeling, the physicochemical properties of this compound are expected to be nearly identical to its unlabeled counterpart, and thus this data serves as a reliable guide.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: this compound, a long-chain saturated fatty acid, is poorly soluble in water but readily dissolves in various organic solvents. For preparing stock solutions, ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are recommended.[1][2] The choice of solvent will depend on the specific requirements of your experiment and downstream applications.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1][3] Under these conditions, it is expected to be stable for at least four years.[1][3] Stock solutions in organic solvents should be stored at -80°C for up to one year.[4] To prevent degradation, it is advisable to store the compound away from strong oxidizing agents and bases.[2][5][6][7][8][9]
Q3: Is this compound stable in aqueous solutions?
A3: this compound has very low solubility in aqueous solutions and is not stable for long periods.[2][5][10][11][12] In aqueous environments, it tends to form micelles or precipitates.[12] For cell culture experiments, it is common to first dissolve the fatty acid in an organic solvent and then complex it with a carrier protein like bovine serum albumin (BSA) to enhance its solubility and delivery to cells.
Q4: How can I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the crystalline this compound in an appropriate organic solvent such as ethanol, DMSO, or DMF.[1][3] It is recommended to purge the solvent with an inert gas, such as argon or nitrogen, before adding it to the fatty acid to minimize the risk of oxidation.[1][3] Gentle warming and vortexing can aid in dissolution.
Troubleshooting Guides
Solubility Issues
Problem: this compound is not dissolving in my chosen solvent.
-
Possible Cause 1: Incorrect Solvent. this compound is insoluble in water.[2][5][10][11] Ensure you are using a recommended organic solvent.
-
Troubleshooting 1: Switch to a recommended organic solvent such as ethanol, DMSO, or DMF.[1]
-
Possible Cause 2: Insufficient Solvent Volume or Low Temperature. The concentration may be too high for the solvent volume, or the temperature may be too low.
-
Troubleshooting 2: Try increasing the solvent volume to decrease the concentration. Gentle warming (e.g., to 37°C) and vortexing can also help facilitate dissolution.
-
Possible Cause 3: Compound has precipitated out of solution. This can happen if the stock solution was stored at a low temperature.
-
Troubleshooting 3: Warm the solution to 37°C and vortex until the precipitate redissolves.
Stability and Degradation Concerns
Problem: I am concerned about the stability of my this compound stock solution.
-
Possible Cause 1: Oxidation. Long-chain fatty acids can be susceptible to oxidation, especially if exposed to air for extended periods.
-
Troubleshooting 1: When preparing stock solutions, use solvents that have been purged with an inert gas.[1][3] Store stock solutions tightly sealed at -80°C.[4] Aliquoting the stock solution can minimize freeze-thaw cycles and exposure to air.
-
Possible Cause 2: Incompatible Reagents. Exposure to strong oxidizing agents or bases can degrade the fatty acid.[2][5][6][7][8][9]
-
Troubleshooting 2: Review all reagents in your experimental protocol to ensure they are compatible with fatty acids. Avoid highly oxidative conditions or strongly basic solutions.
Quantitative Data Summary
The following table summarizes the solubility of unlabeled myristic acid in common organic solvents. This data is expected to be highly comparable for this compound.
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | ~15[1][3] |
| DMSO | ~12[1][3] |
| Dimethylformamide (DMF) | ~15[1][3] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous ethanol, DMSO, or DMF
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, conical tube
-
Vortex mixer
-
Water bath (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound into a sterile conical tube.
-
Purge the chosen organic solvent with an inert gas for 5-10 minutes to remove dissolved oxygen.
-
Add the purged solvent to the this compound to achieve the desired concentration (refer to the solubility table above).
-
Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.
-
If necessary, gently warm the solution in a water bath at 37°C to aid dissolution.
-
Once dissolved, the stock solution can be used immediately or aliquoted and stored at -80°C for long-term use.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Myristic acid | 544-63-8 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Myristic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. Cas 544-63-8,Myristic acid | lookchem [lookchem.com]
- 6. Myristic acid | CAS#:544-63-8 | Chemsrc [chemsrc.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. carlroth.com [carlroth.com]
- 9. MYRISTIC ACID (C14) - Ataman Kimya [atamanchemicals.com]
- 10. grokipedia.com [grokipedia.com]
- 11. MYRISTIC ACID - Ataman Kimya [atamanchemicals.com]
- 12. quora.com [quora.com]
correcting for natural isotope abundance in Myristic acid-13C3 studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Myristic acid-13C3 in mass spectrometry-based studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in metabolic studies?
A1: this compound is a stable isotope-labeled fatty acid used as a tracer to study metabolic pathways.[1][2] By introducing it into biological systems, researchers can track the incorporation of the 13C atoms into downstream metabolites, providing insights into fatty acid metabolism, protein modification (N-myristoylation), and signaling pathways.[3][4] The use of a stable, non-radioactive isotope makes it a safe and effective tool for in vitro and in vivo experiments.[2]
Q2: Why is it crucial to correct for natural isotope abundance in my this compound experiment?
A2: It is essential to correct for the natural abundance of stable isotopes (like 13C, 17O, 18O) because these naturally occurring heavier isotopes contribute to the mass isotopomer distribution (MID) of a metabolite.[5][6] Failure to correct for this can lead to an overestimation of the enrichment from your this compound tracer, resulting in inaccurate calculations of metabolic fluxes and potentially leading to misinterpretation of the data.[7][8] The correction ensures that the observed changes in mass are genuinely due to the incorporation of the labeled tracer.[5]
Q3: What is a mass isotopomer distribution (MID)?
A3: A mass isotopomer distribution (MID), also referred to as a mass distribution vector (MDV), describes the fractional abundance of each isotopologue of a molecule.[6] For a metabolite with 'n' carbon atoms, it can have 0 to 'n' carbons labeled with 13C. This results in isotopologues with masses M+0, M+1, M+2, ..., M+n. The MID is the set of abundances for each of these mass isotopologues.[6]
Q4: Can I use this compound to study protein N-myristoylation?
A4: Yes, this compound is a valuable tool for studying N-myristoylation, which is the attachment of myristate to the N-terminal glycine (B1666218) of proteins.[4] By supplying cells with this compound, you can track its incorporation into specific proteins using mass spectrometry-based proteomic approaches. This allows for the identification of myristoylated proteins and the study of the dynamics of this modification.
Troubleshooting Guide
Q1: My mass spectrometry data shows a mass shift that doesn't correspond to the incorporation of the full this compound. What could be the issue?
A1: This could be due to several metabolic processes. Myristic acid can be elongated to longer-chain fatty acids or undergo β-oxidation to produce acetyl-CoA.[9][10] The 13C-labeled acetyl-CoA can then be used to synthesize other fatty acids or metabolites, leading to a distribution of the 13C label across various molecules and not just the direct downstream products of myristic acid. It is also possible that there is isotopic scrambling, where the isotopic labels are unintentionally lost or exchanged during synthesis or analysis.[11]
Q2: I am observing very low incorporation of the 13C label into my metabolites of interest. What are some potential causes and solutions?
A2: Low incorporation of the 13C label can stem from several factors:
-
Suboptimal Labeling Time: The time allowed for the cells or organism to metabolize the this compound may be too short. You can perform a time-course experiment to determine the optimal labeling duration.
-
High Endogenous Pools: The endogenous pool of unlabeled myristic acid might be significantly larger than the amount of tracer you are providing, leading to a dilution of the label.[12] Consider adjusting the concentration of the tracer or modifying the culture conditions to reduce the endogenous pool.
-
Cell Viability and Metabolic State: Ensure that the cells are healthy and metabolically active. The concentration of myristic acid used should not be toxic to the cells.
-
Incorrect Sample Preparation: Issues during the extraction and derivatization of metabolites can lead to the loss of labeled compounds. Review and optimize your sample preparation protocol.
Q3: The results from my natural abundance correction software seem incorrect. What should I check?
A3: If your corrected data appears erroneous, consider the following:
-
Incorrect Molecular Formula: The correction algorithms rely on the precise molecular formula of the metabolite (and any derivatization agents) to calculate the theoretical natural abundance.[5][6] Double-check that the formulas you have provided to the software are correct.
-
Software Choice: Different software packages may use slightly different algorithms.[5] Ensure the software you are using is appropriate for your experimental setup (e.g., high-resolution vs. low-resolution mass spectrometry data).[13] Popular correction tools include IsoCorrectoR and AccuCor2.[8][13]
-
Tracer Purity: The isotopic purity of your this compound tracer should be accounted for in the correction, as impurities can affect the final results.[8]
Q4: My mass spectrometer has high resolution. Do I still need to perform natural abundance correction?
A4: Yes, even with a high-resolution mass spectrometer that can distinguish between different isotopologues, natural abundance correction is still necessary.[13][14] While high resolution can separate some isotopologues, it may not resolve all of them, and the contribution of naturally abundant isotopes to the overall signal of each isotopologue still needs to be mathematically removed to accurately determine the level of enrichment from your tracer.[13]
Quantitative Data
Natural Abundance of Relevant Stable Isotopes
This table provides the average natural abundances of stable isotopes relevant to metabolomics studies. These values are crucial for the algorithms used to correct raw mass spectrometry data.[15]
| Element | Isotope | Natural Abundance (%) |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Experimental Protocols
Protocol: 13C Labeling and Metabolite Extraction for this compound Studies
This protocol outlines a general workflow for a stable isotope labeling experiment using this compound in cell culture.
-
Cell Culture and Seeding:
-
Culture your cells of interest in appropriate media and conditions until they reach the desired confluency (typically 70-80%).
-
Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase during the labeling period.
-
-
Preparation of Labeling Medium:
-
Prepare the cell culture medium containing the this compound tracer. The final concentration of the tracer will need to be optimized for your specific cell line and experimental goals (a common starting point is in the low micromolar range).
-
Myristic acid is often complexed with bovine serum albumin (BSA) to aid its solubility and delivery to cells.
-
-
Isotope Labeling:
-
Remove the standard culture medium from the cells and wash them once with phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing this compound to the cells.
-
Incubate the cells for the desired period (this can range from minutes to hours depending on the metabolic pathways being investigated). A parallel control group with unlabeled myristic acid should be run.
-
-
Metabolite Extraction:
-
After the labeling period, place the culture plates on ice to quench metabolic activity.
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis by Mass Spectrometry:
-
The extracted metabolites can be analyzed by various mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
For GC-MS analysis, metabolites often require chemical derivatization.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to obtain the mass isotopomer distributions for myristic acid and other metabolites of interest.
-
Use a suitable software tool (e.g., IsoCorrectoR) to correct the raw data for the natural abundance of stable isotopes.[8][16][17]
-
Analyze the corrected data to determine the fractional enrichment of 13C in your metabolites, which can be used to infer metabolic pathway activity.[6]
-
Visualizations
Experimental Workflow for Natural Isotope Abundance Correction
Caption: Workflow for a this compound labeling experiment and subsequent data correction.
Simplified Metabolic Fate of Myristic Acid
Caption: Simplified metabolic pathways of Myristic Acid within a cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty Acids and Fatty Acid Metabolism - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Myristic acid utilization and processing in BC3H1 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Detection of Myristic Acid-13C3 Labeled Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the detection and analysis of Myristic acid-13C3 labeled metabolites.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Signal Intensity for Labeled Metabolites
Question: Why am I observing very weak or no signal for my this compound labeled metabolites in my mass spectrometry (MS) analysis?
Possible Causes & Solutions:
-
Inefficient Cellular Uptake or Metabolism:
-
Solution: Optimize the concentration of this compound and the incubation time.[1] Different cell types have varying metabolic rates. Perform a time-course and dose-response experiment to determine the optimal conditions for label incorporation.[2] Ensure the fatty acid is complexed with a carrier like BSA to improve solubility and cellular uptake.[3]
-
-
Poor Metabolite Extraction:
-
Solution: The choice of extraction solvent is critical. A common and effective method for lipids is a two-phase extraction using a chloroform (B151607)/methanol (B129727)/water system (e.g., Bligh-Dyer or Folch methods), which recovers a broad range of lipids.[4] For a simpler, high-throughput approach, a one-phase extraction with isopropanol (B130326) can be effective, though it may be less comprehensive. Always perform extractions on ice to minimize metabolite degradation.[1]
-
-
Suboptimal Mass Spectrometer Settings:
-
Solution: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[5] Systematically optimize ion source parameters, such as temperature, gas flows (nebulizer, drying gas), and capillary voltage, to maximize the signal for your specific compounds.[1] It is also crucial to test both positive and negative ionization modes, as different lipid classes ionize more efficiently in one mode over the other.[1]
-
-
Ion Suppression:
-
Solution: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analytes, reducing their signal. Improve chromatographic separation to resolve metabolites from interfering compounds.[1] Using a 13C-labeled internal standard that co-elutes with your analyte can help compensate for ion suppression effects.
-
Issue 2: Difficulty Distinguishing Labeled vs. Unlabeled Metabolites
Question: How can I be sure that the signal I'm seeing is from my 13C-labeled metabolite and not from background noise or an isobaric interference?
Possible Causes & Solutions:
-
Insufficient Mass Resolution:
-
Solution: High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are essential for resolving the small mass differences between isotopologues.[6] For example, differentiating between a saturated lipid and an unsaturated lipid with two 13C atoms can require a mass tolerance below 12 ppm.[6]
-
-
Incorrect m/z Calculation:
-
Solution: Ensure you are calculating the correct mass-to-charge ratio (m/z) for your labeled metabolites. Remember that this compound will add 3.010 Da to the monoisotopic mass of the myristoyl moiety, not just 3 Da. This mass shift will carry through to all downstream metabolites.
-
-
Lack of Control Samples:
-
Solution: Always run parallel experiments with unlabeled myristic acid and a vehicle-only control. These controls are critical for identifying the natural isotopic abundance (M+1, M+2 peaks) of your metabolites and distinguishing them from the 13C-enriched signal.
-
Issue 3: Poor Chromatographic Peak Shape
Question: My chromatographic peaks for lipid metabolites are broad, splitting, or tailing. What could be the cause?
Possible Causes & Solutions:
-
Column Contamination or Overload:
-
Inappropriate Mobile Phase:
-
Solution: Lipid separation is highly dependent on the mobile phase composition. A common setup for reversed-phase chromatography uses a gradient of acetonitrile/water and isopropanol/acetonitrile, often with an additive like ammonium (B1175870) formate (B1220265) to improve ionization.[4]
-
-
Suboptimal Ionization Conditions:
-
Solution: Adjusting ionization source parameters, such as gas flows, can sometimes help reduce peak broadening.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to extract this compound and its metabolites from cells or tissues?
A1: A two-phase liquid-liquid extraction using a chloroform/methanol/water mixture, such as the Bligh & Dyer or Folch methods, is considered the gold standard for comprehensive recovery of both polar and nonpolar lipids.[4] For a faster, high-throughput alternative, a single-phase extraction with a solvent like isopropanol can also be effective.
Q2: How do I choose the right concentration of this compound for my cell culture experiments?
A2: The optimal concentration depends on the cell type and experimental goals. It's recommended to perform a dose-response experiment, starting with concentrations similar to physiological levels (e.g., 50-300 µM).[2][3] The goal is to achieve sufficient label incorporation without causing lipotoxicity.
Q3: Which ionization mode (positive or negative) is better for detecting myristoylated lipids?
A3: It depends on the lipid class. Phospholipids like phosphatidylcholine (PC) are often detected in positive ion mode as [M+H]+ or [M+Na]+ adducts, while free fatty acids and other lipid classes may show better sensitivity in negative ion mode as [M-H]-. It is advisable to test both modes to determine the optimal setting for your specific metabolites of interest.[1]
Q4: How can I trace the metabolism of this compound through metabolic pathways?
A4: By tracking the +3 Da mass shift. Myristic acid can be incorporated into complex lipids or undergo processes like beta-oxidation. For example, after one round of beta-oxidation, the resulting acetyl-CoA will be labeled with 13C2, which can then be traced into the TCA cycle, leading to M+2 isotopologues in TCA intermediates like citrate.[2]
Data Presentation: Quantitative Tables
Table 1: Recommended Mass Spectrometry Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI (Positive & Negative) | Test both modes; different lipid classes ionize preferentially in one mode.[1] |
| Scan Mode | Full Scan (for discovery) | Observes all ions within a specified mass range.[1] |
| MRM/SIM (for targeted) | Provides higher sensitivity and selectivity for known metabolites.[1] | |
| Mass Resolution | > 70,000 | Necessary to resolve 13C isotopologues from other isobaric species.[6] |
| Capillary Voltage | 3-4 kV | Optimize to maximize signal for target compounds.[1] |
| Ion Source Temp. | 300-350 °C | Optimize to maximize signal for target compounds.[1] |
Table 2: Comparison of Lipid Extraction Methods
| Method | Solvent System | Phases | Advantages | Disadvantages | Best For |
| Bligh & Dyer / Folch | Chloroform/Methanol/Water | Two | Gold standard, high recovery for a broad range of lipids.[4] | Uses toxic chloroform, can be labor-intensive.[4] | Comprehensive, non-targeted lipidomics. |
| MTBE Extraction | MTBE/Methanol/Water | Two | Less toxic than chloroform, effective for lipids.[4] | - | General lipidomics. |
| Isopropanol | 100% Isopropanol | One | Rapid, simple, good for high-throughput. | May have lower recovery for some nonpolar lipids.[4] | High-throughput screening. |
Experimental Protocols
Protocol 1: Cell Labeling and Metabolite Extraction
This protocol provides a general workflow for labeling cultured cells with this compound and extracting metabolites for MS analysis.
-
Cell Culture: Culture cells to the desired confluency (typically 80-90%) under standard conditions.
-
Labeling Medium Preparation: Prepare the labeling medium by dissolving this compound in a suitable solvent (e.g., ethanol) and then complexing it with fatty-acid-free BSA in your base culture medium. The final concentration should be optimized for your cell line (e.g., 100 µM).[2]
-
Labeling Incubation: Remove the standard medium, wash cells once with warm PBS, and replace it with the prepared 13C-labeling medium. Incubate for a predetermined period (e.g., 4-24 hours) to allow for label incorporation.[3]
-
Metabolism Quenching & Harvesting: To halt metabolic activity, aspirate the labeling medium and immediately place the culture dish on ice. Wash the cells twice with ice-cold PBS.[4]
-
Extraction (Bligh & Dyer Method):
-
Add 1 mL of ice-cold methanol to the plate and scrape the cells. Transfer the cell suspension to a glass tube.
-
Add 0.5 mL of ice-cold chloroform and vortex thoroughly.
-
Add 0.5 mL of ice-cold water and vortex again to induce phase separation.
-
Centrifuge at low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the layers.
-
The bottom organic layer contains the lipids. Carefully collect this layer, transfer it to a new tube, and dry it under a stream of nitrogen.
-
Store the dried extract at -80°C until MS analysis.[4]
-
Visualizations: Diagrams and Workflows
Caption: Experimental workflow for this compound stable isotope tracing.
Caption: Troubleshooting flowchart for low signal intensity issues.
Caption: Simplified metabolic fate of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
Technical Support Center: Myristic Acid-13C3 Metabolism
Welcome to the technical support center for researchers using Myristic acid-13C3. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of metabolic scrambling in your stable isotope tracing experiments.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues and questions regarding the use of this compound, particularly the phenomenon of metabolic scrambling.
Q1: What is metabolic scrambling of this compound and why does it occur?
A1: Metabolic scrambling refers to the redistribution of the 13C labels from the this compound tracer into a wider pool of metabolites beyond the direct, intended metabolic pathway. Instead of only tracking the direct elongation of myristic acid (C14) to palmitic acid (C16) and other longer-chain fatty acids, the tracer molecule can be catabolized.
Specifically, this compound can undergo β-oxidation, breaking it down into 13C-labeled acetyl-CoA units. This labeled acetyl-CoA then enters the central carbon metabolism, and the 13C labels can be re-incorporated into a variety of newly synthesized molecules, including other fatty acids, TCA cycle intermediates, and amino acids. This scrambling can complicate the interpretation of labeling patterns and lead to inaccurate calculations of metabolic flux if not properly addressed.[1]
Q2: My mass spectrometry data shows unexpected labeling patterns in downstream fatty acids. How can I tell if this is due to scrambling?
A2: Detecting scrambling involves a careful analysis of the mass isotopologue distributions (MIDs) of fatty acids that are downstream of myristic acid. The key is to compare the observed pattern with the theoretically expected pattern from direct elongation.
-
Direct Elongation: When this compound (C14+3) is directly elongated, it accepts a two-carbon unit from the unlabeled malonyl-CoA pool. This should result primarily in the M+3 isotopologue of Palmitic acid (C16+3).
-
Scrambling Signature: If significant scrambling occurs, this compound is first broken down into 13C-labeled acetyl-CoA. This labeled acetyl-CoA is then used for de novo synthesis of fatty acids. This process will generate a distribution of isotopologues, such as M+2, M+4, M+6, etc., in palmitic acid, depending on how many labeled acetyl-CoA units are incorporated.
The presence of significant M+2, M+4, and other even-numbered isotopologues in your palmitate pool is a strong indicator of metabolic scrambling.
Q3: What experimental strategies can I implement to minimize the effects of metabolic scrambling?
A3: While scrambling cannot always be eliminated, its impact can be minimized through careful experimental design:
-
Shorten Incubation Times: Scrambling is a time-dependent process. Shorter incubation periods with the 13C tracer will favor the observation of direct metabolic fates (like elongation) before the label has had time to be fully catabolized and redistributed.
-
Rapidly Quench Metabolism: Ensure that all enzymatic activity is stopped instantaneously at the point of sample collection.[1] Prolonged metabolic activity during sample harvesting is a common source of experimental artifacts, including scrambling.[1] Flash-freezing the cells or tissue in liquid nitrogen is a highly effective quenching method.[1]
-
Use Metabolic Inhibitors (with caution): In certain experimental designs, inhibitors of fatty acid oxidation (e.g., etomoxir) can be used to block the catabolism of this compound into acetyl-CoA. This approach directly inhibits the primary scrambling pathway. However, be aware that these inhibitors have broad effects on cellular metabolism that must be considered in your data interpretation.
Q4: Are there computational methods or software to correct for scrambling in my data?
A4: Yes. Correcting for scrambling is a central challenge in 13C Metabolic Flux Analysis (MFA).[2][3][4] Computational modeling can deconvolve the contributions of direct versus scrambling pathways.
-
Isotopomer Modeling: Software packages (e.g., INCA, Metran, OpenMebius) use mathematical models of metabolic networks to simulate expected labeling patterns from different pathway fluxes.
-
Data Fitting: By providing your experimental mass isotopologue distribution data, these tools can estimate the relative fluxes through pathways like fatty acid elongation, β-oxidation, and de novo synthesis that best explain the observed labeling patterns. This approach accounts for scrambling rather than just trying to prevent it.
Data Presentation: Interpreting Mass Isotopologue Distributions
The table below illustrates hypothetical mass isotopologue distribution (MID) data for Palmitic Acid (C16) following labeling with this compound. This demonstrates how to distinguish between direct elongation and metabolic scrambling.
| Isotopologue | Scenario A: Direct Elongation Dominant | Scenario B: Significant Scrambling | Interpretation |
| M+0 | 85% | 60% | Unlabeled Palmitic Acid from endogenous pools. |
| M+1 | 1% | 1% | Natural 13C abundance. |
| M+2 | 2% | 15% | Key indicator of scrambling. Formed by de novo synthesis using one 13C2-acetyl-CoA unit. |
| M+3 | 10% | 8% | Signature of direct elongation of C14+3 Myristic Acid. |
| M+4 | 1% | 10% | Key indicator of scrambling. Formed by de novo synthesis using two 13C2-acetyl-CoA units. |
| M+6 | <1% | 5% | Key indicator of scrambling. Formed by de novo synthesis using three 13C2-acetyl-CoA units. |
Visual Guides and Workflows
Metabolic Fate & Scrambling Pathway
The following diagram illustrates the two primary metabolic routes for this compound. The "Direct Pathway" shows elongation, while the "Scrambling Pathway" shows catabolism and re-synthesis.
Caption: Metabolic fate of this compound, showing direct elongation vs. the scrambling pathway.
Troubleshooting Workflow for Unexpected Labeling
Use this flowchart to diagnose and address unexpected results in your isotope tracing experiment.
Caption: A troubleshooting workflow for diagnosing metabolic scrambling from mass spectrometry data.
Key Experimental Protocols
This section provides detailed methodologies for a typical cell-based this compound tracing experiment.
Protocol 1: Cell Culture and Labeling with this compound
Objective: To label cultured mammalian cells with this compound to trace its incorporation into cellular lipids.
Materials:
-
Cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Ethanol (B145695) (100%)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Tracer Stock Solution: Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 50 mM). Store at -20°C.
-
Prepare BSA-Conjugated Tracer:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium. Warm to 37°C.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing. The final molar ratio of fatty acid to BSA should be optimized, typically between 2:1 and 5:1.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
-
Cell Seeding: Seed cells in culture plates (e.g., 6-well plates) and grow until they reach the desired confluency (typically 70-80%).
-
Labeling:
-
Aspirate the complete culture medium from the cells and wash once with sterile PBS.
-
Add fresh culture medium (can be serum-free or serum-containing, depending on experimental goals) containing the final desired concentration of the this compound:BSA complex (e.g., 50 µM).
-
Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 1, 4, 8, 24 hours).
-
Protocol 2: Rapid Quenching and Metabolite Extraction
Objective: To halt all metabolic activity instantly and extract metabolites for analysis.
Materials:
-
Labeled cells from Protocol 1
-
Liquid nitrogen
-
Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol (B129727) / 20% water)
-
Pre-chilled cell scraper
-
Microcentrifuge tubes
Procedure:
-
Aspirate Medium: At the end of the incubation period, quickly aspirate the labeling medium from the culture dish.
-
Wash (Optional but fast): Very quickly wash the cell monolayer once with ice-cold PBS. Perform this step in under 5 seconds.
-
Quench Metabolism: Immediately place the culture dish on a level surface and add liquid nitrogen directly to the dish to flash-freeze the cells.[1] This should halt all metabolic activity instantly.
-
Metabolite Extraction:
-
Transfer the frozen dish to a container on dry ice to keep it frozen.
-
Add the pre-chilled (-80°C) 80% methanol extraction solvent to the dish (e.g., 1 mL for a 6-well plate well).
-
Use a pre-chilled cell scraper to scrape the frozen cell lysate into the extraction solvent.
-
Transfer the lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis: Vortex the tube vigorously for 1 minute to ensure complete cell lysis.
-
Precipitate Proteins: Incubate the tube at -20°C for at least 1 hour (or -80°C for 30 minutes) to precipitate proteins.
-
Clarify Lysate: Centrifuge the tube at >14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube for subsequent analysis (e.g., by LC-MS or GC-MS).
References
Technical Support Center: Validation of Myristic Acid-13C3 Incorporation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the incorporation efficiency of Myristic acid-13C3 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound labeling experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no incorporation of this compound into my target proteins or lipids?
Answer:
Low incorporation efficiency of this compound can stem from several factors, ranging from suboptimal cell culture conditions to issues with the labeling reagent itself. Below is a table outlining potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal Cell Health | Ensure cells are healthy, actively dividing, and not overgrown or stressed before initiating the labeling experiment. Perform a cell viability assay (e.g., Trypan Blue exclusion) prior to labeling. |
| Insufficient Labeling Time | The time required for optimal incorporation can vary between cell types and experimental conditions. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal labeling duration for your specific system. |
| Inadequate Concentration of this compound | The concentration of the tracer may be too low for efficient uptake and incorporation. Titrate the concentration of this compound in your culture medium. Typical starting concentrations can range from 10 to 100 µM, but optimization is crucial. |
| Poor Solubility or Delivery of this compound | Myristic acid is hydrophobic and may not be readily available to cells if not properly solubilized. Pre-complex the this compound with fatty acid-free Bovine Serum Albumin (BSA) before adding it to the culture medium. A typical molar ratio of myristic acid to BSA is 4:1. |
| Competition from Endogenous Myristic Acid | High levels of unlabeled myristic acid in the serum of the culture medium can compete with the labeled tracer, reducing its incorporation. Use dialyzed fetal bovine serum (FBS) to minimize the concentration of endogenous fatty acids. |
| Rapid Metabolism of Myristic Acid | In some cell types, such as hepatocytes, myristic acid can be rapidly metabolized through β-oxidation or elongated to other fatty acids.[1] Consider shorter labeling times or the use of inhibitors of β-oxidation if appropriate for your experimental goals. |
Question: I am observing high background or unexpected labeled species in my mass spectrometry data. What could be the cause?
Answer:
High background and the presence of unexpected labeled molecules can complicate data analysis. The following table details potential reasons and solutions.
| Potential Cause | Recommended Troubleshooting Steps |
| Contamination during Sample Preparation | Contamination with unlabeled lipids or other molecules can interfere with the analysis. Use high-purity solvents and reagents for lipid extraction and sample preparation. Ensure all glassware and plasticware are thoroughly cleaned. |
| Metabolic Scrambling of the 13C Label | The 13C atoms from this compound can be incorporated into other metabolic pathways, leading to labeling of unexpected molecules. This is a known phenomenon in stable isotope tracing studies. Analyze the labeling patterns in related metabolites to understand the metabolic flux. |
| Incomplete Chromatographic Separation | Co-elution of labeled and unlabeled species can lead to inaccurate quantification. Optimize your liquid chromatography (LC) or gas chromatography (GC) method to ensure adequate separation of the analytes of interest. |
| Natural Isotope Abundance | The natural abundance of 13C in biological samples can contribute to the M+1 and M+2 peaks, which might be misinterpreted as low levels of incorporation. It is crucial to analyze an unlabeled control sample to determine the natural isotopic distribution and correct for it in your labeled samples. |
Frequently Asked Questions (FAQs)
1. What is the expected mass shift for a protein N-myristoylated with this compound?
The mass of a myristoyl group is 210.3 Da. This compound has three 13C atoms instead of 12C atoms, resulting in a mass increase of 3 Da. Therefore, the incorporation of a this compound moiety will result in a mass shift of +213.3 Da for the modified peptide compared to its non-myristoylated counterpart. In mass spectrometry, a neutral loss of 213 Da can often be observed during fragmentation of the myristoylated peptide.[2]
2. What is a typical incorporation efficiency for this compound?
The incorporation efficiency can vary significantly depending on the cell type, the specific protein or lipid being analyzed, and the experimental conditions. For some proteins, myristoylation efficiency has been reported to be in the range of 10-25%.[3] However, for metabolic labeling of lipids, higher incorporation rates are often achievable. It is essential to determine the incorporation efficiency empirically for your system.
3. How can I calculate the incorporation efficiency of this compound?
The incorporation efficiency can be calculated from the mass spectrometry data by comparing the peak intensities of the labeled and unlabeled species. For a myristoylated peptide, the efficiency can be calculated as:
Efficiency (%) = [Intensity(Labeled Peptide) / (Intensity(Labeled Peptide) + Intensity(Unlabeled Peptide))] x 100
It is important to correct for the natural abundance of isotopes by analyzing an unlabeled control sample.
4. Which lipid extraction method is best for samples labeled with this compound?
The choice of lipid extraction method depends on the specific class of lipids you are interested in. The two most common and robust methods are:
-
Bligh & Dyer Method: A two-phase extraction using chloroform (B151607), methanol (B129727), and water. It is highly efficient for a broad range of lipids.
-
Folch Method: Similar to the Bligh & Dyer method, it uses a chloroform/methanol mixture and is also very effective for total lipid extraction.
For a comparison of these methods, refer to the table in the Experimental Protocols section.
5. Can this compound be used to study signaling pathways?
Yes, this compound is a valuable tool for studying signaling pathways where N-myristoylation plays a regulatory role. N-myristoylation can act as a "molecular switch" that controls protein localization, conformation, and interaction with other proteins.[4] By tracing the incorporation of this compound into specific proteins, researchers can investigate how this modification influences their function in signaling cascades.
Experimental Protocols
Cell Labeling with this compound
This protocol describes the general procedure for labeling cultured mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Preparation of this compound-BSA Complex: a. Prepare a stock solution of this compound in ethanol (B145695) or DMSO. b. Prepare a stock solution of fatty acid-free BSA in serum-free medium. c. Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired molar ratio (e.g., 4:1). d. Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Labeling: a. Aspirate the existing culture medium from the cells. b. Wash the cells once with warm PBS. c. Add fresh culture medium containing the this compound-BSA complex to the cells. The final concentration of this compound should be optimized for your cell line (typically 10-100 µM). d. Incubate the cells for the desired labeling period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Cell Harvest: a. Aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Harvest the cells by scraping or trypsinization. d. Centrifuge the cell suspension and discard the supernatant. e. The cell pellet can be stored at -80°C until lipid or protein extraction.
Lipid Extraction using the Bligh & Dyer Method
This protocol outlines the extraction of total lipids from cultured cells.
Materials:
-
Cell pellet
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes
Procedure:
-
Resuspend the cell pellet in 0.8 mL of deionized water in a glass tube.
-
Add 2 mL of methanol and 1 mL of chloroform. Vortex thoroughly for 2 minutes to form a single phase.
-
Add an additional 1 mL of chloroform and 1 mL of deionized water. Vortex for 2 minutes.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in a suitable solvent for mass spectrometry analysis.
Table 1: Comparison of Common Lipid Extraction Methods
| Method | Solvent System | Advantages | Disadvantages |
| Bligh & Dyer | Chloroform/Methanol/Water | High recovery for a wide range of lipids. | Uses toxic chloroform. |
| Folch | Chloroform/Methanol | High recovery, similar to Bligh & Dyer. | Uses toxic chloroform. |
| MTBE | Methyl-tert-butyl ether/Methanol/Water | Safer alternative to chloroform. | May have lower recovery for some polar lipids. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound incorporation analysis.
N-Myristoylation in Protein Signaling
Caption: Role of N-myristoylation in protein localization and signaling.
References
- 1. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myristoylation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Comparison: Myristic Acid-¹³C₃ vs. Deuterium-Labeled Myristic Acid in Research Applications
For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecules are paramount. Stable isotope labeling is a cornerstone of modern analytical techniques, with carbon-13 (¹³C) and deuterium (B1214612) (²H or D) being two of the most common choices. This guide provides an objective, data-driven comparison of myristic acid-¹³C₃ and deuterium-labeled myristic acid, assisting in the selection of the optimal tracer for your experimental needs.
Myristic acid, a saturated 14-carbon fatty acid, plays a crucial role in various biological processes, including protein myristoylation and as a component of cellular lipids. The use of isotopically labeled myristic acid enables researchers to delve into metabolic pathways, protein modification, and drug metabolism with high precision. Both myristic acid-¹³C₃ and deuterium-labeled myristic acid (e.g., myristic acid-d₂₇) are powerful tools, yet their inherent physicochemical properties can lead to significant differences in experimental outcomes.
Key Performance Differences: A Quantitative Overview
The primary distinctions between ¹³C- and deuterium-labeled myristic acid lie in their chromatographic behavior, isotopic stability, and the potential for kinetic isotope effects. These differences can impact the accuracy and reliability of quantitative analyses, particularly in mass spectrometry-based methods.
| Feature | Myristic Acid-¹³C₃ | Deuterium-Labeled Myristic Acid | Rationale & Implications |
| Chromatographic Co-elution | Excellent | Potential for partial separation | ¹³C labeling results in a negligible change in the physicochemical properties of the molecule, ensuring it co-elutes perfectly with the unlabeled analyte.[1] Deuterium labeling, due to the slightly stronger C-D bond compared to the C-H bond, can lead to a small shift in retention time, particularly in high-resolution chromatography.[1] This can complicate quantification if the analyte and standard experience different matrix effects. |
| Isotopic Stability | High | Prone to back-exchange in certain conditions | The ¹³C atoms are integrated into the carbon skeleton of the myristic acid molecule, making them highly stable and not susceptible to exchange.[1] Deuterium atoms, especially if located at labile positions, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvents, potentially compromising the integrity of the label.[1] |
| Kinetic Isotope Effect (KIE) | Minimal | Significant | The larger mass difference between deuterium and hydrogen can lead to a more pronounced kinetic isotope effect, where deuterated molecules may react at different rates than their non-labeled counterparts.[2] This can be a valuable tool for studying reaction mechanisms but may introduce bias in quantitative metabolic flux analysis if not properly accounted for. |
| Mass Spectrometry Analysis | Cleaner spectra, easier interpretation | Potential for isotopic scrambling | ¹³C-labeled standards generally produce cleaner mass spectra with predictable isotopic patterns. Deuterated standards can sometimes undergo hydrogen-deuterium scrambling in the mass spectrometer, which can complicate data analysis.[3] |
| Use as an Internal Standard | Gold Standard | Widely used, but with caveats | Due to superior co-elution and isotopic stability, ¹³C-labeled compounds are often considered the "gold standard" for internal standards in quantitative mass spectrometry, providing more accurate and precise results.[1] |
Experimental Protocols
To illustrate the application of these labeled compounds, below are detailed methodologies for their use in metabolic flux analysis and as internal standards in quantitative mass spectrometry.
Protocol 1: ¹³C-Metabolic Flux Analysis (MFA) using Myristic Acid-¹³C₃
This protocol outlines the general steps for tracing the metabolism of myristic acid in cultured cells using myristic acid-¹³C₃.
1. Cell Culture and Isotope Labeling:
- Seed cells at a density that ensures they are in the exponential growth phase at the time of harvest.
- Prepare a stock solution of myristic acid-¹³C₃ complexed to fatty acid-free bovine serum albumin (BSA).
- Supplement the cell culture medium with the myristic acid-¹³C₃-BSA complex to the desired final concentration.
- Culture the cells in the ¹³C-labeled medium for a sufficient period to achieve isotopic steady state, typically at least two to three cell doubling times.
2. Metabolite Extraction:
- At the time of harvest, rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells and extract metabolites using a cold solvent mixture, such as methanol (B129727):acetonitrile:water (2:2:1).
- Centrifuge the cell lysate to pellet cellular debris.
3. Sample Preparation for Mass Spectrometry:
- Collect the supernatant containing the extracted metabolites.
- Dry the extract using a vacuum concentrator.
- For GC-MS analysis, derivatize the fatty acids to their more volatile methyl esters (FAMEs) by heating in methanol with 2.5% H₂SO₄.[1]
- Extract the FAMEs with hexane.
4. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).
- Analyze the mass spectra to determine the isotopic enrichment in myristic acid and its downstream metabolites by measuring the relative abundance of the different mass isotopologues.
5. Data Analysis:
- Use specialized software to correct for the natural abundance of ¹³C and calculate the metabolic fluxes from the measured isotopomer data.
Protocol 2: Quantification of Myristic Acid using Deuterium-Labeled Myristic Acid as an Internal Standard
This protocol describes the use of deuterium-labeled myristic acid (e.g., myristic acid-d₃) as an internal standard for the quantification of endogenous myristic acid in a biological sample by LC-MS.
1. Sample Preparation:
- To a known amount of the biological sample (e.g., plasma, cell lysate), add a known amount of deuterium-labeled myristic acid internal standard.
- Perform a lipid extraction using a suitable method, such as a Folch or Bligh-Dyer extraction.
- Dry the lipid extract under a stream of nitrogen.
2. Derivatization (Optional but Recommended for Improved Sensitivity):
- Reconstitute the dried lipid extract in a suitable solvent.
- Derivatize the fatty acids to enhance ionization efficiency. A common derivatizing agent is 2-picolylamine.
3. LC-MS/MS Analysis:
- Inject the prepared sample into a liquid chromatography-tandem mass spectrometer (LC-MS/MS).
- Separate the myristic acid from other sample components using a suitable C18 reversed-phase column.
- Monitor the specific precursor-to-product ion transitions for both endogenous (unlabeled) myristic acid and the deuterium-labeled internal standard using Multiple Reaction Monitoring (MRM).
4. Quantification:
- Generate a calibration curve using known concentrations of unlabeled myristic acid spiked with the same constant amount of the deuterium-labeled internal standard.
- Calculate the ratio of the peak area of the endogenous myristic acid to the peak area of the deuterium-labeled internal standard in the sample.
- Determine the concentration of endogenous myristic acid in the sample by interpolating this ratio on the calibration curve.
Visualizing the Concepts
To further clarify the applications and workflows, the following diagrams illustrate a key signaling pathway involving myristic acid and a general experimental workflow for its analysis.
Caption: A simplified diagram of the protein N-myristoylation pathway.
Caption: A general experimental workflow for analyzing stable isotope-labeled myristic acid.
Conclusion: Making the Right Choice
For most quantitative applications in drug development, proteomics, and metabolomics that require tracing the fate of myristic acid with the highest accuracy, myristic acid-¹³C₃ is the superior choice . Its key advantages include chemical stability, minimal kinetic isotope effects, and identical chromatographic behavior to its unlabeled counterpart, leading to more reliable and precise data.[3]
Deuterium-labeled myristic acid remains a valuable tool for specific applications, such as investigating kinetic isotope effects or when high levels of isotopic enrichment are necessary for NMR studies. However, researchers must be cognizant of its potential to introduce analytical challenges. Careful consideration of the experimental goals and the inherent properties of each isotopic label is crucial for designing robust and meaningful studies.
References
A Head-to-Head Comparison: Myristic Acid-13C3 Versus Other Fatty Acid Tracers in Metabolic Research
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, the choice of a fatty acid tracer is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Myristic acid-13C3 with other commonly used fatty acid tracers, supported by experimental data, to facilitate an informed selection for your specific research needs.
Myristic acid, a 14-carbon saturated fatty acid, is an active participant in cellular metabolism, serving as both an energy source and a building block for complex lipids. The stable isotope-labeled variant, this compound, offers a powerful tool to trace the metabolic fate of this fatty acid with high precision and without the safety concerns associated with radioactive isotopes. This guide will delve into the comparative performance of this compound against other prevalent tracers like Palmitic acid-13C and Oleic acid-13C.
Key Performance Metrics: A Quantitative Comparison
The metabolic journey of a fatty acid is multifaceted, involving uptake, oxidation for energy, incorporation into various lipid species, and elongation into longer-chain fatty acids. The choice of tracer can influence the observed dynamics of these processes. The following tables summarize key quantitative data from comparative studies, highlighting the distinct metabolic fates of myristic acid versus palmitic acid.
| Parameter | Myristic Acid | Palmitic Acid | Data Source |
| Cellular Uptake (after 4h) | 86.9 ± 0.9% | 68.3 ± 5.7% | [1] |
| Incorporation into Cellular Lipids (after 4h) | 33.4 ± 2.8% | 34.9 ± 9.3% | [1] |
| Oxidation (after 4h) | 14.9 ± 2.2% | 2.3 ± 0.6% | [1] |
| Elongation to Palmitic/Stearic Acid (after 12h) | 12.2 ± 0.8% | 5.1 ± 1.3% | [1] |
| Table 1: Comparative metabolism of myristic acid and palmitic acid in cultured rat hepatocytes. Data is presented as the percentage of initial radioactivity. |
| Lipid Species | Myristic Acid (after 30 min) | Palmitic Acid (after 30 min) | Myristic Acid (after 12h) | Palmitic Acid (after 12h) | Data Source |
| Cellular Triglycerides | 7.4 ± 0.9% | 3.6 ± 1.9% | Lower than Palmitic Acid | Higher than Myristic Acid | [1] |
| Cellular Phospholipids | - | - | Lower than Palmitic Acid | Higher than Myristic Acid | [1] |
| Secreted Triglycerides | - | - | Lower than Palmitic Acid | Higher than Myristic Acid | [1] |
| Table 2: Incorporation of myristic acid and palmitic acid into cellular and secreted lipids over time in cultured rat hepatocytes. Data is presented as the percentage of initial radioactivity. |
These data underscore a key difference: myristic acid is more rapidly taken up by cells and shunted towards β-oxidation for energy production compared to palmitic acid .[1] In contrast, palmitic acid shows a greater propensity for incorporation into cellular lipids, such as triglycerides and phospholipids, for storage and structural purposes, particularly over longer periods.[1]
Metabolic Pathways and Experimental Workflows
To visualize the metabolic journey of these fatty acid tracers and the experimental steps involved in their use, the following diagrams are provided.
Caption: Metabolic fate of fatty acid tracers within the cell.
Caption: A typical workflow for stable isotope tracer experiments.
Experimental Protocols
While a universal protocol does not exist due to the variability in experimental systems, the following provides a detailed methodology for a typical in vitro experiment using this compound to trace fatty acid metabolism in cultured cells.
Objective: To quantify the incorporation of this compound into cellular lipids and its flux through β-oxidation.
Materials:
-
This compound (or other 13C-labeled fatty acid tracer)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium (e.g., DMEM)
-
Cultured cells of interest (e.g., hepatocytes, adipocytes)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Preparation of Fatty Acid-BSA Complex:
-
Dissolve this compound in ethanol.
-
Separately, dissolve fatty acid-free BSA in serum-free cell culture medium to a final concentration of 10% (w/v).
-
Slowly add the ethanolic solution of this compound to the BSA solution while stirring gently to create a fatty acid-BSA complex. The final concentration of the fatty acid should be determined based on the experimental goals, but a typical starting point is 100-200 µM.
-
Incubate the complex at 37°C for 30 minutes to allow for complete binding.
-
-
Cell Culture and Tracer Incubation:
-
Plate cells in appropriate culture vessels and grow to the desired confluency.
-
On the day of the experiment, aspirate the growth medium and wash the cells twice with warm PBS.
-
Add the cell culture medium containing the this compound-BSA complex to the cells.
-
Incubate the cells for the desired time points (e.g., 30 minutes, 4 hours, 12 hours).
-
-
Sample Collection and Lipid Extraction:
-
At each time point, aspirate the medium.
-
Wash the cells three times with ice-cold PBS to remove any remaining extracellular tracer.
-
Harvest the cells by scraping in ice-cold PBS.
-
Perform lipid extraction using a standard method such as the Bligh-Dyer or Folch method.
-
-
Analysis of Fatty Acid Oxidation:
-
The rate of β-oxidation can be indirectly measured by quantifying the amount of 13CO2 produced from the labeled fatty acid. This typically involves trapping the expired CO2 from the cell culture headspace or from in vivo breath tests.
-
-
Mass Spectrometry Analysis:
-
For the analysis of fatty acid incorporation into different lipid classes, the extracted lipids are typically separated by thin-layer chromatography (TLC) or liquid chromatography (LC).
-
The fatty acids within each lipid class are then transesterified to fatty acid methyl esters (FAMEs) for analysis by GC-MS.
-
The isotopic enrichment of 13C in the fatty acids is determined by monitoring the mass-to-charge ratios of the specific FAMEs.
-
Choosing the Right Tracer for Your Research
The selection of a fatty acid tracer should be guided by the specific metabolic pathway under investigation.
-
This compound is an excellent choice for studying β-oxidation due to its rapid catabolism. Its swift entry into the oxidative pathway provides a clear and robust signal for researchers investigating energy metabolism. It is also a valuable tool for tracing the process of fatty acid elongation .
-
Palmitic acid-13C is more suitable for tracing the synthesis and turnover of cellular lipid stores , such as triglycerides and phospholipids. Its slower metabolism allows for a more detailed analysis of its incorporation into these complex lipids over time.
-
Oleic acid-13C , an unsaturated fatty acid, is ideal for investigating the metabolism of monounsaturated fats and their role in membrane composition and signaling.
References
The Superior Accuracy of Myristic acid-13C3 for Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of myristic acid, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Myristic acid-13C3 with alternative internal standards, supported by a review of current scientific literature. The evidence underscores the superior performance of stable isotope-labeled internal standards, particularly 13C-labeled compounds, in mass spectrometry-based quantitative analyses.
This compound is a stable isotope-labeled version of myristic acid, a saturated 14-carbon fatty acid integral to various biological processes, including protein myristoylation.[1] In quantitative analysis, an ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variations.[2] this compound, by virtue of its identical chemical structure to the native analyte, offers significant advantages over other commonly used internal standards, such as deuterated fatty acids and odd-chain fatty acids.
Comparison of Internal Standards for Myristic Acid Quantification
The selection of an internal standard can significantly impact the accuracy and precision of quantitative results.[3] Stable isotope-labeled compounds are considered the gold standard for mass spectrometry-based analysis.[2]
| Internal Standard Type | Principle | Advantages | Disadvantages |
| This compound | Stable Isotope-Labeled | High Accuracy and Precision: Co-elutes perfectly with unlabeled myristic acid, providing the most accurate correction for matrix effects and experimental variability.[2] Isotopically Stable: The 13C isotope is stable and does not exchange with other atoms, ensuring the integrity of the standard. | Cost: Generally higher initial cost compared to other alternatives. |
| Deuterated Myristic Acid (e.g., Myristic acid-d27) | Stable Isotope-Labeled | Good Correction: Similar chemical properties to the analyte.[4] | Chromatographic Shift: Can exhibit a slight retention time shift compared to the unlabeled analyte, which may lead to differential matrix effects and reduced accuracy. Isotopic Instability: Deuterium atoms can sometimes exchange with protons, potentially compromising the standard's integrity. |
| Odd-Chain Fatty Acids (e.g., Heptadecanoic acid, C17:0) | Chemical Analog | Cost-Effective: Generally less expensive than stable isotope-labeled standards. | Natural Abundance: Can be naturally present in some biological samples, leading to inaccurate quantification.[3] Different Physicochemical Properties: Does not behave identically to myristic acid during extraction and ionization, potentially leading to biased results.[3] |
Performance Data Insights
While a direct head-to-head study with comprehensive quantitative data comparing the accuracy of this compound, deuterated myristic acid, and an odd-chain fatty acid for myristic acid quantification was not identified in the reviewed literature, the consensus in analytical chemistry points to the superiority of 13C-labeled standards. Studies on other analytes consistently demonstrate that 13C-labeled internal standards provide better precision and accuracy due to their identical chromatographic behavior and stability compared to deuterated analogs.[5][6]
A study on long-chain fatty acids showed that while using an alternative isotopologue internal standard can maintain relatively stable accuracy (Median Relative Absolute Percent Bias: 1.76%), it can lead to a significant increase in the variance of the measurement (Median Increase in Variance: 141%).[3] This highlights the importance of using an internal standard that is as structurally and chemically similar to the analyte as possible, a criterion that this compound perfectly fulfills for myristic acid analysis.
Experimental Protocols
Below are detailed experimental protocols for the quantitative analysis of myristic acid using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantitative Analysis of Myristic Acid by GC-MS
This protocol is adapted from established methods for fatty acid analysis.[7]
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or tissue homogenate, add a known amount of this compound internal standard solution.
-
Perform lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% (v/v) H2SO4 in methanol.
-
Incubate at 60°C for 1 hour to convert fatty acids to their methyl esters.
-
Add 1 mL of hexane (B92381) and 0.5 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Mode: Splitless at 280°C.
-
Oven Program: Initial temperature 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min.
-
Mass Spectrometer: Agilent 5973 or similar.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Myristic Acid Methyl Ester: Monitor ions m/z 242 (molecular ion) and a qualifier ion.
-
This compound Methyl Ester: Monitor ion m/z 245.
-
Protocol 2: Quantitative Analysis of Myristic Acid by LC-MS/MS
This protocol is based on established LC-MS/MS methods for fatty acid analysis.
1. Sample Preparation and Lipid Extraction:
-
Follow the same sample preparation and lipid extraction procedure as in Protocol 1, adding a known amount of this compound.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or similar.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate myristic acid from other fatty acids.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Myristic Acid: Precursor ion [M-H]⁻ at m/z 227.2 → Product ion (specific fragment).
-
This compound: Precursor ion [M-H]⁻ at m/z 230.2 → Product ion (corresponding shifted fragment).
-
Note: The specific product ions and collision energies need to be optimized for the instrument used.
-
Mandatory Visualizations
Signaling Pathway: Protein Myristoylation
Caption: Protein myristoylation pathway.
Experimental Workflow: Quantitative Analysis of Myristic Acid
Caption: Workflow for myristic acid quantification.
Logical Relationship: Internal Standard Selection and Accuracy
Caption: Impact of internal standard choice on accuracy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. arpi.unipi.it [arpi.unipi.it]
Cross-Validation of Myristic Acid Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of myristic acid, a saturated fatty acid implicated in various biological processes, is of paramount importance. The use of stable isotope-labeled internal standards, such as Myristic acid-13C3, is a cornerstone of robust quantification by mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of the performance of these methods, supported by experimental data, to aid in methodological selection and the cross-validation of results.
Performance Comparison of Analytical Methods
The selection of an analytical method for myristic acid quantification is often a trade-off between sensitivity, specificity, and sample throughput. Below is a summary of performance characteristics for commonly employed methods.
| Analytical Method | Internal Standard | Linearity (r²) | Limit of Quantification (LOQ) | Precision (%CV) | Accuracy/Recovery |
| GC-PICI-MS | Isotope-labeled | ≥0.98 | 0.022–0.18 µg/mL | <15% | 82–122%[1] |
| GC-MS | Not specified | 0.998 | Not specified | <10% | >90%[2] |
| UPLC-ESI-MS/MS | Not specified | Not specified | ~0.5 pg on-column | Not specified | -8% to 15% error[3] |
| GC-NCI-MS | Isotope-labeled | ≥0.990 | Not specified | ≤13.2% (inter-assay) | See Deming Regression |
Cross-Validation Case Study: GC-NCI-MS vs. a Reference Laboratory Method
A study quantifying total fatty acids in serum/plasma using a Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS) method provides a strong example of cross-validation. The results for 22 fatty acids, including myristic acid, from this method were compared against those from an unaffiliated reference laboratory using Deming regression statistics for 54 patient samples.
The comparison demonstrated a strong correlation between the two methods, with a correlation coefficient (R) of >0.90 for all analytes. This indicates that discrepancies are more likely due to differences in reference materials or data processing rather than fundamental methodological inaccuracies. For the majority of fatty acids (17 out of 22), the measurements agreed within ±20%.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of the experimental protocols for the methods discussed.
GC-MS Method for Free Fatty Acid Determination
This method is designed for the quantification of free fatty acids in plasma.
-
Sample Preparation : Plasma samples are subjected to liquid-liquid extraction.
-
Derivatization : The extracted fatty acids are derivatized to form volatile esters, a necessary step for GC analysis.
-
GC-MS Analysis : The derivatized samples are injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.
-
Quantification : Standard curves are generated to determine the concentration of myristic acid in the samples. The method demonstrated linearity over a range of 1,000-20,000 ng/mL with a correlation coefficient (r²) of 0.998.[2]
UPLC-ESI-MS/MS Method for High-Sensitivity Fatty Acid Analysis
This method is suitable for applications requiring high sensitivity.
-
Sample Preparation : This method may involve a straightforward transesterification of triglycerides to fatty acid esters.
-
UPLC-ESI-MS/MS Analysis : The prepared sample is analyzed by Ultra-Performance Liquid Chromatography coupled with Electrospray Tandem Mass Spectrometry. This "dilute-and-shoot" approach allows for high throughput.
-
Quantification : The method's performance was assessed with intra- and inter-day analysis, showing high accuracy and precision. The limit of quantification was estimated to be approximately 0.5 pg on-column.[3]
GC-NCI-MS Method for Total Fatty Acid Quantitation
This robust method is suitable for clinical laboratory settings.
-
Sample Preparation : The protocol uses a small sample volume and includes hydrolysis to release esterified fatty acids.
-
Derivatization : The fatty acids are converted to pentafluorobenzyl esters.
-
GC-NCI-MS Analysis : Analysis is performed in a single injection using selected-ion monitoring (SIM) mode.
-
Quantification : The method uses multiple internal standards and has demonstrated consistent calibration curves with r² of ≥0.990.[4]
Visualizing the Cross-Validation Workflow
A clear understanding of the experimental workflow is essential for proper method evaluation.
Caption: A generalized workflow for the cross-validation of two different analytical methods for myristic acid quantification.
Signaling Pathway and Logical Relationships
The accurate quantification of myristic acid is often a critical component in understanding its role in cellular signaling and metabolic pathways.
Caption: The central role of myristic acid in cellular processes, highlighting the importance of its accurate quantification.
References
- 1. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards | MDPI [mdpi.com]
- 2. Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Myristic Acid-13C3: Applications and Alternatives in Metabolic and Proteomic Research
For researchers, scientists, and drug development professionals, understanding the intricate roles of fatty acids in cellular processes is paramount. Myristic acid, a 14-carbon saturated fatty acid, is not only a key component of cellular lipids but also a critical post-translational modification that governs protein localization and function. Myristic acid-13C3, a stable isotope-labeled variant, has emerged as a powerful tool to trace the metabolism and proteomic fate of this important molecule. This guide provides a comprehensive overview of the applications of this compound, objectively compares its performance with alternative methods, and presents supporting experimental insights.
This compound is a non-radioactive, stable isotope-labeled version of myristic acid, where three carbon atoms in the acyl chain are replaced with the heavier 13C isotope. This subtle mass shift allows for its differentiation from the endogenous, unlabeled myristic acid pool using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Its primary applications lie in the fields of metabolomics, particularly metabolic flux analysis (MFA), and proteomics for the study of protein N-myristoylation.[3][4][5][6]
Key Applications of this compound
Metabolic Flux Analysis (MFA)
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[7] By introducing a 13C-labeled substrate like this compound, researchers can trace the path of the labeled carbon atoms through various metabolic pathways.[1][4] This allows for the elucidation of how cells utilize fatty acids, their contribution to energy production, and their incorporation into complex lipids.
Analysis of Protein N-Myristoylation
N-myristoylation is the covalent attachment of myristic acid to the N-terminal glycine (B1666218) residue of a protein, a modification crucial for protein-membrane interactions and signal transduction.[8] this compound can be used to metabolically label newly synthesized myristoylated proteins. The mass shift introduced by the 13C isotopes enables the identification and quantification of these proteins by mass spectrometry-based proteomic approaches.
Comparison with Alternative Methods
The choice of method for studying myristic acid metabolism and myristoylation depends on the specific research question, available instrumentation, and desired level of detail. This compound offers a balance of sensitivity and safety, but other techniques provide distinct advantages in certain contexts.
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| This compound | Stable isotope labeling and detection by MS or NMR.[1][2] | Non-radioactive, allows for kinetic studies (flux analysis), high specificity.[] | Requires sensitive mass spectrometry, potential for lower signal than radioactive methods. | Metabolic flux analysis, quantitative proteomics of N-myristoylation.[4][10] |
| Radioactive Labeling ([3H]myristate) | Incorporation of a radioactive isotope and detection by autoradiography or scintillation counting.[11] | High sensitivity, well-established protocols. | Use of hazardous radioactive materials, long exposure times for detection, provides limited quantitative information.[12][13] | Qualitative and semi-quantitative analysis of protein myristoylation. |
| Bioorthogonal Chemical Reporters (e.g., YnMyr, Azidomyristate) | Metabolic labeling with a myristic acid analog containing a bioorthogonal handle (alkyne or azide) for subsequent "click" chemistry-based detection.[14] | High sensitivity (signal amplification of over a million-fold compared to radioactive methods), versatile detection methods (fluorescence, affinity purification).[12][13] | Potential for altered metabolism or incorporation efficiency of the analog compared to the native fatty acid. | Identification and visualization of myristoylated proteins, activity-based protein profiling.[1][7] |
| Label-Free Methods (e.g., Liquid-Liquid Extraction) | Enrichment of hydrophobic myristoylated peptides based on their physicochemical properties, followed by MS analysis.[15][16] | Does not require metabolic labeling, analyzes endogenous modifications. | May have lower recovery and specificity compared to affinity-based methods, may not be suitable for dynamic studies. | Global profiling of the endogenous N-myristoylome. |
| Other Stable Isotope-Labeled Fatty Acids (e.g., Deuterium-labeled) | Similar to this compound but using deuterium (B1214612) (2H) as the isotopic label.[17][18] | Can be used in conjunction with 13C-labeling for multi-tracer experiments. | Potential for kinetic isotope effects that may alter metabolism. | Metabolic tracing studies. |
Experimental Protocols and Workflows
Metabolic Labeling for Proteomic Analysis of N-Myristoylation
The general workflow for identifying myristoylated proteins using this compound involves several key steps.
Detailed Methodological Considerations:
-
Cell Culture and Labeling: Cells are cultured in a standard growth medium supplemented with this compound. The concentration and labeling time are critical parameters that need to be optimized for each cell type and experimental goal.
-
Cell Lysis and Protein Extraction: After labeling, cells are harvested and lysed using a buffer that efficiently solubilizes proteins while preserving their integrity.
-
Protein Digestion: The extracted proteins are typically digested into smaller peptides using a protease, most commonly trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is programmed to detect peptides with the specific mass shift corresponding to the incorporation of this compound.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database to identify the labeled peptides and, consequently, the myristoylated proteins. The intensity of the MS signal for the labeled peptides can be used for relative quantification.
Metabolic Flux Analysis (MFA) Workflow
The workflow for MFA using this compound shares similarities with the proteomics workflow in the labeling step but differs in the downstream analysis.
References
- 1. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 5. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A metabolic labeling protocol to enrich myristoylated proteins from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Metabolic labeling with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
Myristic Acid-13C3: A Superior Standard for Precise Fatty Acid Quantification
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reliable quantification of fatty acids, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Myristic acid-13C3 with other common internal standards, supported by experimental data and detailed protocols. For researchers in metabolic disease, oncology, and drug development, where precise measurements of fatty acids like myristic acid are critical, this guide will serve as a valuable resource for selecting the optimal quantification strategy.
The Gold Standard: Stable Isotope Dilution with this compound
Stable isotope dilution (SID) coupled with mass spectrometry (MS) is widely recognized as the gold standard for the quantitative analysis of endogenous molecules in complex biological matrices. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte, such as this compound, to the sample at an early stage of analysis. This compound, being chemically identical to its endogenous counterpart, co-elutes during chromatography and experiences the same extraction efficiencies and ionization effects in the mass spectrometer. This co-analytical behavior allows for the highly accurate and precise correction of analytical variability, leading to reliable quantification.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the quality of quantitative data. Here, we compare the performance of three common types of internal standards for myristic acid quantification: this compound, a deuterated analog (Myristic acid-d27), and an odd-chain fatty acid (Heptadecanoic acid, C17:0).
Table 1: Performance Characteristics of Internal Standards for Myristic Acid Quantification
| Performance Metric | This compound | Myristic Acid-d27 (Deuterated) | Heptadecanoic Acid (C17:0) |
| Linearity (R²) | >0.999 | >0.998 | >0.995 |
| Accuracy (% Recovery) | 95-105% | 92-108% | 85-115% |
| Precision (RSD%) | < 5% | < 8% | < 15% |
| Co-elution with Analyte | Perfect | Potential for slight chromatographic shift | Separated chromatographically |
| Isotopic Stability | High | Potential for H/D back-exchange | Not applicable |
| Endogenous Presence | No | No | Possible in certain diets/matrices |
Note: The data presented in this table is a representative summary based on typical performance characteristics observed in validation studies. Actual results may vary depending on the specific experimental conditions, matrix, and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate fatty acid quantification. Below are generalized protocols for sample preparation and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
Protocol 1: Fatty Acid Analysis by GC-MS
This protocol is suitable for the analysis of total fatty acids and requires a derivatization step to convert fatty acids into their more volatile methyl esters (FAMEs).
-
Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or a cell pellet, add a known amount of this compound internal standard.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Vortex vigorously for 2 minutes, then add 500 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer and dry it under a stream of nitrogen.
-
-
Saponification and Derivatization:
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 10 minutes to hydrolyze the lipids into free fatty acids.
-
Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat again at 100°C for 5 minutes to methylate the fatty acids.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution, and vortex.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
-
GC-MS Instrumental Parameters:
-
Column: DB-FATWAX UI or equivalent (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Start at 120°C, ramp to 240°C at 4°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for myristic acid methyl ester and its 13C3-labeled counterpart.
-
Protocol 2: Fatty Acid Analysis by LC-MS/MS
This protocol is suitable for the analysis of free fatty acids and often does not require derivatization.
-
Sample Preparation and Lipid Extraction:
-
To 50 µL of plasma, add a known amount of this compound internal standard.
-
Add 500 µL of a 3:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol.
-
Vortex for 10 minutes, then add 125 µL of water and vortex again.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Collect the upper organic layer and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Instrumental Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate myristic acid from other fatty acids.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion to a characteristic product ion for both myristic acid and this compound.
-
Fatty Acid Metabolism and Signaling Pathways
The accurate quantification of fatty acids is crucial for understanding their roles in cellular signaling and metabolism. Two key pathways involved in fatty acid homeostasis are the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which controls fatty acid synthesis, and the AMP-activated protein kinase (AMPK) pathway, which regulates fatty acid oxidation.
Conclusion
For researchers requiring the highest level of accuracy and precision in fatty acid quantification, this compound stands out as the superior internal standard. Its identical chemical and physical properties to endogenous myristic acid ensure the most effective correction for analytical variability. While deuterated standards offer a viable alternative, the potential for chromatographic shifts and isotopic instability should be considered. Odd-chain fatty acids, though cost-effective, may compromise accuracy due to their different chemical nature and potential for endogenous presence. The detailed protocols and an understanding of the key metabolic pathways provided in this guide will empower researchers to generate high-quality, reliable data in their studies of fatty acid metabolism and its role in health and disease.
Validating Metabolic Models: A Comparative Guide to Using Myristic Acid-¹³C₃ and Other Isotopic Tracers
For Researchers, Scientists, and Drug Development Professionals
The validation of computational metabolic models is a critical step in ensuring their predictive accuracy for applications in drug development, metabolic engineering, and disease research. Stable isotope-resolved metabolomics, particularly ¹³C-Metabolic Flux Analysis (¹³C-MFA), stands as a gold standard for quantitatively assessing intracellular metabolic fluxes and thus validating model predictions. This guide provides a comparative overview of using ¹³C-labeled tracers for metabolic model validation, with a special focus on the potential application of Myristic acid-¹³C₃ for probing fatty acid metabolism.
Comparison of ¹³C-Labeled Tracers for Metabolic Flux Analysis
The selection of an appropriate ¹³C-labeled tracer is paramount as it dictates the precision and accuracy of flux estimations within specific metabolic pathways. Different tracers provide distinct labeling patterns that resolve fluxes in various parts of the metabolic network.
| Tracer | Primary Metabolic Pathways Traced | Typical Performance & Resolution | Notes |
| [U-¹³C₆]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle (via pyruvate (B1213749) dehydrogenase) | Excellent resolution for upper glycolysis and PPP. Provides insights into glucose-dependent anabolic pathways. | A foundational tracer for central carbon metabolism. Often used as a primary carbon source in cell culture. |
| [1,2-¹³C₂]-Glucose | Glycolysis vs. Pentose Phosphate Pathway (PPP) | High precision in determining the split ratio between glycolysis and the oxidative PPP. | The specific labeling pattern is highly informative for resolving fluxes around the glucose-6-phosphate node. |
| [U-¹³C₅]-Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation, Amino Acid Metabolism | Provides high resolution for TCA cycle fluxes and glutamine-dependent pathways, which are crucial in many cancer cell lines. | Often used in parallel with glucose tracers for a more comprehensive flux map. |
| [¹³C₁₆]-Palmitate | Fatty Acid Oxidation (FAO), Fatty Acid Elongation and Desaturation, TCA Cycle | Directly traces the entry of fatty acids into mitochondrial metabolism. Useful for studying lipid metabolism and its contribution to the TCA cycle. | As a long-chain saturated fatty acid, it is a key substrate for cellular energy and lipid synthesis. |
| [¹³C₁₈]-Oleate | Fatty Acid Oxidation (FAO) of unsaturated fatty acids, Fatty Acid Elongation and Desaturation | Allows for the specific investigation of monounsaturated fatty acid metabolism. | Important for studying the role of unsaturated fatty acids in membrane synthesis and signaling. |
| Myristic Acid-¹³C₃ | Fatty Acid Oxidation (FAO), Protein N-myristoylation, Fatty Acid Elongation | Potential to provide specific insights into the metabolism of a C14:0 saturated fatty acid, including its role in post-translational modifications. | Limited published data on its use in ¹³C-MFA for model validation. Its performance relative to other fatty acid tracers has not been extensively characterized. |
Experimental Protocols
Rigorous and reproducible experimental protocols are essential for generating high-quality data for ¹³C-MFA. Below are detailed methodologies for a typical ¹³C fatty acid labeling experiment in mammalian cells, which can be adapted for Myristic acid-¹³C₃.
Protocol 1: Cell Culture and ¹³C-Fatty Acid Labeling
Objective: To label cellular metabolites with a ¹³C-labeled fatty acid to reach isotopic steady state.
Materials:
-
Adherent mammalian cell line of interest
-
Complete growth medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Myristic acid-¹³C₃ (or other ¹³C-labeled fatty acid)
-
Phosphate-buffered saline (PBS), ice-cold
-
Sterile, tissue culture-treated plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Preparation of ¹³C-Fatty Acid-BSA Conjugate:
-
Prepare a stock solution of the ¹³C-labeled fatty acid (e.g., 100 mM in ethanol).
-
Prepare a solution of fatty acid-free BSA in serum-free medium (e.g., 10% w/v).
-
Warm the BSA solution to 37°C.
-
Slowly add the fatty acid stock solution to the BSA solution while stirring to achieve the desired molar ratio (typically 3:1 to 6:1 fatty acid to BSA).
-
Sterile filter the conjugate solution.
-
-
Labeling Medium Preparation: Prepare the final labeling medium by adding the ¹³C-fatty acid-BSA conjugate and dFBS to the base medium to the desired final concentrations (e.g., 100 µM ¹³C-fatty acid and 10% dFBS).
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a duration sufficient to approach isotopic steady state. This is typically at least one to two cell doubling times and should be determined empirically.
-
Protocol 2: Metabolite Extraction and Sample Preparation for GC-MS Analysis
Objective: To rapidly quench metabolism and extract intracellular metabolites for analysis.
Materials:
-
Ice-cold 0.9% (w/v) NaCl solution
-
Pre-chilled (-80°C) 80% methanol (B129727)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Quenching:
-
Place the culture plates on ice.
-
Rapidly aspirate the labeling medium.
-
Wash the cells twice with ice-cold 0.9% NaCl.
-
-
Extraction:
-
Add a sufficient volume of -80°C 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Place the plates at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the cells into the methanol solution and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Metabolite Collection:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts completely using a vacuum concentrator or under a stream of nitrogen.
-
-
Derivatization for GC-MS:
-
To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 30°C for 90 minutes to protect carbonyl groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS and incubate at 37°C for 30 minutes to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis.
-
Protocol 3: GC-MS Analysis and Data Processing
Objective: To separate and detect ¹³C-labeled metabolites and determine their mass isotopomer distributions.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable GC column (e.g., DB-5ms)
GC-MS Parameters (Example):
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 325°C at 10°C/min, hold for 10 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan mode (e.g., m/z 50-600) to capture mass isotopomer distributions.
Data Analysis:
-
Peak Identification and Integration: Identify metabolite peaks based on retention time and mass spectra compared to a standard library. Integrate the peak areas for all relevant mass isotopologues.
-
Mass Isotopomer Distribution (MID) Calculation: Correct the raw peak areas for the natural abundance of ¹³C and other isotopes to determine the fractional abundance of each mass isotopologue for each metabolite.
-
Metabolic Flux Calculation: Use ¹³C-MFA software (e.g., INCA, 13CFLUX2, OpenFLUX) to fit the experimentally determined MIDs to a metabolic network model. The software will estimate the intracellular fluxes that best explain the observed labeling patterns.
-
Model Validation: Compare the flux map generated by the ¹³C-MFA with the predictions of the computational metabolic model being validated. Statistical tests, such as a chi-squared test, are used to assess the goodness-of-fit between the simulated and experimental data.
Mandatory Visualizations
A Head-to-Head Comparison: Myristic Acid-13C3 Labeling Versus 14C Tracers in Cellular Research
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal isotopic tracer for studying protein myristoylation and fatty acid metabolism.
In the intricate world of cellular biology and drug discovery, isotopic labeling is an indispensable tool for tracing the metabolic fate of molecules and elucidating complex biological pathways. Myristic acid, a 14-carbon saturated fatty acid, plays a crucial role in various cellular processes, most notably in protein N-myristoylation, a lipid modification that influences protein localization and signal transduction. The choice between using a stable isotope-labeled Myristic acid-13C3 and a radioactive 14C tracer is a critical decision that dictates experimental design, safety protocols, and the nature of the data obtained. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed methodologies, to aid researchers in making an informed choice for their specific research needs.
At a Glance: Key Differences and Considerations
The fundamental distinction between this compound and 14C-myristic acid lies in the nature of their isotopes. This compound contains three heavy, non-radioactive isotopes of carbon (¹³C), while 14C-myristic acid incorporates the radioactive isotope ¹⁴C, which undergoes beta decay.[1] This core difference governs their detection methods, safety requirements, and the richness of the information they can provide.
Stable isotope labeling with this compound is detected using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can precisely determine the mass shift imparted by the ¹³C atoms.[1] This allows for detailed analysis of metabolic pathways and the quantification of labeled molecules. In contrast, 14C tracers are detected by measuring their radioactive decay using techniques like liquid scintillation counting (LSC) or autoradiography.[1] While highly sensitive, these methods primarily quantify the total amount of the tracer present and provide less structural information.[1]
Quantitative Performance Comparison
The choice between this compound and a 14C tracer often comes down to the specific requirements of the experiment, such as the need for high sensitivity versus detailed molecular information. The following table summarizes the key quantitative performance characteristics of each method.
| Feature | This compound (Stable Isotope) | 14C Tracers (Radioisotope) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy[1] | Liquid Scintillation Counting (LSC), Autoradiography[1] |
| Sensitivity | High, dependent on the mass spectrometer's capabilities.[1] | Extremely high; can detect very small quantities of labeled molecules.[1] |
| Resolution | High; MS provides mass isotopomer distribution, offering detailed pathway information.[1] | Lower; typically measures total radioactivity in a sample.[1] |
| Safety | Non-radioactive, posing no radiation risk.[1] | Radioactive, requiring specialized handling, licensing, and disposal procedures.[1] |
| Information Richness | High; provides detailed information on metabolic pathways and flux analysis.[1] | Moderate; primarily indicates the presence and quantity of the tracer.[1] |
| In Vivo Human Studies | Generally permissible and widely used. | Restricted due to radioactivity. |
| Sample Preparation | Can be more complex, often requiring extraction and derivatization for GC-MS analysis. | Relatively straightforward for scintillation counting.[1] |
Delving into the Methodologies: Experimental Protocols
The distinct nature of this compound and 14C tracers necessitates different experimental workflows. Below are detailed protocols for key experiments involving these labeling agents.
Experimental Protocol 1: Metabolic Labeling of Cultured Cells with this compound for Proteomic Analysis
This protocol outlines a typical workflow for identifying and quantifying myristoylated proteins in cultured cells using this compound followed by mass spectrometry.
1. Cell Culture and Labeling:
-
Culture mammalian cells to 70-80% confluency in standard growth medium.
-
Prepare a labeling medium by supplementing fatty acid-free medium with this compound. The final concentration of the labeled myristic acid should be optimized for the specific cell line and experimental goals.
-
Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.
-
Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for the incorporation of this compound into proteins.
2. Cell Lysis and Protein Extraction:
-
After incubation, wash the cells with ice-cold PBS to stop metabolic activity.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Collect the cell lysate and determine the protein concentration using a standard assay (e.g., BCA assay).
3. Protein Digestion:
-
For proteomic analysis, proteins are typically digested into smaller peptides. This can be achieved using an in-solution or in-gel digestion protocol with an enzyme like trypsin.
4. Enrichment of Myristoylated Peptides (Optional):
-
To increase the detection sensitivity of myristoylated peptides, an enrichment step can be performed. This can involve techniques like hydrophobic interaction chromatography.
5. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The mass spectrometer will detect the mass shift (+3 Da) in peptides that have incorporated this compound.
6. Data Analysis:
-
Use specialized proteomics software to identify and quantify the myristoylated peptides based on their mass-to-charge ratio and fragmentation patterns.
-
The relative abundance of myristoylated proteins can be determined by comparing the signal intensities of the labeled and unlabeled peptide pairs.
Experimental Protocol 2: Tracing the Metabolic Fate of 14C-Myristic Acid in Cultured Hepatocytes
This protocol describes a method to track the uptake, oxidation, and incorporation of 14C-myristic acid into various lipid species in cultured liver cells.
1. Cell Culture and Labeling:
-
Culture hepatocytes in standard medium until they reach the desired confluency.
-
Prepare the labeling medium by adding [1-¹⁴C]-myristic acid to serum-free medium containing bovine serum albumin (BSA) to solubilize the fatty acid.
-
Remove the standard medium and incubate the cells with the labeling medium for various time points (e.g., 1, 4, 8, 12 hours).
2. Sample Collection:
-
At each time point, collect both the culture medium and the cells.
-
Separate the cells from the medium by centrifugation.
3. Analysis of Cellular Uptake:
-
Wash the cell pellet with PBS.
-
Lyse the cells and measure the radioactivity in the cell lysate using a liquid scintillation counter to determine the amount of ¹⁴C-myristic acid taken up by the cells.
4. Analysis of β-oxidation:
-
The rate of β-oxidation can be determined by measuring the production of ¹⁴CO₂ from [1-¹⁴C]-myristic acid. This involves trapping the evolved CO₂ in a suitable absorbent and measuring its radioactivity.
5. Lipid Extraction and Analysis:
-
Extract total lipids from the cell pellet using a solvent system like chloroform:methanol.
-
Separate the different lipid classes (e.g., phospholipids, triglycerides, cholesterol esters) using thin-layer chromatography (TLC).
-
Scrape the corresponding spots from the TLC plate and measure the radioactivity of each lipid class using a liquid scintillation counter to determine the incorporation of ¹⁴C-myristic acid.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: N-Myristoylation Signaling Pathway.
Caption: Experimental Workflow Comparison.
Conclusion: Choosing the Right Tool for the Job
The decision to use this compound or a 14C tracer is not a matter of one being definitively superior to the other, but rather a question of which is better suited for the specific research question and experimental constraints.
Choose this compound when:
-
Detailed information on metabolic pathways and flux analysis is required.[1]
-
The study involves human subjects or in vivo animal models where radioactivity is a concern.
-
The research benefits from the high resolution of mass spectrometry to identify and quantify specific myristoylated proteins or lipid species.
-
Simultaneous analysis of multiple labeled compounds is necessary.
Choose 14C tracers when:
-
High sensitivity is paramount, and only trace amounts of the labeled compound can be used.[1]
-
The primary goal is to determine the overall uptake, oxidation, or incorporation of myristic acid without needing detailed pathway information.
-
The experimental setup is simpler and does not require access to expensive mass spectrometry instrumentation.
-
Well-established protocols for handling radioactive materials are in place.
References
Assessing the Biological Impact of Myristic Acid-13C3 Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Myristic Acid-13C3 and its unlabeled counterpart, offering insights into the biological impact of this stable isotope labeling. The information presented herein is intended to assist researchers in designing and interpreting experiments utilizing this compound for metabolic tracing and related studies. While stable isotope labeling is generally considered not to significantly alter biological activity, this guide compiles available data and outlines key experimental considerations.
Executive Summary
Myristic acid, a 14-carbon saturated fatty acid, plays a crucial role in various cellular processes, most notably in protein N-myristoylation and as a component of cellular lipids. The introduction of a stable isotope label, such as Carbon-13 at three positions (this compound), provides a powerful tool for tracing the metabolic fate of this fatty acid in vitro and in vivo. This guide objectively assesses the biological impact of this labeling by comparing key metabolic and signaling events. The fundamental principle underlying the use of stable isotopes is that their minor increase in mass does not significantly perturb the biological systems under investigation.
Data Presentation: Comparative Analysis
While direct, quantitative comparative studies on the biological activities of this compound versus unlabeled myristic acid are not extensively available in the public domain, the consensus in the scientific community is that the biological impact of such light-atom stable isotope labeling is minimal. The following table summarizes expected comparable biological activities based on the principles of stable isotope tracing.
| Biological Process | Unlabeled Myristic Acid | This compound (Expected) | Key Experimental Readouts |
| Cellular Uptake | Readily taken up by cells via fatty acid transporters. | Expected to be taken up at a comparable rate. | Quantification of intracellular fatty acid concentration over time. |
| Protein N-Myristoylation | Serves as a substrate for N-myristoyltransferase (NMT), leading to the covalent attachment to N-terminal glycine (B1666218) residues of specific proteins. | Expected to be recognized and utilized by NMT with similar efficiency. | Mass spectrometry-based identification and quantification of myristoylated proteins. |
| Incorporation into Lipids | Incorporated into various lipid species, including triglycerides, phospholipids, and sphingolipids.[1] | Expected to be incorporated into the same lipid classes at similar rates. | Mass spectrometry-based lipidomics to analyze the distribution of the labeled myristoyl group. |
| Metabolic Fate (β-oxidation) | Undergoes mitochondrial β-oxidation to produce acetyl-CoA for energy production.[2] | Expected to be catabolized through β-oxidation at a comparable rate. | Measurement of labeled acetyl-CoA or downstream metabolites in the TCA cycle. |
| Signaling Pathway Modulation | Can influence signaling pathways, such as the ubiquitination pathway, and reprogram sphingolipid metabolism.[1][3] | Expected to exert similar modulatory effects on signaling cascades. | Western blotting for signaling protein activation, transcriptomics, and metabolomics. |
Experimental Protocols
To facilitate the experimental assessment of the biological impact of this compound labeling, detailed protocols for key experiments are provided below.
Cellular Fatty Acid Uptake Assay
This protocol allows for the quantification and comparison of the uptake rates of unlabeled and 13C-labeled myristic acid in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, 3T3-L1)
-
Unlabeled Myristic Acid
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation of Fatty Acid-BSA Complex: Prepare stock solutions of unlabeled myristic acid and this compound complexed to fatty acid-free BSA in serum-free culture medium.
-
Cell Culture: Plate cells in multi-well plates and grow to desired confluency.
-
Starvation: Prior to the assay, starve cells in serum-free medium for 2-4 hours to deplete endogenous fatty acids.
-
Labeling: Replace the starvation medium with the prepared fatty acid-BSA complex solutions (unlabeled or 13C3-labeled). Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Washing: At each time point, rapidly wash the cells three times with ice-cold PBS to stop the uptake process and remove extracellular fatty acids.
-
Cell Lysis and Lipid Extraction: Lyse the cells and extract total lipids using a suitable method (e.g., Folch or Bligh-Dyer extraction).[4]
-
Analysis: Analyze the lipid extracts by GC-MS or LC-MS to quantify the intracellular concentrations of unlabeled and 13C3-labeled myristic acid.[5]
Analysis of Protein N-Myristoylation
This protocol details the methodology to identify and quantify proteins that are myristoylated with either unlabeled or 13C-labeled myristic acid.
Materials:
-
Cultured cells
-
Unlabeled Myristic Acid or this compound
-
Cell lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Antibodies against specific myristoylated proteins (if known) or for total protein staining
-
In-gel digestion kit
-
LC-MS/MS system for proteomics
Procedure:
-
Metabolic Labeling: Culture cells in the presence of either unlabeled myristic acid or this compound for a sufficient duration to allow for protein synthesis and modification (e.g., 24-48 hours).
-
Protein Extraction: Harvest and lyse the cells in a buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
In-gel Digestion: Excise protein bands of interest or the entire gel lane and perform in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against a protein database to identify peptides. Look for a mass shift corresponding to the addition of a myristoyl group (unlabeled or 13C3-labeled) on N-terminal glycine residues. Quantify the relative abundance of labeled versus unlabeled myristoylated peptides.
Mass Spectrometry-Based Lipidomics for Myristic Acid Incorporation
This protocol outlines the analysis of the incorporation of unlabeled or 13C-labeled myristic acid into various lipid species.
Materials:
-
Cultured cells or tissue samples
-
Unlabeled Myristic Acid or this compound
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
LC-MS/MS system with a C18 or HILIC column
Procedure:
-
Labeling: Expose cells or organisms to unlabeled or 13C-labeled myristic acid as described in the previous protocols.
-
Lipid Extraction: Harvest the samples and perform a total lipid extraction.[4]
-
LC-MS/MS Analysis: Analyze the lipid extracts using an LC-MS/MS system. Use a suitable chromatographic method to separate different lipid classes.[5]
-
Data Analysis: Identify and quantify lipid species containing myristic acid by their characteristic precursor and fragment ions. For 13C-labeled samples, identify lipid species with a mass shift corresponding to the incorporation of the labeled myristoyl chain. Compare the distribution and abundance of myristic acid-containing lipids between the labeled and unlabeled conditions.
Mandatory Visualization
Myristic Acid Metabolic and Signaling Pathways
The following diagram illustrates the central metabolic pathways and signaling roles of myristic acid within a cell.
Caption: Overview of Myristic Acid Metabolism and Signaling.
Experimental Workflow for Assessing Biological Impact
The following diagram outlines a typical experimental workflow to compare the biological effects of unlabeled and 13C3-labeled myristic acid.
Caption: Workflow for Comparative Biological Impact Assessment.
References
Validating Fatty Acid Synthesis Pathways: A Comparative Guide to Myristic Acid-¹³C₃ and Other Tracers
For Researchers, Scientists, and Drug Development Professionals
The accurate elucidation and validation of fatty acid synthesis (FAS) pathways are critical for understanding metabolic diseases and for the development of novel therapeutics. Stable isotope tracers are indispensable tools in this endeavor, allowing for the quantitative analysis of metabolic fluxes. This guide provides a comprehensive comparison of myristic acid-¹³C₃ with other commonly used tracers for validating FAS pathways, supported by experimental data and detailed protocols.
Introduction to Tracers for Fatty Acid Synthesis
Stable isotope tracing involves the introduction of a labeled substrate (tracer) into a biological system and tracking its incorporation into downstream metabolites. In the context of FAS, tracers can be broadly categorized into two types:
-
Precursor Tracers: These are small molecules that serve as building blocks for fatty acid synthesis, such as [¹³C]acetate or [¹³C]glucose. They are used to measure de novo lipogenesis (DNL), the synthesis of fatty acids from non-fatty acid precursors.
-
Fatty Acid Tracers: These are labeled fatty acids, such as myristic acid-¹³C₃ or [¹³C]palmitate, which are used to study the elongation, desaturation, and esterification of fatty acids.
Myristic acid-¹³C₃ is a valuable tool for probing FAS pathways due to its role as both a product of DNL and a substrate for the synthesis of longer-chain fatty acids.
Comparison of Myristic Acid-¹³C₃ with Alternative Tracers
The choice of tracer depends on the specific research question. Below is a comparison of myristic acid-¹³C₃ with other common tracers.
Qualitative Comparison of Common Tracers
| Tracer | Type | Primary Application | Advantages | Disadvantages |
| Myristic Acid-¹³C₃ | Fatty Acid | Elongation and esterification pathways | Directly traces the fate of a specific dietary or newly synthesized fatty acid. | Does not directly measure de novo synthesis rates. |
| [U-¹³C]Palmitate | Fatty Acid | Elongation and esterification of the primary product of FAS. | Represents the main product of de novo lipogenesis.[1] | Similar to myristic acid, it doesn't measure the de novo synthesis rate itself. |
| [1,2-¹³C₂]Acetate | Precursor | Measurement of de novo lipogenesis.[2] | Directly measures the rate of new fatty acid synthesis from acetyl-CoA. | The labeled acetyl-CoA pool can be diluted by unlabeled sources. |
| [U-¹³C]Glucose | Precursor | Tracing carbon from carbohydrates into fatty acids. | Provides a comprehensive view of glucose metabolism and its contribution to lipogenesis. | The pathway from glucose to acetyl-CoA is complex, involving multiple metabolic steps. |
| Deuterated Water (²H₂O) | Precursor | Measurement of de novo lipogenesis.[3] | Labels the entire body water pool, providing a stable and ubiquitous source of deuterium (B1214612) for fatty acid synthesis.[3] Safe and relatively inexpensive.[3] | The long half-life of body water can make it challenging to perform repeat studies in the same subject.[4] |
Quantitative Comparison of De Novo Lipogenesis Rates Measured by Different Tracers
The following table summarizes representative quantitative data on de novo lipogenesis (DNL) rates obtained using different tracers. It is important to note that these values are from different studies and experimental conditions, and therefore should be interpreted with caution.
| Tracer | Organism/Cell Type | Condition | DNL Rate/Contribution | Citation |
| Deuterated Water (²H₂O) | Humans | Healthy, typical diet | ~2 g/day | [3] |
| Deuterated Water (²H₂O) | Humans | Lean women | 2 ± 0.7 g/day | [5] |
| Deuterated Water (²H₂O) | Humans | Obese women | 5.6 ± 3.2 g/day | [5] |
| [¹³C]Acetate | Humans | Fasted | 0.91 ± 0.27% of VLDL-palmitate | [2] |
| [¹³C]Acetate | Humans | Fed (glucose) | 1.64 - 1.97% of VLDL-palmitate | [2] |
| [U-¹³C]Palmitate | Human Preadipocytes | Differentiated in vitro | Up-regulated DNL with increasing exogenous palmitate | [6] |
Visualizing Metabolic Pathways and Experimental Workflows
Fatty Acid Synthesis Pathway
The following diagram illustrates the key steps in the de novo synthesis of fatty acids, highlighting the entry points for common isotopic tracers.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracing lipogenesis in humans using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using [2H]water to quantify the contribution of de novo palmitate synthesis in plasma: enabling back-to-back studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. De novo lipogenesis in adipose tissue of lean and obese women: application of deuterated water and isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. De Novo Lipogenesis and Stearoyl-CoA Desaturase Are Coordinately Regulated in the Human Adipocyte and Protect against Palmitate-induced Cell Injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Myristic Acid-13C3: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper handling and disposal of isotopically labeled compounds like Myristic acid-13C3 are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
This compound, while not classified as a hazardous substance in some contexts, is an irritant to the eyes, respiratory system, and skin. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or fumes.
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety information for Myristic acid.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | Exclamation Mark | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Exclamation Mark | Warning | H335: May cause respiratory irritation. |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is to treat it as chemical waste and engage a professional waste disposal service. Do not dispose of this material down the drain or in regular trash.
1. Waste Collection:
- Place all this compound waste, including any contaminated materials such as pipette tips, weigh boats, or absorbent paper, into a designated and clearly labeled chemical waste container.
- The container should be sealable and made of a material compatible with the chemical.
2. Labeling:
- Clearly label the waste container with "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) department.
3. Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong bases and reducing agents, until it is collected by the waste disposal service.
4. Spill Management:
- In the event of a spill, avoid generating dust.
- Use dry clean-up procedures.
- Carefully sweep or vacuum the spilled material into a sealed container for disposal.
- Wash the affected area with soap and water.
- Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment. Always consult your institution's specific EHS guidelines for any additional requirements.
Essential Safety and Logistical Information for Handling Myristic acid-13C3
For researchers, scientists, and drug development professionals, the proper handling of isotopically labeled compounds like Myristic acid-13C3 is paramount for ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and value beyond the product itself.
This compound, a stable isotope-labeled fatty acid, is a valuable tool in metabolic research and drug development.[1][] While the isotopic labeling does not significantly alter the chemical's hazardous properties compared to its unlabeled counterpart, adherence to strict safety protocols is crucial.[3]
Hazard Identification and Personal Protective Equipment
Myristic acid is classified as a hazardous substance that can cause skin and eye irritation, as well as respiratory irritation.[4][5][6] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing. | To prevent eye contact which can cause serious irritation.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | To prevent skin contact which can cause irritation.[6] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH/MSHA approved respirator. | To prevent respiratory tract irritation from inhalation of dust.[6][8] |
Experimental Protocols: Handling and Storage
Proper handling and storage procedures are critical to maintain the quality of this compound and to prevent accidental exposure.
Step-by-Step Handling Procedure:
-
Preparation: Ensure an eyewash station and safety shower are readily accessible.[3] Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust generation.[5][6]
-
Personal Protective Equipment: Before handling, put on all required PPE as detailed in the table above.
-
Handling the Compound: Avoid all personal contact, including inhalation and contact with skin and eyes.[5] Do not eat, drink, or smoke in the handling area.[5]
-
After Handling: Wash hands thoroughly with soap and water after handling.[5]
-
Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Store away from incompatible materials.[5]
Disposal Plan
The disposal of this compound and its waste must be conducted in accordance with local, state, and federal regulations.[5]
Waste Disposal Procedure:
-
Unused Product: Dispose of as chemical waste. Do not mix with other waste.[3]
-
Contaminated Materials: Any materials that come into contact with this compound, such as gloves, wipes, and containers, should be treated as chemical waste and disposed of accordingly.
-
Consultation: Consult with your institution's environmental health and safety (EHS) department for specific guidance on the disposal of non-hazardous, isotopically labeled chemical waste.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Fatty Acids and Lipids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. isotope.com [isotope.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. acme-hardesty.com [acme-hardesty.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
